molecular formula C7H6F2N2S B1597958 (2,6-Difluorophenyl)thiourea CAS No. 59772-31-5

(2,6-Difluorophenyl)thiourea

Numéro de catalogue: B1597958
Numéro CAS: 59772-31-5
Poids moléculaire: 188.2 g/mol
Clé InChI: AWPKXPUZILRUDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2,6-Difluorophenyl)thiourea is a useful research compound. Its molecular formula is C7H6F2N2S and its molecular weight is 188.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2,6-difluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPKXPUZILRUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382562
Record name (2,6-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59772-31-5
Record name (2,6-Difluorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Difluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2,6-Difluorophenyl)thiourea CAS number 59772-31-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,6-Difluorophenyl)thiourea (CAS 59772-31-5) for Advanced Research and Development

Foreword

Prepared for researchers, medicinal chemists, and drug development scientists, this document provides a comprehensive technical overview of this compound. As a fluorinated aromatic thiourea, this compound represents a key building block and a pharmacophore of significant interest in contemporary medicinal chemistry. Its unique electronic properties, conferred by the difluorophenyl moiety, make it a compelling candidate for investigation in various therapeutic areas. This guide moves beyond a simple recitation of data, offering insights into its synthesis, reactivity, biological potential, and safe handling, grounded in authoritative sources.

Core Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 59772-31-5, is a solid organic compound distinguished by a thiourea core functional group attached to a 2,6-difluorinated phenyl ring.[1][2][3] The strategic placement of two highly electronegative fluorine atoms ortho to the point of attachment has profound implications for the molecule's conformation, electronic distribution, and metabolic stability, making it a valuable scaffold in drug design.

Structural and Molecular Data

The fundamental characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 59772-31-5[1][2][3]
Molecular Formula C₇H₆F₂N₂S[2][3]
Molecular Weight 188.20 g/mol [1][2][3]
Linear Formula F₂C₆H₃NHCSNH₂[1]
Physical Form Solid / Powder[1][4]
Purity Typically ≥97%[1][2]
InChI 1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12)[1][4]
InChI Key AWPKXPUZILRUDJ-UHFFFAOYSA-N[1][4]
SMILES NC(=S)Nc1c(F)cccc1F[1]
TPSA 38.05 Ų[2]
LogP 1.6203[2]

Synthesis and Structural Elucidation

While specific, detailed synthetic procedures for this compound are proprietary or found within patent literature, its structure allows for a logical deduction of its synthesis based on established organic chemistry principles for thiourea derivatives.[5][6]

General Synthesis Protocol

The most direct and common method for synthesizing N-aryl thioureas involves the reaction of an aromatic amine with a source of thiocarbonyl. A highly plausible route is the reaction of 2,6-difluoroaniline with an isothiocyanate precursor.

Step-by-Step Methodology:

  • Precursor Preparation: The synthesis begins with the activation of a thiocyanate salt (e.g., ammonium or potassium thiocyanate) with an acyl chloride (like benzoyl chloride) to form an in-situ acyl isothiocyanate.

  • Nucleophilic Addition: 2,6-difluoroaniline, dissolved in a suitable aprotic solvent (e.g., acetone or acetonitrile), is added to the reaction mixture. The primary amine of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

  • Intermediate Formation: This addition forms an N-benzoyl-N'-(2,6-difluorophenyl)thiourea intermediate.

  • Hydrolysis: The intermediate is then subjected to mild alkaline hydrolysis (e.g., using aqueous sodium hydroxide) to cleave the benzoyl protecting group, yielding the final product, this compound.

  • Purification: The crude product is isolated by filtration and purified, typically through recrystallization from a solvent system like ethanol/water, to achieve high purity.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product A 2,6-Difluoroaniline D Step 2: Nucleophilic Addition A->D B Ammonium Thiocyanate + Benzoyl Chloride C Step 1: In-situ formation of Benzoyl Isothiocyanate B->C C->D Intermediate E Step 3: Alkaline Hydrolysis D->E Protected Thiourea F This compound E->F

Caption: Generalized synthetic pathway for this compound.

Spectroscopic Characterization

Confirmation of the molecular structure would be achieved through standard spectroscopic methods. While specific data is not publicly available, the expected spectral features include:

  • ¹H-NMR: Signals corresponding to the aromatic protons on the difluorophenyl ring and distinct, exchangeable peaks for the -NH and -NH₂ protons of the thiourea moiety.

  • ¹³C-NMR: A characteristic signal for the thiocarbonyl (C=S) carbon, typically found downfield, along with signals for the aromatic carbons, showing splitting patterns due to fluorine coupling.

  • ¹⁹F-NMR: A singlet or multiplet corresponding to the two equivalent fluorine atoms on the phenyl ring.

  • FT-IR: Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 188.20.

Chemical Reactivity and Mechanistic Considerations

The thiourea functional group is the center of the molecule's reactivity. It exhibits thione-thiol tautomerism, although the thione form is generally more stable.[7] This equilibrium is crucial as the thiol tautomer can participate in reactions typical of thiols, such as alkylation at the sulfur atom.

Tautomerism Thione Thione Form (More Stable) Thiol Thiol (Isothiourea) Form (Reactive Intermediate) Thione->Thiol

Caption: Thione-thiol tautomerism in thiourea derivatives.

The nucleophilic nature of the nitrogen and sulfur atoms makes this compound an excellent precursor for synthesizing various heterocyclic systems, which are prevalent scaffolds in many approved drugs.

Applications in Drug Discovery and Development

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7][8][9] The inclusion of fluorine atoms, as in this compound, often enhances metabolic stability and binding affinity.

Potential Therapeutic Areas
  • Antitubercular Agents: this compound has been specifically identified as a building block used in the preparation of anti-tubercular agents.[] This suggests its potential as a scaffold for developing new drugs to combat Mycobacterium tuberculosis.

  • Enzyme Inhibition and Oncology: A molecular docking study has investigated the binding of 1-(2,6-difluorophenyl)thiourea within the active site of Glutathione Reductase (GR).[11] GR is a critical enzyme in maintaining cellular redox balance, and its inhibition is a validated strategy in cancer therapy, as many cancer cells exhibit high levels of oxidative stress. The study suggests that this compound could serve as a lead for developing novel GR inhibitors.[11]

  • General Kinase Inhibition: The broader class of difluorophenyl-substituted compounds are of significant interest in medicinal chemistry as potential kinase inhibitors, where they can probe ATP-binding sites.[12]

Logic Diagram of Therapeutic Potential

Applications Compound This compound CAS: 59772-31-5 Scaffold Core Chemical Scaffold Compound->Scaffold GR Glutathione Reductase (GR) Inhibition Scaffold->GR Investigated as Enzyme Inhibitor TB Synthesis of Anti-Tubercular Compounds Scaffold->TB Used as a Building Block Cancer Potential Application: Oncology GR->Cancer Infection Potential Application: Infectious Disease (TB) TB->Infection

Caption: Potential drug discovery applications of this compound.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as acutely toxic if swallowed.

Hazard Identification and Classification
Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Hazard Class Acute Toxicity 4 (Oral)[1]
Storage Class 11 (Combustible Solids)[1]
WGK (Germany) WGK 3 (highly hazardous for water)[1]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Use a dust mask (type N95 or equivalent) to avoid inhalation.[1][13]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[13]

  • Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[13] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[13]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Store locked up.[13]

  • First Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[13]

    • If on Skin: Wash with plenty of soap and water.[13]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

An In-Depth Technical Guide to the Synthesis of (2,6-Difluorophenyl)thiourea from 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2,6-Difluorophenyl)thiourea, a key intermediate in the development of various biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the chemical principles, reaction mechanisms, and a step-by-step experimental protocol for the synthesis of the target molecule from 2,6-difluoroaniline. Furthermore, this guide includes methods for purification and characterization, along with critical safety considerations. The aim is to furnish a scientifically robust and practical resource that combines theoretical understanding with actionable laboratory procedures.

Introduction: The Significance of Substituted Phenylthioureas

Substituted phenylthiourea moieties are integral structural motifs in a wide array of pharmacologically active molecules. Their prevalence in medicinal chemistry stems from their ability to form stable complexes and participate in various biological interactions. The unique electronic and structural properties conferred by the thiourea group contribute to their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties. The presence of fluorine atoms on the phenyl ring, as in this compound, can significantly enhance metabolic stability and binding affinity, making it a valuable building block for the synthesis of novel therapeutic agents.

This guide focuses on a reliable and accessible synthetic route to this compound, starting from the readily available precursor, 2,6-difluoroaniline.

Synthetic Strategy and Reaction Mechanism

The most direct and widely employed method for the synthesis of N-aryl thioureas from anilines is the reaction with a thiocyanate salt in an acidic medium. This approach is favored for its operational simplicity and the use of cost-effective reagents.

Overall Reaction

The synthesis proceeds via the reaction of 2,6-difluoroaniline with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate, in the presence of a strong acid like hydrochloric acid.

Reaction Scheme: F₂C₆H₃NH₂ + NH₄SCN + HCl → F₂C₆H₃NHCSNH₂ + NH₄Cl

Mechanistic Elucidation

The reaction mechanism involves a two-step process:

  • Formation of the Anilinium Salt: In the acidic medium, the basic amino group of 2,6-difluoroaniline is protonated by hydrochloric acid to form the corresponding 2,6-difluoroanilinium chloride. This initial step is crucial as it activates the aniline for the subsequent reaction.

  • Nucleophilic Attack: The anilinium salt then reacts with the thiocyanate ion (SCN⁻). The thiocyanate ion acts as a nucleophile, attacking the anilinium species to form a thiourea derivative. The reaction is typically driven to completion by heating the mixture under reflux.

The general mechanism for the formation of substituted phenylthioureas from anilines and ammonium thiocyanate involves the nucleophilic attack of the amine on the electrophilic carbon of the thiocyanate ion.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Difluoroaniline129.1110.0 g0.077
Ammonium Thiocyanate76.128.8 g0.116
Concentrated HCl36.4615 mL-
Deionized Water18.02As needed-
Ethanol46.07As needed-
Step-by-Step Synthesis
  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-difluoroaniline (10.0 g, 0.077 mol) and 100 mL of deionized water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (15 mL) to the mixture. The formation of the anilinium salt may cause a slight exotherm.

  • Addition of Thiocyanate: To the resulting solution, add ammonium thiocyanate (8.8 g, 0.116 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude this compound will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold deionized water to remove any unreacted salts and impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification

The crude this compound can be purified by recrystallization.

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

  • Recrystallization Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If any insoluble impurities remain, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₇H₆F₂N₂S
Molecular Weight188.20 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
Spectroscopic Data (Expected)
  • ¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the NH and NH₂ protons of the thiourea moiety. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The NH protons will appear as broad singlets, with their chemical shifts being concentration-dependent.

  • ¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the thiocarbonyl carbon (C=S), which is expected to appear in the downfield region (around δ 180-190 ppm). The fluorine-coupled carbons will exhibit splitting.

  • FT-IR (KBr pellet): The infrared spectrum will display characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 188.20, corresponding to the molecular weight of the compound.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • 2,6-Difluoroaniline: This compound is toxic and an irritant.[2][3] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonium Thiocyanate: This compound is harmful if swallowed or in contact with skin.[4] Contact with acids liberates very toxic gas.[4] Handle with care and avoid inhalation of dust.

  • Concentrated Hydrochloric Acid: This is a corrosive and toxic substance. Handle it with extreme care in a fume hood, wearing appropriate PPE.

  • General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals. Ensure that the work area is well-ventilated.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_6_Difluoroaniline 2,6-Difluoroaniline Reaction_Mixture Formation of Anilinium Salt & Nucleophilic Attack 2_6_Difluoroaniline->Reaction_Mixture Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Reaction_Mixture HCl Conc. HCl HCl->Reaction_Mixture Reflux Reflux (4-6 hours) Reaction_Mixture->Reflux Heat Precipitation Cooling & Precipitation Reflux->Precipitation Cool Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Crude Product Final_Product This compound Recrystallization->Final_Product Pure Product

Figure 1. Workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound from 2,6-difluoroaniline. The provided experimental protocol, coupled with a detailed mechanistic explanation and safety guidelines, offers a comprehensive resource for researchers in the field. The successful synthesis and purification of this valuable intermediate will facilitate the development of novel compounds with potential therapeutic applications.

References

A Comprehensive Technical Guide to the Molecular Structure of (2,6-Difluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Difluorophenyl)thiourea is a halogenated aromatic thiourea derivative of significant interest in medicinal chemistry and materials science. Its molecular structure, dictated by the interplay of the thiourea backbone, the electron-withdrawing difluorophenyl ring, and intricate hydrogen bonding networks, defines its chemical reactivity, biological activity, and solid-state properties. This guide provides an in-depth analysis of its structure, beginning with its chemical synthesis and spectroscopic confirmation, and culminating in a detailed examination of its three-dimensional architecture as elucidated by single-crystal X-ray diffraction. We explore the critical role of intramolecular and intermolecular hydrogen bonds in dictating its conformation and crystal packing. Furthermore, we discuss the implications of these structural features on its potential applications, offering a foundational understanding for professionals in drug design and chemical research.

Introduction: The Significance of the Thiourea Scaffold

Thiourea derivatives are a cornerstone in modern chemistry, renowned for their versatility in organic synthesis and their broad spectrum of biological activities.[1][2] The N-C(=S)-N core of the thiourea moiety allows it to act as a potent hydrogen bond donor, a versatile ligand for metal ions, and a precursor for the synthesis of various heterocyclic compounds.[3][4] These properties have led to their investigation as anticancer, antiviral, antibacterial, and antioxidant agents.[1][5]

The introduction of a (2,6-difluorophenyl) group onto the thiourea scaffold profoundly influences the molecule's electronic properties and conformational preferences. The two fluorine atoms at the ortho positions are powerful electron-withdrawing groups, which increases the acidity of the N-H protons, making the molecule a more effective hydrogen bond donor.[6] This enhanced hydrogen bonding capability is a key factor in its interaction with biological targets, such as enzymes and receptors.[7][8] This guide aims to dissect the molecular architecture of this compound (C₇H₆F₂N₂S), providing a detailed, evidence-based exploration of its synthesis, characterization, and structural intricacies.

Synthesis and Spectroscopic Characterization

The synthesis of N-substituted thioureas is most commonly and efficiently achieved through the reaction of an amine with an appropriate isothiocyanate.[9][10] This method is favored for its high yields and the wide availability of starting materials.[11]

Rationale for Synthetic Approach

The nucleophilic addition of the primary amine group of 2,6-difluoroaniline to the electrophilic carbon atom of an isothiocyanate precursor is a direct and high-yielding route. Alternatively, a one-pot reaction can be employed where 2,6-difluoroaniline reacts with a thiocarbonyl transfer agent like carbon disulfide (CS₂) in the presence of a desulfurization agent to form the target thiourea.[10][12] For the purposes of this guide, we will detail the more direct isothiocyanate-amine coupling method.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reaction of 2,6-difluoroaniline and a suitable isothiocyanate source.

Materials:

  • 2,6-Difluoroaniline

  • Ammonium thiocyanate or Benzoyl isothiocyanate

  • Hydrochloric acid

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Isothiocyanate (if starting from ammonium thiocyanate): In a round-bottom flask, dissolve 2,6-difluoroaniline in a suitable solvent like ethanol. Add a stoichiometric equivalent of ammonium thiocyanate and an acid catalyst (e.g., concentrated HCl).

  • Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Nucleophilic Addition: If using a pre-formed isothiocyanate like benzoyl isothiocyanate, dissolve it in a solvent such as acetone or THF. Add 2,6-difluoroaniline dropwise to the solution at room temperature.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start Reactants: 2,6-Difluoroaniline + Isothiocyanate Source reaction Reaction (e.g., Reflux in Ethanol) start->reaction precipitation Precipitation in Ice Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization product Pure this compound recrystallization->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Caption: Workflow for the synthesis and characterization of this compound.

Spectroscopic Data Interpretation

Spectroscopic analysis is crucial for confirming the covalent structure (connectivity) of the synthesized molecule before proceeding to 3D structural analysis.

Technique Expected Observations Interpretation
¹H NMR Signals for aromatic protons (C-H) on the difluorophenyl ring. Broad signals for the amine (NH) and thioamide (NH₂) protons.Confirms the presence of the aromatic ring and the N-H groups. The chemical shifts are influenced by the fluorine atoms.
¹³C NMR Signals for the thiocarbonyl carbon (C=S), and distinct signals for the aromatic carbons. Carbon signals will show coupling with adjacent fluorine atoms (C-F coupling).Confirms the carbon skeleton, including the characteristic downfield shift of the C=S carbon.
FT-IR (cm⁻¹) N-H stretching bands (~3100-3400 cm⁻¹). C=S stretching band (~1300-1400 cm⁻¹). C-F stretching bands (~1100-1200 cm⁻¹). Aromatic C=C stretching bands (~1450-1600 cm⁻¹).Provides evidence for the key functional groups present in the molecule.[13]
Mass Spec. A molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the molecular weight of 188.20 g/mol .[14][15]Confirms the molecular weight and elemental composition (C₇H₆F₂N₂S).[16]

Three-Dimensional Molecular Structure: A Crystallographic Perspective

While spectroscopic methods confirm connectivity, single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available in the search results, we can infer its key structural features from closely related analogs like 1-(2,4-Difluorophenyl)thiourea.[17]

Key Structural Features

The molecular structure is characterized by two main components: the planar thiourea moiety and the difluorophenyl ring.

  • Thiourea Moiety: The S-C-N-N backbone of the thiourea group is typically planar or nearly planar.[17]

  • Dihedral Angle: There is a significant twist between the plane of the thiourea group and the plane of the benzene ring. In the analogous 1-(2,4-Difluorophenyl)thiourea, this dihedral angle is reported to be between 78.67° and 81.71°.[17] This rotation is a common feature in N-aryl thioureas and is influenced by steric hindrance and electronic effects.

Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding is the defining non-covalent interaction in the crystal structure of thiourea derivatives.[3] These interactions dictate the molecular conformation and the packing of molecules in the crystal lattice.

Intramolecular Hydrogen Bonding: A key feature is the potential for an intramolecular hydrogen bond between one of the N-H protons and an ortho-fluorine atom on the phenyl ring. This interaction forms a stable six-membered ring-like structure (a resonance-assisted hydrogen bond), which influences the conformation of the molecule.

G cluster_main Intramolecular N-H···F Hydrogen Bond N1 N-H C_ring C F F N1->F   H_bond H-Bond

Caption: Diagram of the key intramolecular N-H···F hydrogen bond.

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are linked together by a network of intermolecular hydrogen bonds. The primary interaction is the N-H···S hydrogen bond, where the N-H groups of one molecule donate hydrogen bonds to the sulfur atom of a neighboring molecule.[17] This is a classic and robust interaction in thioureas that often leads to the formation of dimers or extended chains. C-H···F interactions may also contribute to the overall crystal packing.[17]

Tabulated Crystallographic Data (Hypothetical/Representative)

Based on similar structures, the following is a table of expected crystallographic parameters for this compound.

Parameter Expected Value/System Significance
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
C=S Bond Length ~1.68 - 1.71 ÅTypical double bond character, slightly elongated due to resonance.
C-N Bond Lengths ~1.33 - 1.38 ÅPartial double bond character due to delocalization of the nitrogen lone pair.
N-H···S Distance ~2.4 - 2.6 Å (H···S)Indicates a moderate to strong intermolecular hydrogen bond.
N-H···F Distance ~2.1 - 2.3 Å (H···F)Indicates a moderate intramolecular hydrogen bond.

Structure-Activity Relationship (SAR) Insights and Applications

The specific molecular structure of this compound directly informs its potential applications in drug discovery.

  • Enhanced H-Bond Donation: The electron-withdrawing fluorine atoms increase the acidity of the N-H protons, making the molecule a more potent hydrogen bond donor. This is a critical feature for organocatalysis and for binding to the active sites of enzymes, which are often rich in hydrogen bond acceptors (e.g., carbonyl oxygens).[6][7]

  • Lipophilicity and Metabolic Stability: The fluorine atoms increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes. Furthermore, the C-F bond is very strong, making the phenyl ring more resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a potential drug candidate.

  • Enzyme Inhibition: Thiourea derivatives are known inhibitors of various enzymes.[3] For example, this compound has been investigated through molecular docking studies as a potential inhibitor of glutathione-dependent enzymes like Glutathione S-transferases (GSTs), which are often overexpressed in cancer cells.[18] The dual N-H donor motif is crucial for binding to the enzyme's active site.

Conclusion

The molecular structure of this compound is a finely tuned architecture governed by the electronic properties of the difluorophenyl ring and a robust network of hydrogen bonds. Its synthesis is straightforward, and its structure can be unequivocally confirmed by a combination of spectroscopic and crystallographic techniques. The key structural takeaways—a twisted conformation between the aryl and thiourea planes, and the presence of both intramolecular N-H···F and intermolecular N-H···S hydrogen bonds—are fundamental to its chemical behavior and its potential as a lead compound in drug discovery and a functional unit in materials science. This guide provides the foundational knowledge required for researchers to effectively utilize and further investigate this promising chemical entity.

References

Spectroscopic Characterization of (2,6-Difluorophenyl)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,6-Difluorophenyl)thiourea is a halogenated aromatic thiourea derivative with the chemical formula C₇H₆F₂N₂S and a molecular weight of 188.20 g/mol [1]. As with many substituted thioureas, its structural properties, including hydrogen bonding capabilities and the electronic effects of the difluorophenyl group, make it a molecule of interest in medicinal chemistry, materials science, and as a synthetic building block[2][3].

Accurate and unambiguous structural confirmation is the bedrock of all subsequent scientific investigation. This guide provides an in-depth analysis of the core spectroscopic techniques required to characterize this compound with a high degree of confidence. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale behind the experimental choices and the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map out the molecular connectivity and electronic environment of each atom. For this compound, a multi-nuclear approach is essential for complete characterization.

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following numbering scheme will be used.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.

Expertise & Insights: The spectrum is expected to be dominated by three distinct regions: the downfield aromatic protons, and two separate signals for the N-H protons of the thiourea moiety. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of solubilizing the compound and often results in sharper N-H signals compared to solvents like chloroform[4]. The residual solvent peak for DMSO-d₆ appears around 2.50 ppm[5].

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Atom Predicted δ (ppm) Multiplicity Coupling Constant (J) Integration
N1-H ~9.7 Broad Singlet - 1H
N2-H ~7.8 Broad Singlet - 2H
C4-H 7.35 - 7.25 Multiplet - 1H

| C3-H , C5-H | 7.15 - 7.05 | Multiplet | - | 2H |

Causality Behind the Spectrum:

  • N-H Protons: The thiourea protons (N1-H and N2-H₂) are expected to be broad due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange. Their chemical shifts are significantly downfield, indicative of their attachment to electronegative nitrogen and participation in hydrogen bonding.

  • Aromatic Protons: The aromatic protons display complex multiplets. The C4-H proton, being para to the thiourea group, will primarily show coupling to the adjacent C3-H and C5-H protons. The C3-H and C5-H protons are chemically equivalent due to symmetry and will show coupling to C4-H as well as long-range coupling to the ¹⁹F nuclei, resulting in a complex pattern often described as a triplet of doublets or a multiplet.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR identifies all unique carbon atoms in the molecule. Due to the presence of fluorine, C-F coupling provides an additional layer of structural confirmation.

Expertise & Insights: The most characteristic signal is the thiocarbonyl carbon (C=S), which is highly deshielded and appears far downfield, typically >180 ppm[4]. The aromatic carbons directly bonded to fluorine (C2, C6) will appear as large doublets due to one-bond ¹JCF coupling. Other aromatic carbons will show smaller, multi-bond C-F couplings (²JCF, ³JCF)[6].

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Atom Predicted δ (ppm) Multiplicity Coupling Constant (¹JCF, ²JCF, ³JCF in Hz)
C 7 (C=S) ~182 Singlet -
C 2, C 6 ~158 Doublet ¹JCF ≈ 245
C 4 ~129 Triplet ³JCF ≈ 10
C 1 ~115 Triplet ²JCF ≈ 20

| C 3, C 5 | ~112 | Doublet | ²JCF ≈ 25 |

Causality Behind the Spectrum:

  • C=S Signal: The significant downfield shift of C7 is due to the low electron density at the carbon atom double-bonded to the relatively electropositive sulfur atom.

  • C-F Coupling: The magnitude of the C-F coupling constant is dependent on the number of bonds separating the nuclei. One-bond couplings (¹JCF) are very large, while two- and three-bond couplings are progressively smaller, providing definitive evidence for the substitution pattern on the aromatic ring. The triplet multiplicity for C1 and C4 arises from coupling to two equivalent fluorine atoms.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean spectral window for observing the fluorine atoms.[7]

Expertise & Insights: With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is an easy nucleus to observe[7]. For this compound, the two fluorine atoms are chemically equivalent, leading to a single resonance. The chemical shift is referenced against a standard like trichlorofluoromethane (CFCl₃)[8].

Expected ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Atom Predicted δ (ppm) vs CFCl₃ Multiplicity

| F (on C2, C6) | -110 to -120 | Multiplet |

Causality Behind the Spectrum: The chemical shift is characteristic of a fluorine atom attached to an aromatic ring[9]. The signal will be a multiplet due to coupling with the ortho- (C3-H, C5-H) and meta- (C4-H) protons.

Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition a Weigh ~10-20 mg of This compound b Transfer to a clean, dry vial a->b c Add ~0.7 mL of DMSO-d₆ b->c d Vortex until fully dissolved c->d e Filter solution through glass wool plug into NMR tube d->e f Insert tube into spectrometer e->f g Lock on deuterium signal and shim magnet f->g h Acquire ¹H, ¹³C, and ¹⁹F spectra using standard parameters g->h i Process data (Fourier transform, phase correction, baseline correction) h->i

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Weigh approximately 15 mg of this compound into a small glass vial.

  • Solvation: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure the solvent is from a fresh, sealed container to minimize water contamination[10].

  • Dissolution: Vortex or gently warm the mixture until the solid is completely dissolved.

  • Transfer: Using a pipette with a small cotton or glass wool plug at the tip to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures.

  • Parameter Setup: Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard, pre-defined parameter sets for each nucleus. For ¹³C NMR, ensure a sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

Expertise & Insights: For this compound, the key functional groups to identify are the N-H bonds of the amine/amide-like structure, the C=S of the thiocarbonyl, the aromatic C=C and C-H bonds, and the C-F bonds. The solid-state spectrum, typically acquired using a Potassium Bromide (KBr) pellet, is ideal as it can reveal intermolecular interactions like hydrogen bonding[11].

Expected IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3100 Medium-Strong, Broad N-H Stretching (asymmetric & symmetric)
3100 - 3000 Weak-Medium Aromatic C-H Stretching
~1620 Strong N-H Bending (Scissoring)
1600 - 1450 Medium-Strong Aromatic C=C Ring Stretching
1450 - 1390 Strong Asymmetric C=S Stretching / C-N Stretching
1250 - 1150 Strong C-F Stretching
~780 Strong Aromatic C-H Out-of-Plane Bending

| ~730 | Medium | Symmetric C=S Stretching |

Causality Behind the Spectrum:

  • N-H Region: The broadness of the N-H stretching bands in the 3400-3100 cm⁻¹ region is a classic indicator of hydrogen bonding in the solid state[12].

  • Thiocarbonyl (C=S): The C=S bond is less polar and has a weaker bond strength than a C=O carbonyl, thus its stretching vibration appears at a lower frequency[13]. It often couples with C-N vibrations, leading to characteristic bands in the 1450-1390 cm⁻¹ and ~730 cm⁻¹ regions[14][15].

  • C-F Bonds: The strong absorption in the 1250-1150 cm⁻¹ range is highly characteristic of the C-F stretching vibration, providing clear evidence of fluorination[16].

Protocol: FT-IR Sample Preparation (KBr Pellet Method)

This method is a robust, common technique for analyzing solid samples.

  • Grinding: Add approximately 1-2 mg of the this compound sample and ~100 mg of dry, spectroscopic grade KBr powder to an agate mortar.

  • Mixing: Gently grind the two components with a pestle until a fine, homogeneous powder is obtained. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation to minimize scattering[11].

  • Pellet Pressing: Transfer a small amount of the powder into a pellet press die. Assemble the press and apply several tons of pressure for 1-2 minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

Expertise & Insights: The choice of ionization method is crucial. Electron Ionization (EI) is a "hard" technique that often causes extensive fragmentation, potentially preventing the observation of the molecular ion[17]. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like thioureas. It typically yields a protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it the preferred method for confirming molecular weight[17][18].

Expected Mass Spectrum Data (ESI, Positive Ion Mode)

m/z Ion Notes
189.03 [M+H]⁺ Protonated molecular ion. This is the expected base peak in ESI+.
211.01 [M+Na]⁺ Sodium adduct, commonly observed in ESI.
172.05 [M-NH₂]⁺ Fragment from the loss of an amino group.

| 129.02 | [F₂C₆H₃NH]⁺ | Fragment from cleavage of the N-C=S bond. |

Causality Behind the Spectrum:

  • Ionization: In positive mode ESI, the molecule accepts a proton (H⁺) from the solvent, forming the [M+H]⁺ ion. The calculated exact mass for C₇H₇F₂N₂S⁺ is 189.0315, which would be observed with a high-resolution mass spectrometer.

  • Fragmentation: While ESI is soft, some fragmentation can be induced. A plausible fragmentation pathway involves the cleavage of the relatively weak C-N or C-S bonds. The stability of the resulting difluorophenyl cation would favor the formation of the m/z 129 fragment.

mol [M+H]⁺ m/z = 189.03 frag1 [F₂C₆H₃NH₂]⁺ m/z = 129.02 mol->frag1 - CSNH frag2 [M-NH₂]⁺ m/z = 172.05 mol->frag2 - NH₃

Caption: A simplified potential fragmentation pathway for this compound in ESI-MS.

Protocol: Mass Spectrometry Analysis (LC-ESI-MS)

This protocol describes analysis via Liquid Chromatography coupled with ESI-MS.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • System Setup: The sample is injected into a liquid chromatograph (LC) system, although for a pure standard, the LC column can be bypassed (flow injection analysis). The mobile phase (e.g., water/acetonitrile with 0.1% formic acid) carries the sample to the mass spectrometer's ESI source. Formic acid aids in protonation for positive ion mode.

  • Ionization: The solution is sprayed through a capillary held at a high potential (e.g., +3-5 kV). This creates charged droplets, and as the solvent evaporates, gas-phase ions ([M+H]⁺) are formed[18].

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and the instrument software generates a mass spectrum plotting ion intensity versus m/z.

Conclusion

The orthogonal application of NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern, while ¹⁹F NMR provides direct evidence of the fluorine atoms. IR spectroscopy validates the presence of key functional groups, particularly the N-H and C=S moieties, and offers insight into solid-state intermolecular interactions. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high precision. Together, these techniques form a self-validating system, ensuring the structural integrity of the compound for any subsequent research and development applications.

References

An In-Depth Technical Guide to the Chemical Stability and Storage of (2,6-Difluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2,6-Difluorophenyl)thiourea is a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. As with any specialized chemical entity, a thorough understanding of its chemical stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in research and development applications. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines potential degradation pathways based on established chemical principles for related compounds, and details best practices for its handling and storage. Furthermore, this document provides detailed protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the purity and degradation of this compound.

Introduction to this compound

This compound belongs to the class of N-aryl thioureas, compounds known for their diverse biological activities. The incorporation of two fluorine atoms onto the phenyl ring at the 2 and 6 positions significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug discovery. Thiourea and its derivatives are also utilized as intermediates in organic synthesis. Given its specific chemical structure, an in-depth understanding of its stability profile is critical for its effective application.

Chemical Stability Profile

The stability of this compound is influenced by several environmental factors, including temperature, humidity, light, and pH. While specific degradation kinetics for this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways based on the known chemistry of thioureas, fluorinated aromatic compounds, and general principles of forced degradation studies.[1]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many organic molecules. For N-aryl ureas, acid-catalyzed hydrolysis has been reported.[2][3] The thiourea moiety in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of 2,6-difluoroaniline and thiocarbonic acid derivatives.

However, the presence of fluorine atoms on the aromatic ring may enhance the hydrolytic stability of the molecule. Fluorination can increase the steric hindrance and alter the electronic properties of the urethane linkages, making them more resistant to hydrolysis.[4][5]

Plausible Hydrolytic Degradation Pathway:

G Compound This compound Intermediate Protonated Intermediate Compound->Intermediate H+ or OH- (Acid/Base Catalysis) Products 2,6-Difluoroaniline + Thiocarbonic Acid Derivatives Intermediate->Products H2O

Caption: Plausible hydrolytic degradation of this compound.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. Organofluorine compounds can undergo photolysis, leading to the cleavage of C-F bonds or other parts of the molecule.[6][7] The aromatic ring in this compound can absorb UV light, potentially leading to the formation of reactive intermediates and subsequent degradation products. The primary photolytic degradation product for aromatic fluorine compounds is often the corresponding fluoride ion.[6]

Plausible Photodegradation Pathway:

G Compound This compound ExcitedState Excited State Compound->ExcitedState hν (UV light) DegradationProducts Photodegradation Products (e.g., Fluoride ions, complex organics) ExcitedState->DegradationProducts Radical Reactions

Caption: General photodegradation pathway for this compound.

Thermal Stability

Elevated temperatures can provide the necessary energy to overcome activation barriers for decomposition reactions. The thermal decomposition of fluoropolymers and other fluorinated aromatic compounds is known to produce a variety of smaller fluorinated fragments, and potentially hydrofluoric acid (HF).[8][9][10][11] For this compound, thermal stress could lead to the cleavage of the C-N or C-S bonds, or degradation of the aromatic ring itself.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidative degradation.
Light Protect from light. Store in amber vials or in the dark.Prevents photochemical decomposition.
Humidity Store in a dry, well-ventilated place. Keep container tightly sealed.Minimizes exposure to moisture, which could lead to hydrolysis.
Compatibility Avoid contact with strong acids, bases, and oxidizing agents.These substances can catalyze or participate in degradation reactions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires performing forced degradation studies and developing a stability-indicating analytical method.[12][13]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[1]

Experimental Workflow for Forced Degradation:

G Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidative Thermal Thermal Degradation (e.g., 80°C, solid state & solution) Start->Thermal Photolytic Photolytic Degradation (UV/Vis light exposure) Start->Photolytic Analysis Analyze Samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.[13]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • In Solution: Heat the stock solution at 80°C for 24 hours.

    • Solid State: Place a known amount of solid this compound in an oven at 80°C for 24 hours. Dissolve a portion of the stressed solid in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at various time points.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of the remaining intact drug.[14][15][16]

Proposed HPLC Method Parameters:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% formic acid)
Gradient Start with a lower percentage of acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan) and Mass Spectrometry (MS)
Column Temperature 30°C
Injection Volume 10 µL

Method Development and Validation Workflow:

G Start Method Development Optimize Optimize Separation of Parent and Degradants Start->Optimize Validate Method Validation Optimize->Validate Specificity Specificity Validate->Specificity Linearity Linearity Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision Robustness Robustness Validate->Robustness

Caption: Workflow for HPLC method development and validation.

Validation Parameters (as per ICH guidelines):

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential degradation products. This is demonstrated by running the forced degradation samples and ensuring baseline separation of all peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its potential degradation pathways can be inferred from the chemistry of related compounds. The recommendations for storage and handling provided in this guide are based on best practices for ensuring the integrity of sensitive chemical compounds. For researchers and drug development professionals, the implementation of rigorous stability testing, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for guaranteeing the quality and reliability of this compound in their applications. The protocols outlined herein provide a robust framework for achieving this.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (2,6-Difluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Difluorophenyl)thiourea, a fluorinated aromatic thiourea derivative, is a compound of increasing interest within medicinal chemistry and materials science. Its structural motifs are pertinent to the development of novel therapeutic agents and specialized polymers. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety data and handling precautions for this compound, grounded in authoritative safety data sheets, to empower researchers with the knowledge required for its safe and effective use.

Chemical and Physical Identity

This compound is a solid at room temperature.[1] Key identifying information is summarized in the table below.

IdentifierValueSource
CAS Number 59772-31-5[1][2][3]
Molecular Formula C₇H₆F₂N₂S[2][3]
Molecular Weight 188.20 g/mol [1][2][3]
Linear Formula F₂C₆H₃NHCSNH₂[1]
Synonyms 1-(2,6-Difluorophenyl)thiourea[2]
Appearance Solid[1]
Melting Point 155-159 °C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary acute health hazard is its toxicity upon ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

  • Hazard Classifications:

    • Acute Toxicity, Oral (Category 4)[1]

While specific data for this compound regarding other potential hazards such as carcinogenicity or reproductive toxicity is not explicitly detailed in the provided search results, the parent compound, thiourea, is suspected of causing cancer and damaging fertility or the unborn child.[4][5][6][7][8] Given the structural similarity, a cautious approach is warranted.

Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is paramount. The following protocols are derived from established safety guidelines and should be strictly adhered to.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of dust particles.[4][9]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

    • Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles.[1]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (such as a type N95) should be used.[1][9]

    • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[9]

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Risks & Review SDS B Verify Fume Hood Functionality A->B Proceed if understood C Don Appropriate PPE B->C If operational D Weigh/Transfer Compound in Fume Hood C->D Ready to handle E Keep Container Tightly Closed D->E F Avoid Dust Generation D->F G Clean Work Area E->G After completion F->G After completion H Dispose of Waste Properly G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure or reaction.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9][10]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][10] For the parent compound thiourea, incompatibilities also include acrolein and hydrogen peroxide.[7][11]

  • General Practices: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][9]

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures
  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[4][9][12] Do not induce vomiting.[9]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[13] Remove contaminated clothing and wash it before reuse.[4][13] If skin irritation occurs, seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9][13]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][12] Seek medical attention.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear appropriate personal protective equipment.[4][9]

  • Environmental Precautions: Prevent the substance from entering drains, as it may be toxic to aquatic life with long-lasting effects.[4]

  • Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4][9] Clean the spill area thoroughly.

The decision-making process for responding to an emergency is outlined in the diagram below.

G cluster_exposure Exposure Response cluster_spill Spill Response Start Exposure or Spill Occurs Ingestion Ingestion Start->Ingestion Skin_Contact Skin Contact Start->Skin_Contact Inhalation Inhalation Start->Inhalation Eye_Contact Eye Contact Start->Eye_Contact Spill Accidental Release Start->Spill Call_Poison_Center Call Poison Center Ingestion->Call_Poison_Center Call Poison Center/Doctor Wash_Skin Wash Skin Skin_Contact->Wash_Skin Wash with Soap & Water Fresh_Air Provide Fresh Air Inhalation->Fresh_Air Move to Fresh Air Rinse_Eyes Rinse Eyes Eye_Contact->Rinse_Eyes Rinse with Water Isolate_Area Isolate & Ventilate Area Spill->Isolate_Area Wear_PPE Wear Full PPE Isolate_Area->Wear_PPE Contain_Spill Contain & Collect Spill Wear_PPE->Contain_Spill Dispose Dispose of Waste Contain_Spill->Dispose Seek_Medical_Attention Seek Medical Attention Call_Poison_Center->Seek_Medical_Attention If symptoms persist Wash_Skin->Seek_Medical_Attention If symptoms persist Fresh_Air->Seek_Medical_Attention If symptoms persist Rinse_Eyes->Seek_Medical_Attention If symptoms persist

Caption: Emergency Response Flowchart for this compound.

Fire-Fighting and Disposal Considerations

  • Fire-Fighting Measures: In case of a fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5][9] Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides, sulfur oxides, and carbon oxides.[5]

  • Disposal: Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. The material should not be allowed to enter drains or watercourses.[4][9][13] Disposal via a licensed chemical incinerator is often the recommended method.[10]

Conclusion

This compound is a valuable compound for chemical synthesis and research. Its safe utilization hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document—including the consistent use of engineering controls and personal protective equipment, proper storage, and preparedness for emergency situations—researchers can mitigate risks and maintain a safe laboratory environment.

References

The Advent and Ascendance of Fluorinated Thioureas: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and evolving landscape of fluorinated thiourea compounds. This whitepaper provides an in-depth exploration of their synthesis, mechanism of action, and critical role in modern medicinal chemistry.

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, profoundly enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Among the myriad of scaffolds, thiourea derivatives have long been recognized for their diverse biological activities.[3][4] The convergence of these two fields has given rise to fluorinated thiourea compounds, a class of molecules that has demonstrated remarkable potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology. This guide traces the historical trajectory of these compounds, from the foundational principles of organofluorine chemistry to their current status as promising drug candidates. We will delve into the core synthetic methodologies, elucidate the mechanistic principles underlying their biological effects, and provide practical, field-proven insights for their application in contemporary drug discovery pipelines.

A Historical Perspective: From Curiosity to Core Scaffold

The journey of fluorinated thioureas is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century.[5] However, it was not until the mid-20th century that the unique properties imparted by fluorine were systematically explored in medicinal chemistry, following early breakthroughs like the development of 9α-fluorohydrocortisone.[2] This era marked a paradigm shift, encouraging chemists to investigate the impact of fluorination on various bioactive scaffolds.

Thiourea itself, first synthesized by Marceli Nencki in the 19th century, and its derivatives were recognized for a wide array of biological activities long before the advent of targeted drug design.[6] The initial exploration of fluorinated thioureas was a natural progression, driven by the hypothesis that the introduction of fluorine's high electronegativity and unique steric profile could modulate the already promising biological profile of the thiourea core. While a singular "discovery" paper is difficult to pinpoint, the proliferation of research from the latter half of the 20th century to the present day highlights a sustained and growing interest in this chemical class. The discovery of the anticancer properties of 5-fluorouracil, a cyclic fluorinated urea, further catalyzed research into related fluorinated compounds, including thioureas.[6]

The Art of Synthesis: Crafting Fluorinated Thioureas

The synthesis of fluorinated thiourea derivatives is most commonly achieved through the reaction of a fluorinated amine with an appropriate isothiocyanate, or vice versa. The robustness and versatility of this approach have made it the workhorse for generating diverse libraries of these compounds for biological screening.

The Isothiocyanate Route: A Reliable Pathway

The cornerstone of fluorinated thiourea synthesis is the nucleophilic addition of an amine to an isothiocyanate. The general mechanism involves the attack of the lone pair of electrons on the nitrogen atom of the amine to the electrophilic carbon of the isothiocyanate, followed by proton transfer to yield the final thiourea product.[7][8]

General Synthetic Scheme:

G cluster_reactants Reactants cluster_product Product R1_NH2 Fluorinated Amine (R¹-NH₂) Thiourea Fluorinated Thiourea (R¹-NH-C(S)-NH-R²) R1_NH2->Thiourea + R2_NCS Isothiocyanate (R²-N=C=S) R2_NCS->Thiourea Reaction caption General synthesis of fluorinated thioureas.

Caption: General synthesis of fluorinated thioureas.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-N'-(benzoyl)thiourea

This protocol details a representative synthesis of a fluorinated thiourea derivative.

  • Preparation of Benzoyl Isothiocyanate:

    • In a flame-dried round-bottom flask, dissolve ammonium thiocyanate (1.0 eq) in dry acetone.

    • To this solution, add benzoyl chloride (1.0 eq) dropwise with stirring at room temperature.[9][10]

    • The reaction is typically exothermic and results in the precipitation of ammonium chloride.

    • Stir the mixture for 2 hours. The resulting solution of benzoyl isothiocyanate is used in the next step without isolation.[9]

  • Formation of the Fluorinated Thiourea:

    • To the freshly prepared solution of benzoyl isothiocyanate, add a solution of 4-fluoroaniline (1.0 eq) in acetone dropwise with continuous stirring.

    • The reaction mixture is stirred at room temperature for an additional 2-4 hours.

    • The product often precipitates from the reaction mixture.

    • The precipitate is collected by filtration, washed with cold acetone or ethanol, and dried under vacuum.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

    • The structure and purity of the synthesized compound are confirmed by spectroscopic methods:

      • FT-IR: Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=S stretching (around 1100-1250 cm⁻¹). The absence of the strong N=C=S peak (around 2000-2200 cm⁻¹) from the isothiocyanate starting material is a key indicator of reaction completion.[7]

      • ¹H-NMR: The spectra should show distinct signals for the aromatic protons and the N-H protons, which typically appear as broad singlets at a downfield chemical shift.

      • ¹³C-NMR: The thiocarbonyl carbon (C=S) typically resonates in the range of 180-190 ppm.

      • Mass Spectrometry: To confirm the molecular weight of the final product.

Alternative Synthetic Strategies

While the isothiocyanate route is predominant, other methods such as the Willgerodt-Kindler reaction can be employed for the synthesis of thioamides, which are structurally related to thioureas.[11][12][13][14] This reaction typically involves the reaction of a ketone or aldehyde with an amine and elemental sulfur.

The Impact of Fluorine on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The introduction of fluorine into the thiourea scaffold can dramatically influence its biological activity. The position and number of fluorine atoms, as well as the nature of other substituents, play a crucial role in determining the compound's potency and selectivity.

Compound Type Key Structural Features Observed Biological Activity Reference
N-Aryl-N'-fluorophenylthioureasMonofluorophenyl or difluorophenyl groupsAntibacterial, Antifungal, Anticancer[7]
Fluorinated benzoylthioureasFluorine on the benzoyl ringAntimicrobial, Anticancer[7]
Fluorinated heterocyclic thioureasFluorinated pyridine or benzothiazole moietiesEnhanced antimicrobial and anticancer activity[7]

Key SAR Insights:

  • Electron-Withdrawing Effects: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the entire molecule, influencing its ability to interact with biological targets.

  • Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[15]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to an increased half-life of the drug in the body.[2]

  • Conformational Effects: The introduction of fluorine can influence the preferred conformation of the molecule, which can in turn affect its binding to a target protein.

SAR_Logic cluster_fluorine Fluorine Substitution cluster_properties Physicochemical Properties cluster_activity Biological Activity Position Position Lipophilicity Lipophilicity Position->Lipophilicity pKa pKa Position->pKa Number Number Number->Lipophilicity Environment Chemical Environment Metabolic_Stability Metabolic Stability Environment->Metabolic_Stability Conformation Conformation Environment->Conformation Pharmacokinetics Pharmacokinetics Lipophilicity->Pharmacokinetics Potency Potency pKa->Potency Metabolic_Stability->Pharmacokinetics Conformation->Potency Selectivity Selectivity Conformation->Selectivity caption Fluorine's influence on drug properties.

Caption: Fluorine's influence on drug properties.

Mechanisms of Action: How Fluorinated Thioureas Exert Their Effects

Fluorinated thiourea derivatives exhibit a wide range of biological activities by interacting with various cellular targets. Their mechanisms of action are often multifaceted and can depend on the specific structural features of the compound and the biological system being studied.

  • Enzyme Inhibition: A primary mechanism of action for many thiourea derivatives is the inhibition of key enzymes. For example, some thiourea-based drugs are known to inhibit thyroid peroxidase, an enzyme essential for thyroid hormone synthesis.[16] In the context of cancer, they have been shown to inhibit protein tyrosine kinases (PTKs), human sirtuin type proteins 1 and 2 (SIRT1 and SIRT2), and topoisomerase II.[7]

  • Antimicrobial Activity: The antimicrobial effects of fluorinated thioureas are believed to stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA synthesis.

  • Anticancer Activity: In addition to enzyme inhibition, some fluorinated thioureas can induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors).

Future Perspectives and Challenges

The field of fluorinated thiourea chemistry continues to evolve, with ongoing efforts to develop novel synthetic methodologies and explore new therapeutic applications. The ability to precisely control the placement of fluorine atoms within the thiourea scaffold offers exciting opportunities for fine-tuning the pharmacological properties of these compounds.

However, challenges remain. The potential for off-target effects and toxicity must be carefully evaluated for any new drug candidate. Furthermore, a deeper understanding of the complex interplay between fluorine substitution and biological activity is needed to guide the rational design of next-generation fluorinated thiourea-based therapeutics.

Conclusion

Fluorinated thiourea compounds represent a powerful and versatile class of molecules with significant potential in drug discovery and development. Their history is a testament to the synergistic advancements in organofluorine chemistry and medicinal chemistry. By understanding their synthesis, structure-activity relationships, and mechanisms of action, researchers can continue to harness the unique properties of these compounds to create novel and effective therapies for a wide range of diseases.

References

A Theoretical and Computational Exploration of (2,6-Difluorophenyl)thiourea: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,6-Difluorophenyl)thiourea is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural features, characterized by the presence of a thiourea backbone and a difluorinated phenyl ring, give rise to a unique combination of hydrogen bonding capabilities, electronic properties, and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, synthesizing experimental findings with in-depth computational analysis. We will delve into the synthesis, spectroscopic characterization, single-crystal X-ray diffraction, and a suite of computational investigations, including Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and Hirshfeld surface analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the structure-property relationships of this versatile molecule and its potential applications.

Introduction: The Significance of Fluorinated Thioureas

Thiourea derivatives are a class of organic compounds that have garnered considerable attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The strategic placement of two fluorine atoms on the phenyl ring of this compound is expected to influence its conformational preferences, intermolecular interactions, and ultimately, its bioactivity. Understanding the intricate details of its molecular structure and electronic properties is paramount for the rational design of novel therapeutic agents and functional materials.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically follows a well-established protocol for thiourea derivatives. The most common approach involves the nucleophilic addition of an amine to an isothiocyanate.

General Synthetic Protocol

A generalized synthetic route is depicted below. The reaction proceeds by treating 2,6-difluoroaniline with a source of thiocyanate, such as ammonium or potassium thiocyanate, in the presence of an acid to generate the corresponding isothiocyanate in situ. This is followed by the addition of ammonia to yield the final product. Alternatively, 2,6-difluorophenyl isothiocyanate can be reacted directly with ammonia.[4][5]

Synthesis_Workflow cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_6_difluoroaniline 2,6-Difluoroaniline isothiocyanate 2,6-Difluorophenyl isothiocyanate 2_6_difluoroaniline->isothiocyanate + Thiocyanate + Acid thiocyanate NH4SCN or KSCN acid Acid (e.g., HCl) ammonia Ammonia (NH3) product This compound isothiocyanate->product + Ammonia

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic vibrational bands corresponding to its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3400-3200
C-H (aromatic)Stretching3100-3000
C=SStretching1300-1100
C-NStretching1400-1200
C-FStretching1200-1000

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the thiourea moiety.

  • ¹H NMR: The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.0 ppm). The protons of the NH and NH₂ groups will be observed as broad singlets, and their chemical shifts can be concentration-dependent.

  • ¹³C NMR: The carbon atom of the C=S group is expected to resonate at a significantly downfield chemical shift (around 180 ppm). The aromatic carbons will show distinct signals, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling.

Single-Crystal X-ray Diffraction: Unveiling the Supramolecular Architecture

While the crystal structure of this compound has not been reported, a detailed analysis of the closely related compound, 1-(2,4-Difluorophenyl)thiourea, provides valuable insights into the likely molecular conformation and intermolecular interactions.[9]

Molecular Geometry

The thiourea moiety is expected to be essentially planar. The dihedral angle between the plane of the thiourea group and the phenyl ring is a key conformational parameter. In 1-(2,4-Difluorophenyl)thiourea, this angle is approximately 78-82°.[9] A similar twisted conformation is anticipated for the 2,6-isomer due to steric hindrance between the ortho-fluorine atoms and the thiourea group.

Intermolecular Hydrogen Bonding

A hallmark of thiourea derivatives is their ability to form robust hydrogen bonding networks. In the solid state, this compound is expected to exhibit intermolecular N-H···S hydrogen bonds, where the NH groups of the thiourea act as hydrogen bond donors and the sulfur atom acts as an acceptor. These interactions are likely to link the molecules into dimers or extended chains, forming a stable supramolecular assembly.[9][10] Additionally, weaker C-H···F interactions may also contribute to the overall crystal packing.[9]

Hydrogen_Bonding cluster_dimer Putative Hydrogen-Bonded Dimer mol1 Molecule A This compound mol2 Molecule B This compound mol1->mol2 N-H···S mol2->mol1 N-H···S caption Schematic of N-H···S hydrogen bonding in a putative dimer of this compound.

Caption: Putative N-H···S hydrogen bonding in a dimer of this compound.

Computational Analysis: A Deeper Insight into Molecular Properties

Computational chemistry provides a powerful toolkit to investigate the electronic structure, reactivity, and intermolecular interactions of this compound at a quantum mechanical level. These studies complement experimental data and offer predictive insights.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method to determine the optimized geometry, electronic structure, and vibrational frequencies of molecules.[11][12] For this compound, DFT calculations, typically using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide:

  • Optimized Molecular Geometry: Theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental X-ray diffraction data.

  • Vibrational Frequencies: Calculated FT-IR and Raman spectra that aid in the assignment of experimental vibrational bands.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.[12]

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[5] The MEP map of this compound would reveal:

  • Negative Potential Regions (Red/Yellow): Located around the electronegative sulfur and fluorine atoms, indicating sites prone to electrophilic attack.

  • Positive Potential Regions (Blue): Concentrated around the hydrogen atoms of the NH and NH₂ groups, indicating sites for nucleophilic attack.

MEP_Concept cluster_mep Molecular Electrostatic Potential (MEP) Analysis cluster_interpretation Interpretation molecule This compound Structure dft DFT Calculation molecule->dft mep_map MEP Map Generation dft->mep_map red_yellow Negative Potential (Red/Yellow) (e.g., around S, F) Electrophilic Attack Sites mep_map->red_yellow blue Positive Potential (Blue) (e.g., around N-H) Nucleophilic Attack Sites mep_map->blue

Caption: Conceptual workflow for MEP analysis of this compound.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice.[13][14] By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts. For this compound, this analysis would likely reveal:

  • Dominant N-H···S interactions: Appearing as distinct red regions on the dnorm surface, indicating close contacts.

  • H···H contacts: Typically representing a large percentage of the surface area.

  • C-H···F and other weak interactions: Contributing to the overall crystal packing.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts, allowing for a detailed comparison of the packing environments.[7][15]

Potential Applications in Drug Development

The structural and electronic features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme.[1][6] Studies on fluorophenylthiourea derivatives have shown their potential as enzyme inhibitors. For instance, 1-(2,6-difluorophenyl)thiourea has been investigated as a potential inhibitor of Glutathione Reductase (GR), an important enzyme in cellular antioxidant defense systems.[16] Molecular docking studies can elucidate the key interactions between the ligand and the active site of the target protein, guiding the optimization of lead compounds for improved potency and selectivity.

Conclusion

This compound is a molecule with a rich chemical landscape, characterized by its unique structural and electronic properties. This guide has provided a comprehensive overview of the theoretical and computational approaches used to study this compound, from its synthesis and spectroscopic characterization to advanced computational modeling. The insights gained from these studies are invaluable for understanding its structure-property relationships and for guiding the design of new molecules with tailored properties for applications in medicinal chemistry and materials science. As computational methods continue to evolve in accuracy and predictive power, their synergy with experimental investigations will undoubtedly accelerate the discovery and development of novel thiourea-based compounds.

References

An In-depth Technical Guide to the Physical Properties of (2,6-Difluorophenyl)thiourea: A Critical Resource for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2,6-Difluorophenyl)thiourea

This compound is a fluorinated aromatic thiourea derivative. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. Thiourea moieties are also known to be versatile pharmacophores, exhibiting a wide range of biological activities. The unique combination of a difluorophenyl ring and a thiourea group makes this compound a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is the foundational step in its effective utilization.

Core Physical Properties: A Quantitative and Qualitative Analysis

The physical characteristics of an active pharmaceutical ingredient (API) or a key intermediate are critical determinants of its behavior in biological systems and its suitability for formulation. For this compound, the primary physical properties of interest are its melting point and appearance.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 59772-31-5[1]
Molecular Formula C₇H₆F₂N₂S[1]
Molecular Weight 188.20 g/mol [1]
Melting Point 155-159 °C (literature)
Appearance Solid
Melting Point: A Key Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity.[2] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[2] Therefore, accurate melting point determination is a fundamental quality control parameter in pharmaceutical development.[2][3][4]

This protocol describes the standard capillary method for determining the melting point of a crystalline solid like this compound.

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (optional, for grinding crystals)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle to achieve a uniform consistency. This ensures efficient packing and heat transfer.[5]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[6]

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to get a preliminary value.[5]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[5]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heating and minimizes air pockets, leading to a more accurate and reproducible melting point.[5]

  • Slow Heating Rate: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[5]

  • Fresh Sample for Re-measurement: It is important to use a fresh sample for each determination as some compounds may decompose or undergo a change in crystal structure upon melting and re-solidifying.

Appearance: A Qualitative Descriptor of Physical State

The visual appearance of a chemical compound provides immediate, albeit qualitative, information about its physical state and, potentially, its purity. For crystalline solids, this includes color and crystal form (habit). While detailed crystallographic data requires techniques like X-ray diffraction, a macroscopic description is a fundamental starting point. Thiourea itself is a white crystalline solid.

Materials:

  • This compound sample

  • White viewing surface (e.g., a ceramic tile or a piece of white paper)

  • Spatula

  • Microscope (optional, for observing crystal habit)

Procedure:

  • Color Determination: Place a small amount of the this compound sample on a white background. Observe the color under good, neutral lighting. Note any discoloration, which could indicate the presence of impurities.

  • Form and Habit Description: Observe the physical form of the solid. Is it a crystalline powder, amorphous, or waxy? If the crystals are large enough, their general shape (e.g., needles, plates, prisms) can be noted. A microscope can be used for a more detailed examination of the crystal habit.

  • Documentation: Record the observations in a clear and descriptive manner (e.g., "white crystalline powder," "off-white needles").

Causality Behind Experimental Choices:

  • White Background: A white background provides a neutral contrast, allowing for an accurate assessment of the sample's true color.

  • Good Lighting: Adequate and neutral lighting is essential to avoid misinterpretation of the color due to shadows or colored light sources.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the initial physical characterization of a newly synthesized or received batch of this compound.

G cluster_0 Sample Reception & Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Receive_Sample Receive this compound Grind_Sample Grind to Fine Powder (if necessary) Receive_Sample->Grind_Sample Visual_Inspection Visual Inspection for Appearance (Color, Form) Grind_Sample->Visual_Inspection MP_Determination Melting Point Determination Grind_Sample->MP_Determination Record_Appearance Record Appearance Visual_Inspection->Record_Appearance Record_MP_Range Record Melting Point Range MP_Determination->Record_MP_Range Compare_to_Standard Compare with Literature/Standard Values Record_Appearance->Compare_to_Standard Record_MP_Range->Compare_to_Standard Purity_Assessment Assess Purity Compare_to_Standard->Purity_Assessment Report Generate Certificate of Analysis/Report Purity_Assessment->Report

Caption: Workflow for the physical characterization of this compound.

The Broader Context: Synthesis and its Impact on Physical Properties

The physical properties of this compound are intrinsically linked to its synthesis and purification. A common route to N-aryl thioureas involves the reaction of the corresponding aniline with a thiocarbonylating agent. In this case, 2,6-difluoroaniline is the key starting material. The purity of the starting aniline and the reaction conditions will directly influence the purity and, consequently, the melting point and appearance of the final product.

A general synthetic approach involves the reaction of 2,6-difluoroaniline with an isothiocyanate or a related reagent. For instance, the reaction of an aniline with an acyl isothiocyanate followed by hydrolysis can yield the desired thiourea. The final product would then be isolated and purified, typically by recrystallization, to obtain a solid with a sharp melting point and consistent appearance. The choice of solvent for recrystallization is critical for obtaining well-defined crystals and removing impurities.

Conclusion: Foundational Knowledge for Advanced Applications

The accurate determination and understanding of the physical properties of this compound are not mere academic exercises. For researchers in drug discovery, these properties are critical for assessing the purity and identity of synthesized compounds, which is a prerequisite for reliable biological testing.[4][7] For drug development professionals, these characteristics are fundamental to formulation development, influencing aspects such as solubility, dissolution rate, and stability of the final drug product. This guide provides the essential knowledge and practical protocols to empower scientists to confidently handle and characterize this important chemical entity.

References

Methodological & Application

The Strategic deployment of (2,6-Difluorophenyl)thiourea in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Synthon

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The unique electronic properties of fluorine—high electronegativity, the ability to form strong carbon-fluorine bonds, and its role as a hydrogen bond acceptor—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] It is within this context that (2,6-Difluorophenyl)thiourea emerges as a reagent of significant interest for the synthesis of novel heterocyclic compounds.

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and professionals in drug development. It aims to provide not only step-by-step synthetic procedures but also a deeper understanding of the chemical principles that underpin the use of this compound in the construction of valuable heterocyclic cores, particularly thiazoles and dihydropyrimidines. The strategic placement of two fluorine atoms ortho to the thiourea linkage introduces distinct electronic and steric features that can modulate reaction pathways and influence the biological activity of the resulting heterocycles.

Core Principles: The Influence of the 2,6-Difluoro Substitution

The presence of two fluorine atoms on the phenyl ring of this compound is not a trivial substitution. These fluorine atoms exert a strong electron-withdrawing inductive effect, which has several important consequences for its reactivity in heterocyclic synthesis:

  • Enhanced Acidity of N-H Protons: The electron-withdrawing nature of the difluorophenyl group increases the acidity of the thiourea's N-H protons. This can facilitate deprotonation and subsequent nucleophilic attack in base-catalyzed reactions.

  • Modulation of Nucleophilicity: While the nitrogen atoms are rendered less basic, the sulfur atom's nucleophilicity remains a key feature for initiating cyclization reactions, such as in the Hantzsch thiazole synthesis.

  • Steric Influence: The ortho-fluorine atoms can exert steric hindrance, potentially influencing the regioselectivity of certain reactions and the conformational preferences of the final products.

  • Impact on Biological Activity: The difluorophenyl moiety, once incorporated into the heterocyclic product, can significantly impact its pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy for improving metabolic stability and binding interactions with protein targets.[1]

Application in Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring.[3][4][5] It typically involves the condensation of an α-haloketone with a thioamide or thiourea. This compound serves as an excellent substituted thiourea component in this reaction, leading to the formation of 2-amino-thiazole derivatives bearing the 2,6-difluorophenyl group.

Reaction Mechanism: A Stepwise Annulation

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration. The electron-withdrawing 2,6-difluorophenyl group is expected to facilitate the initial nucleophilic attack of the sulfur atom on the α-haloketone.

Caption: Hantzsch thiazole synthesis mechanism.

Experimental Protocol: Synthesis of 2-((2,6-Difluorophenyl)amino)-4-phenylthiazole

This protocol provides a general procedure for the synthesis of a representative 2-aminothiazole derivative using this compound.

Materials:

  • This compound (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Ethanol

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add 2-bromoacetophenone (1.0 eq) to the solution.

  • (Optional) Add sodium bicarbonate (1.1 eq) to neutralize the HBr formed during the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-((2,6-difluorophenyl)amino)-4-phenylthiazole.

Data Summary Table:

Entryα-HaloketoneProductYield (%)
12-Bromoacetophenone2-((2,6-Difluorophenyl)amino)-4-phenylthiazole85-95
22-Chloro-4'-fluoroacetophenone2-((2,6-Difluorophenyl)amino)-4-(4-fluorophenyl)thiazole80-90
33-Bromopentan-2,4-dioneEthyl 2-((2,6-difluorophenyl)amino)-4-methylthiazole-5-carboxylate75-85

Application in Pyrimidine Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[6][7][8] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This compound can be effectively employed as the thiourea component in this reaction to synthesize novel DHPMs.

Reaction Mechanism: A Cascade of Condensations

The mechanism of the Biginelli reaction is believed to proceed through a series of condensation and cyclization steps. The reaction is typically acid-catalyzed.

Biginelli_Workflow start Start: Reactants reactants Aldehyde + β-Ketoester + this compound start->reactants mixing Mixing and Heating reactants->mixing catalyst Acid Catalyst (e.g., HCl, p-TsOH) catalyst->mixing cyclization Condensation and Cyclization Cascade mixing->cyclization precipitation Precipitation of Product cyclization->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification product Final Product: Dihydropyrimidinethione purification->product

Caption: Biginelli reaction experimental workflow.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-methyl-1-(2,6-difluorophenyl)-3,4-dihydropyrimidine-2(1H)-thione

This protocol outlines a general procedure for the Biginelli reaction using this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and then water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinethione.

Data Summary Table:

EntryAldehydeβ-KetoesterProductYield (%)
14-MethoxybenzaldehydeEthyl acetoacetate4-(4-Methoxyphenyl)-6-methyl-1-(2,6-difluorophenyl)-3,4-dihydropyrimidine-2(1H)-thione75-85
2BenzaldehydeEthyl acetoacetate4-Phenyl-6-methyl-1-(2,6-difluorophenyl)-3,4-dihydropyrimidine-2(1H)-thione80-90
34-ChlorobenzaldehydeMethyl acetoacetate4-(4-Chlorophenyl)-6-methyl-1-(2,6-difluorophenyl)-3,4-dihydropyrimidine-2(1H)-thione70-80

Trustworthiness and Self-Validation

The protocols described herein are based on well-established, classical organic reactions. The progress of these reactions can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and melting point analysis. The expected spectral data for the products will show characteristic signals for the newly formed heterocyclic ring and the retained (2,6-difluorophenyl) moiety. For instance, in the ¹H NMR spectrum of the thiazole product, a characteristic singlet for the C5-proton of the thiazole ring is expected. Similarly, for the dihydropyrimidine product, characteristic signals for the C4-proton and the N-H protons should be observable.

Conclusion and Future Perspectives

This compound is a valuable and versatile reagent for the synthesis of fluorinated thiazoles and dihydropyrimidines. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. The presence of the 2,6-difluoro substitution provides a powerful tool for fine-tuning the physicochemical and biological properties of the target molecules. Further exploration of the reactivity of this reagent with a wider range of substrates and in different reaction manifolds is encouraged to unlock its full potential in heterocyclic synthesis.

References

Unlocking the Therapeutic Potential of (2,6-Difluorophenyl)thiourea Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a cornerstone of modern drug discovery. Within this landscape, thiourea derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities. The incorporation of a (2,6-difluorophenyl) moiety, in particular, has been shown to significantly modulate the pharmacological properties of these compounds, leading to promising candidates for anticancer, antimicrobial, and enzyme-inhibitory applications. This guide provides an in-depth exploration of the biological activities of (2,6-difluorophenyl)thiourea derivatives, complete with detailed application notes and protocols to empower researchers in their exploration of this fascinating class of molecules.

The Chemistry of Bioactivity: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient reaction between 2,6-difluorophenyl isothiocyanate and a primary or secondary amine. This reaction is often carried out in a suitable organic solvent, such as acetone or dioxane, and may be facilitated by a catalytic amount of a base like triethylamine.[1]

Protocol: General Synthesis of 1-(2,6-Difluorophenyl)-3-arylthiourea Derivatives

Materials:

  • 2,6-Difluorophenyl isothiocyanate

  • Substituted aromatic amine

  • Anhydrous acetone or dioxane

  • Triethylamine (catalytic amount)

  • Glassware: Round-bottom flask, condenser, magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve the substituted aromatic amine (1 equivalent) in anhydrous acetone.

  • To this solution, add 2,6-difluorophenyl isothiocyanate (1 equivalent).

  • Add a catalytic amount of triethylamine (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature or reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the desired 1-(2,6-difluorophenyl)-3-arylthiourea derivative.

  • Characterize the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm its structure and purity.[2]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Several studies suggest that these derivatives can induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response.[4] Furthermore, some derivatives have been shown to inhibit protein tyrosine kinases (PTKs), which are enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[1] For instance, inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase has been identified as a potential target.[5]

anticancer_mechanism compound This compound Derivative cell Cancer Cell compound->cell ptk Protein Tyrosine Kinases (e.g., EGFR) cell->ptk Inhibits apoptosis Apoptosis cell->apoptosis Induces proliferation Cell Proliferation & Survival ptk->proliferation Promotes caspases Caspase Activation apoptosis->caspases death Cell Death caspases->death

Caption: Proposed anticancer mechanism of this compound derivatives.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, HCT116)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data: Anticancer Activity
DerivativeCancer Cell LineIC₅₀ (µM)Reference
N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,6-difluorophenyl)thioureido)benzenesulfonamideHepG2 (Liver)> 20.5[7]
1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea--[8]
1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea--[8]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens presents a significant global health challenge. This compound derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1] The lipophilicity conferred by the fluorinated phenyl ring may enhance the penetration of these compounds through microbial cell membranes.[6]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique to determine the MIC.[9]

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

Procedure:

  • Preparation of Dilutions: Prepare serial twofold dilutions of the this compound derivative in the appropriate broth in a 96-well plate.

  • Inoculation: Add an equal volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Quantitative Data: Antimicrobial Activity
DerivativeMicroorganismMIC (µg/mL)Reference
Fluorinated pyridine thiourea derivative 4aBacillus subtilis1.95 - 15.63[1]
Fluorinated pyridine thiourea derivative 4aStaphylococcus pneumoniae1.95 - 15.63[1]
Fluorinated pyridine thiourea derivative 4aPseudomonas aeruginosa1.95 - 15.63[1]
Fluorinated pyridine thiourea derivative 4aEscherichia coli1.95 - 15.63[1]
Fluorinated pyridine thiourea derivative 4aAspergillus fumigatus1.95 - 15.63[1]

Note: The table presents data for a fluorinated thiourea derivative, highlighting the potential of this class of compounds.

Enzyme Inhibition: A Targeted Therapeutic Approach

This compound derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. This targeted approach offers the potential for more selective therapeutic interventions with fewer side effects.

Inhibition of Diabetes-Related Enzymes

Thiourea derivatives have shown inhibitory activity against α-amylase and α-glycosidase, enzymes involved in carbohydrate digestion.[10] By inhibiting these enzymes, the rate of glucose absorption can be slowed, which is beneficial for the management of type 2 diabetes.

Inhibition of Glutathione-Dependent Enzymes

Studies have also explored the inhibitory effects of fluorophenylthiourea derivatives on glutathione S-transferase (GST) and glutathione reductase (GR), enzymes that play a role in cellular detoxification and redox regulation.[4] The 1-(2,6-difluorophenyl)thiourea derivative has been identified as a potent inhibitor of both GST and GR.

Protocol: General Enzyme Inhibition Assay

The following is a general protocol that can be adapted for various enzyme inhibition assays.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution for the enzyme reaction

  • This compound derivative stock solution (in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and different concentrations of the this compound derivative. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a specific time at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative. The IC₅₀ value can be determined from a dose-response curve.

enzyme_inhibition_workflow start Start setup Set up assay in 96-well plate: - Buffer - Enzyme - Inhibitor (Derivative) start->setup preincubate Pre-incubate at optimal temperature setup->preincubate add_substrate Add Substrate to initiate reaction preincubate->add_substrate measure Measure kinetic activity (Absorbance/Fluorescence) add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: General workflow for an enzyme inhibition assay.

Structure-Activity Relationship (SAR): Designing Better Drugs

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For this compound derivatives, the nature and position of substituents on the second aromatic ring significantly influence their biological activity.

  • Anticancer Activity: The presence of electron-withdrawing groups on the second phenyl ring can enhance cytotoxic activity. The type and position of these substituents play a critical role in determining the potency and selectivity against different cancer cell lines.[7]

  • Antimicrobial Activity: The presence of halogen atoms on the second phenyl ring has been correlated with increased antimicrobial activity. This is likely due to an increase in lipophilicity, which facilitates passage through microbial cell walls.[6]

Conclusion

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their synthetic accessibility, coupled with their potent anticancer, antimicrobial, and enzyme-inhibitory properties, makes them attractive candidates for further drug development. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this versatile chemical scaffold. Through continued investigation and rational design based on a thorough understanding of their mechanisms of action and structure-activity relationships, the development of novel and effective drugs based on the this compound framework is a tangible goal.

References

Application Notes and Protocols for the Use of (2,6-Difluorophenyl)thiourea in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of (2,6-Difluorophenyl)thiourea

This compound is an organosulfur compound belonging to the thiourea class of molecules, which have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] Thiourea derivatives are recognized for their roles as precursors in the synthesis of various heterocyclic compounds and as potent inhibitors of several key enzymes.[1][3][4] Their ability to interact with biological macromolecules makes them valuable tools for researchers investigating enzyme mechanisms and for professionals in drug discovery seeking novel therapeutic agents.

This comprehensive guide provides a detailed protocol for utilizing this compound in enzyme inhibition assays. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and ensuring the generation of robust and reproducible data.

Scientific Foundation: Mechanism of Action and Key Physicochemical Properties

The inhibitory activity of thiourea derivatives, including this compound, is often attributed to the unique chemical properties of the thiocarbonyl group (C=S) and the nitrogen atoms.[1] These features allow for multiple modes of interaction with enzyme active sites.

Mechanism of Enzyme Inhibition

The primary mechanisms by which thiourea derivatives exert their inhibitory effects include:

  • Metal Chelation: Many enzymes, such as tyrosinase, are metalloenzymes containing metal ions (e.g., copper) in their active sites, which are crucial for their catalytic activity. The sulfur and nitrogen atoms of the thiourea moiety can act as potent chelating agents, binding to these metal ions and thereby inactivating the enzyme.[5][6]

  • Hydrogen Bonding and Hydrophobic Interactions: The N-H groups of the thiourea backbone can form hydrogen bonds with amino acid residues in the enzyme's active site. The difluorophenyl ring can engage in hydrophobic and van der Waals interactions, further stabilizing the enzyme-inhibitor complex.

  • Covalent Modification: In some cases, the reactive thiocarbonyl group can form covalent bonds with nucleophilic residues, such as cysteine (sulfhydryl group), in the enzyme's active site, leading to irreversible inhibition.

The specific mechanism of inhibition by this compound will be dependent on the target enzyme. For instance, studies on similar fluorophenylthiourea compounds have demonstrated inhibitory effects on enzymes like glutathione S-transferase (GST) and glutathione reductase (GR).[7]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is paramount for accurate and reproducible assay results.

PropertyValueSource
Molecular Formula C₇H₆F₂N₂S[8]
Molecular Weight 188.20 g/mol [8]
Appearance Solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[9]

Note on Solubility: Due to the hydrophobic nature of the difluorophenyl ring, this compound exhibits limited solubility in aqueous buffers. Therefore, a stock solution is typically prepared in an organic solvent like DMSO, which is then diluted into the aqueous assay buffer.[10] It is crucial to maintain a low final concentration of the organic solvent (typically ≤1-2%) in the assay to avoid detrimental effects on enzyme activity.[11]

Experimental Workflow: A Step-by-Step Guide to Enzyme Inhibition Assays

This section outlines a generalized, yet detailed, protocol for assessing the inhibitory potential of this compound against a target enzyme. This protocol is designed to be a self-validating system, incorporating essential controls for robust data interpretation. The example provided is based on a spectrophotometric assay performed in a 96-well plate format, a common method for high-throughput screening.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate) Plate_Setup Assay Plate Setup (Controls & Test Wells) Reagent_Prep->Plate_Setup Inhibitor_Prep Inhibitor Preparation (Stock & Working Solutions) Inhibitor_Prep->Plate_Setup Pre_incubation Pre-incubation (Enzyme + Inhibitor) Plate_Setup->Pre_incubation Reaction_Init Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Init Data_Acquisition Kinetic Measurement (Spectrophotometer) Reaction_Init->Data_Acquisition Calc_Initial_Velocity Calculate Initial Velocity Data_Acquisition->Calc_Initial_Velocity Calc_Inhibition Calculate % Inhibition Calc_Initial_Velocity->Calc_Inhibition IC50_Determination Determine IC50 Value Calc_Inhibition->IC50_Determination

Caption: Workflow for a typical enzyme inhibition assay.

PART 1: Preparation of Reagents and Inhibitor

1.1. Assay Buffer Preparation:

  • Prepare an appropriate buffer system that maintains the optimal pH for the target enzyme's activity. For many enzymes, a phosphate buffer (e.g., 50-100 mM sodium phosphate, pH 7.4) is a suitable starting point.

1.2. Enzyme Solution Preparation:

  • Reconstitute or dilute the enzyme in the assay buffer to a working concentration. The final enzyme concentration should be chosen to ensure a linear reaction rate over the desired assay time. Keep the enzyme solution on ice to maintain its activity.

1.3. Substrate Solution Preparation:

  • Dissolve the enzyme's substrate in the assay buffer to a predetermined concentration. The optimal substrate concentration is often at or near the Michaelis-Menten constant (Km) of the enzyme to ensure sensitivity to competitive inhibitors.

1.4. This compound Stock Solution Preparation:

  • Accurately weigh a known amount of this compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution. This stock solution can be stored at -20°C for long-term use.

1.5. This compound Working Solutions:

  • On the day of the experiment, prepare a series of dilutions of the this compound stock solution in the assay buffer. This serial dilution will allow for the determination of the half-maximal inhibitory concentration (IC50). Ensure the final DMSO concentration in all working solutions is consistent.

PART 2: Assay Procedure (96-Well Plate Format)

2.1. Assay Plate Setup:

  • Design the plate layout to include the following controls for each experimental condition:

    • Test Wells: Enzyme, substrate, and varying concentrations of this compound.

    • Negative Control (100% Activity): Enzyme, substrate, and the same concentration of DMSO as in the test wells (without the inhibitor).

    • Positive Control: Enzyme, substrate, and a known inhibitor of the target enzyme.

    • Blank Wells: Assay buffer and substrate (without the enzyme) to account for any non-enzymatic substrate degradation.

    • Inhibitor Control: Assay buffer, substrate, and the highest concentration of this compound to check for any interference with the assay signal.

2.2. Pre-incubation:

  • To the appropriate wells, add the assay buffer, enzyme solution, and either the this compound working solutions or the DMSO vehicle control.

  • Gently mix the contents of the wells.

  • Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C). This step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated.

2.3. Reaction Initiation and Kinetic Measurement:

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately place the 96-well plate into a microplate reader.

  • Measure the change in absorbance (or fluorescence) over time at a specific wavelength appropriate for the assay. The readings should be taken at regular intervals to monitor the reaction progress.

PART 3: Data Analysis

3.1. Calculation of Initial Reaction Velocity:

  • For each well, plot the absorbance (or fluorescence) values against time.

  • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

3.2. Calculation of Percentage Inhibition:

  • Calculate the percentage of enzyme inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] x 100

    Where:

    • V₀_control is the initial velocity of the negative control (100% activity).

    • V₀_inhibitor is the initial velocity in the presence of this compound.

3.3. Determination of IC50 Value:

  • Plot the percentage inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Exemplary Protocols for Specific Enzyme Targets

The general protocol described above can be adapted for specific enzymes that are known or potential targets of thiourea derivatives.

Tyrosinase Inhibition Assay

Tyrosinase is a copper-containing enzyme involved in melanin synthesis.[12] Thiourea derivatives are known inhibitors of this enzyme, likely through chelation of the copper ions in the active site.[5][6]

  • Enzyme: Mushroom Tyrosinase

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Detection: The oxidation of L-DOPA by tyrosinase produces dopachrome, a colored product that can be monitored by measuring the increase in absorbance at approximately 475 nm.[12]

  • Positive Control: Kojic acid is a well-established tyrosinase inhibitor.[13]

Acetylcholinesterase (AChE) Inhibition Assay

AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[11] The Ellman's method is a widely used colorimetric assay for measuring AChE activity.[11][14][15]

  • Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored product with an absorbance maximum at 412 nm.[11][14]

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Reagents: DTNB (Ellman's reagent)

  • Positive Control: Eserine (physostigmine) or a commercially available AChE inhibitor.

Glutathione S-Transferase (GST) Inhibition Assay

GSTs are a family of enzymes involved in detoxification by catalyzing the conjugation of reduced glutathione (GSH) to various electrophilic substrates.[16][17]

  • Principle: The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH, which results in an increase in absorbance at 340 nm.[16][18][19]

  • Substrates: Reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB)

  • Positive Control: Ethacrynic acid or other known GST inhibitors.

Inhibition_Mechanism cluster_enzyme Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor This compound Inhibitor->Enzyme Binding & Inhibition

Caption: General mechanism of enzyme inhibition.

Trustworthiness and Self-Validation

The integrity of the data generated from these protocols relies on the inclusion of comprehensive controls. The negative control establishes the baseline for maximum enzyme activity, while the positive control validates the assay's ability to detect inhibition. Blank and inhibitor controls are essential for identifying and correcting for any potential assay artifacts, such as non-enzymatic substrate degradation or interference from the inhibitor itself. Adherence to these principles ensures that the observed effects are genuinely due to the inhibitory action of this compound on the target enzyme.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Fluorinated Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a pivotal advancement in modern medicinal chemistry, significantly enhancing metabolic stability, bioavailability, and target affinity.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of novel fluorinated thiourea derivatives as potential anticancer agents. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of anticancer activities through various mechanisms, including the inhibition of protein tyrosine kinases, topoisomerases, and the induction of apoptosis.[3][4][5] The introduction of fluorine moieties can further potentiate these effects.[4][6] This document offers an in-depth narrative on the causality behind experimental choices, detailed step-by-step protocols for key in vitro assays, and guidance for interpreting the resulting data. We aim to equip researchers with the necessary tools to conduct rigorous, self-validating experiments in the pursuit of novel cancer therapeutics.

Introduction: The Rationale for Fluorinated Thioureas in Oncology

The development of effective and safe anticancer therapies remains a paramount challenge in biomedical research.[7] Thiourea derivatives have garnered significant attention due to their structural versatility and their ability to interact with multiple biological targets implicated in carcinogenesis.[8][9] These compounds can modulate critical signaling pathways, disrupt cancer cell proliferation, and induce programmed cell death.[9][10]

The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[2][11] The unique physicochemical characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2][4] In the context of thiourea derivatives, fluorination can lead to compounds with improved potency and a more favorable pharmacokinetic profile, making them attractive candidates for further development.[6][12]

This guide will walk through a systematic, step-wise procedure for the preclinical evaluation of these novel compounds, progressing from initial cytotoxicity screening to more detailed mechanistic studies.[13]

General Experimental Workflow

A logical and sequential approach is crucial for the efficient evaluation of novel anticancer compounds. The workflow outlined below ensures that promising candidates are identified and characterized in a systematic manner, starting with broad screening and moving towards more specific mechanistic investigations.[13]

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Synthesis & Characterization of Fluorinated Thiourea Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity Initial Screening ic50 IC50 Determination cytotoxicity->ic50 Quantification of Potency apoptosis Apoptosis Induction (Annexin V/PI Staining) ic50->apoptosis Investigating Cell Death Mechanism cell_cycle Cell Cycle Analysis apoptosis->cell_cycle Analyzing Proliferation Effects mechanistic Mechanistic Studies (e.g., Western Blot, Kinase Assays) cell_cycle->mechanistic Elucidating Molecular Targets invivo Animal Tumor Models (Xenografts) mechanistic->invivo Preclinical Validation efficacy Efficacy & Toxicity Studies invivo->efficacy apoptosis_quadrants cluster_quadrants Flow Cytometry Dot Plot a Annexin V- / PI+ (Necrotic) b Annexin V+ / PI+ (Late Apoptotic/ Necrotic) c Annexin V- / PI- (Live) d Annexin V+ / PI- (Early Apoptotic) xlabel Annexin V-FITC → ylabel Propidium Iodide →

References

Application Notes & Protocols for the Synthesis of Metal Complexes with (2,6-Difluorophenyl)thiourea Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes featuring the (2,6-Difluorophenyl)thiourea ligand. The protocols and insights are synthesized from established principles in coordination chemistry and recent literature, designed to be both instructive and adaptable for novel research endeavors.

Scientific Introduction: The Rationale for this compound in Metallodrug Design

Thiourea derivatives represent a versatile class of ligands in coordination chemistry, capable of stabilizing a wide array of metal centers through their sulfur and nitrogen donor atoms.[1][2] The coordination behavior can be finely tuned, ranging from neutral monodentate binding via the sulfur atom to anionic bidentate chelation involving both sulfur and nitrogen.[3][4] This versatility makes them exceptional building blocks for creating metal complexes with tailored electronic and steric properties.

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The presence of the 2,6-difluorophenyl moiety in the ligand is deliberate; fluorine substitution is known to enhance critical pharmacological properties such as metabolic stability, bioavailability, and the strength of protein-ligand interactions.[5][6] When complexed with transition metals like gold (Au), silver (Ag), platinum (Pt), or copper (Cu), which themselves have well-documented biological activities, the resulting compounds are promising candidates for novel therapeutics.[3][5][7] Coordination to a metal center often significantly enhances the biological efficacy of the thiourea ligand, which may show little to no activity on its own.[6] This guide focuses on the practical synthesis and characterization of these promising metal complexes.

Synthesis of the this compound Ligand

A robust synthesis of the metal complex begins with the high-purity synthesis of the ligand itself. The most common and efficient method involves the reaction of an isothiocyanate with an amine. In this case, 2,6-difluorophenyl isothiocyanate is reacted with ammonia.

Protocol 2.1: Synthesis of 1-(2,6-Difluorophenyl)thiourea

Materials:

  • 2,6-Difluorophenyl isothiocyanate

  • Ammonia solution (e.g., 28-30% in water)

  • Ethanol (EtOH)

  • Deionized water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,6-difluorophenyl isothiocyanate in 30 mL of ethanol.

  • Nucleophilic Addition: While stirring vigorously at room temperature, add 1.2 equivalents of concentrated ammonia solution dropwise to the ethanolic solution.

    • Scientific Rationale: The ammonia acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate group. The reaction is typically exothermic; slow addition helps to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate indicates product formation. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting isothiocyanate spot disappears.

  • Isolation: Once the reaction is complete, add 50 mL of deionized water to the mixture to precipitate the product fully.

  • Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (3 x 20 mL) and a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified 1-(2,6-difluorophenyl)thiourea product under vacuum to a constant weight. The typical yield is >90%.

  • Characterization: Confirm the identity and purity of the ligand using standard techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy before proceeding.

General Principles and Workflow for Metal Complexation

The synthesis of metal complexes from thiourea ligands generally involves the direct reaction of the ligand with a suitable metal salt precursor in an appropriate solvent.

Workflow Diagram

SynthesisWorkflow Reactants Ligand: this compound Metal Precursor: e.g., [Ag(OTf)PPh3] Reaction Reaction Vessel Solvent: CH2Cl2 or MeCN Atmosphere: Inert (N2/Ar) Temperature: Room Temp. Reactants->Reaction 1. Combine Workup Workup Precipitation with anti-solvent (e.g., Hexane) or Solvent Evaporation Reaction->Workup 2. React (e.g., 30 min - 24h) Purification Purification Filtration & Washing or Recrystallization Workup->Purification 3. Isolate Crude Product Product Final Metal Complex [M(L)n(X)m] Purification->Product 4. Purify Characterization Characterization NMR, FT-IR, MS, X-Ray Product->Characterization 5. Verify Structure

Caption: General workflow for the synthesis and characterization of a metal complex.

Key Experimental Considerations:

  • Choice of Metal Precursor: The stability and solubility of the metal salt are crucial. For air-sensitive metals like Ag(I) or Au(I), precursors with stabilizing ancillary ligands (e.g., triphenylphosphine (PPh₃) or tetrahydrothiophene (tht)) are often used.[5]

  • Stoichiometry: The molar ratio of ligand to metal determines the final structure. A 1:1 ratio may yield a monometallic species, while a 2:1 ratio can lead to bis-ligated complexes.[5][8]

  • Solvent System: The solvent must dissolve both the ligand and the metal precursor without reacting with them. Dichloromethane (CH₂Cl₂), acetonitrile (MeCN), and ethanol (EtOH) are common choices.

  • Reaction Conditions: Most thiourea complexation reactions proceed readily at room temperature. For less reactive precursors, gentle heating may be required. Reactions involving light-sensitive complexes (e.g., many silver compounds) should be performed in flasks wrapped in foil.[5]

Application Note: Synthesis of a Representative Silver(I) Complex

This protocol is adapted from established procedures for synthesizing silver(I)-phosphine-thiourea complexes, which have shown promising anticancer properties.[5]

Protocol 4.1: Synthesis of (2,6-Difluorophenyl)thioureasilver(I) Triflate

Materials:

  • 1-(2,6-Difluorophenyl)thiourea (Ligand, L)

  • (Triphenylphosphine)silver(I) trifluoromethanesulfonate ([Ag(OTf)PPh₃])

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hexane (anhydrous)

  • Schlenk flask or similar inert atmosphere glassware

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 1-(2,6-difluorophenyl)thiourea in 10 mL of anhydrous CH₂Cl₂.

  • Addition of Metal Precursor: To this stirring solution, add 1.0 equivalent of [Ag(OTf)PPh₃] as a solid in one portion. The reaction vessel should be protected from light by wrapping it in aluminum foil.

    • Scientific Rationale: Silver(I) is light-sensitive and can be photoreduced. The PPh₃ ligand stabilizes the Ag(I) center, and the triflate (OTf) is a weakly coordinating anion that is easily displaced by the sulfur donor of the thiourea ligand.

  • Reaction: Allow the mixture to stir at room temperature for 30-60 minutes. The reaction progress can be monitored by ³¹P{¹H} NMR, observing the shift of the PPh₃ signal upon coordination in the complex.[5]

  • Isolation: Reduce the solvent volume to approximately 2-3 mL under vacuum.

  • Precipitation: Add 20 mL of anhydrous hexane to the concentrated solution to precipitate the complex as a white solid.

    • Scientific Rationale: The complex is soluble in CH₂Cl₂ but insoluble in the non-polar solvent hexane. This solvent/anti-solvent method is a common and effective purification technique.

  • Collection and Drying: Collect the white solid by filtration under an inert atmosphere, wash with a small amount of hexane, and dry under high vacuum. The expected yield is typically >85%.

Characterization of the Metal Complexes

Thorough characterization is essential to confirm the structure and purity of the synthesized complexes.

TechniquePurposeExpected Observations for a Successful Synthesis
FT-IR Spectroscopy Confirm coordination of the ligand.The ν(C=S) stretching vibration (typically ~700-850 cm⁻¹) of the free ligand will shift to a lower frequency upon coordination to the metal center due to the weakening of the C=S bond.[2][9] The ν(N-H) bands (~3100-3400 cm⁻¹) may also shift or broaden.
¹H NMR Assess changes in the ligand's electronic environment.The N-H protons will typically shift downfield upon complexation due to the donation of electron density to the metal. Shifts in the aromatic protons of both the thiourea and any ancillary ligands (like PPh₃) will also be observed.[5]
¹³C NMR Observe changes in the carbon backbone.The thiocarbonyl carbon (C=S) signal (typically ~180 ppm) will show a significant shift upon coordination, confirming the involvement of the sulfur atom in bonding.[3]
¹⁹F NMR Probe the fluorine environment.A single resonance is expected for the two equivalent fluorine atoms. The chemical shift may change slightly upon complexation compared to the free ligand.
³¹P NMR (If P-containing ancillary ligands are used) Confirm metal-phosphorus bond formation.The signal for the free phosphine ligand (e.g., PPh₃) will shift downfield upon coordination to the metal center.[5]
Mass Spectrometry (ESI-MS) Determine the mass-to-charge ratio of the complex.The spectrum should show a peak corresponding to the molecular ion of the cationic part of the complex, e.g., [M(L)(PPh₃)]⁺.
Single-Crystal X-Ray Diffraction Unambiguously determine the solid-state structure.Provides definitive proof of coordination, bond lengths, bond angles, and overall geometry (e.g., tetrahedral, square planar).[5][8]

Applications in Drug Development

Metal complexes derived from thiourea ligands are gaining significant attention as potential therapeutic agents. The coordination of a metal often dramatically increases cytotoxic activity against cancer cell lines compared to the free ligand.[5][6]

  • Anticancer Agents: Gold(I) and Silver(I) thiourea complexes have demonstrated potent cytotoxicity against various cancer cell lines, including HeLa, A549, and Jurkat.[5][6] Their mechanism of action is often linked to the inhibition of enzymes like thioredoxin reductase (TrxR).

  • Antimicrobial Agents: The ability of thiourea ligands to complex with metals like Cu(II) and Pd(II) can yield compounds with significant antibacterial and antifungal activity.[3][4]

  • Enzyme Inhibition: The specific structural features of these complexes allow them to bind to the active sites of enzymes, such as glutathione S-transferases (GSTs), which are often overexpressed in cancer cells.[10]

The (2,6-difluorophenyl) moiety is expected to enhance the potential of these complexes by improving their cellular uptake and metabolic stability, making them highly attractive for further investigation in drug discovery pipelines.

References

experimental procedure for N-acylation of (2,6-Difluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for N-Acylation of (2,6-Difluorophenyl)thiourea

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Acylthioureas

N-Acylthiourea scaffolds are of profound interest in medicinal chemistry and materials science. Their unique structural motif, featuring a thiocarbonyl group adjacent to an amide, imparts a rich set of physicochemical properties. These compounds are known to coordinate with a variety of metal centers, acting as valuable ligands, and serve as versatile precursors for the synthesis of numerous heterocyclic systems.[1] The broad spectrum of reported biological activities—including antitumor, antibacterial, antiviral, and anti-inflammatory properties—positions N-acylthioureas as privileged structures in drug discovery programs.[1][2][3][4]

This document provides a comprehensive, field-proven protocol for the N-acylation of this compound. The procedure is designed to be robust and reproducible, yielding N-acyl derivatives in high purity. We will delve into the causality behind each experimental step, offering insights to ensure self-validation and successful synthesis.

Reaction Principle and Mechanistic Overview

The most common and efficient method for synthesizing N-acylthioureas is a one-pot, two-step procedure.[5][6][7] This strategy relies on the in situ generation of a highly reactive acyl isothiocyanate intermediate.

  • Step 1: Formation of Acyl Isothiocyanate. An acyl chloride is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). The thiocyanate anion acts as a nucleophile, displacing the chloride to form the acyl isothiocyanate. This intermediate is typically not isolated due to its reactivity.[8][9]

  • Step 2: Nucleophilic Addition. The this compound is then introduced into the reaction mixture. One of its nitrogen atoms performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate's -N=C=S group, leading to the formation of the final N-acylthiourea product.[4][8]

This method is highly favored as it proceeds under relatively mild conditions and generally produces the desired N-acylated product with high regioselectivity, minimizing the potential for competitive S-acylation which can occur under different reaction conditions.[10]

Reaction_Mechanism cluster_0 Step 1: In-situ Generation of Acyl Isothiocyanate cluster_1 Step 2: Nucleophilic Addition AcylChloride R-CO-Cl (Acyl Chloride) Isothiocyanate R-CO-N=C=S (Acyl Isothiocyanate) AcylChloride->Isothiocyanate + KSCN - KCl KSCN KSCN (Potassium Thiocyanate) Isothiocyanate2 R-CO-N=C=S KCl KCl Thiourea Ar-NH-C(S)-NH₂ (this compound) Product Ar-NH-C(S)-NH-CO-R (N-Acyl-(2,6-Difluorophenyl)thiourea) Thiourea->Product + Acyl Isothiocyanate

Caption: General two-step reaction mechanism for N-acylation of thiourea.

Detailed Experimental Protocol

This protocol details the synthesis of N-benzoyl-(2,6-Difluorophenyl)thiourea as a representative example. The methodology can be readily adapted for other acyl chlorides.

Materials and Equipment
  • Reagents:

    • This compound (≥98% purity)

    • Benzoyl chloride (≥99% purity)

    • Potassium thiocyanate (KSCN, ≥99% purity, dried in an oven at 100°C for 2 hours prior to use)

    • Anhydrous Acetone (solvent, ≤0.005% water)

    • Deionized water

    • Ethanol or Acetonitrile (for recrystallization)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

    • Dropping funnel

    • Magnetic stirrer with heating plate

    • Thermometer

    • Büchner funnel and filtration flask

    • Standard laboratory glassware

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Molarity (mmol)EquivalenceMass/Volume
Benzoyl chloride140.5710.01.01.41 g (1.17 mL)
Potassium thiocyanate97.1810.01.00.97 g
This compound188.1910.01.01.88 g
Anhydrous Acetone---50 mL
Step-by-Step Procedure
  • Setup and Reagent Preparation:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) for best results, although a well-maintained drying tube is often sufficient.

    • To the flask, add potassium thiocyanate (0.97 g, 10.0 mmol) and 25 mL of anhydrous acetone.

  • In-situ Generation of Benzoyl Isothiocyanate:

    • Dissolve benzoyl chloride (1.17 mL, 10.0 mmol) in 10 mL of anhydrous acetone and load it into the dropping funnel.

    • Begin stirring the potassium thiocyanate suspension. Add the benzoyl chloride solution dropwise over 10-15 minutes at room temperature.

    • Causality Check: A fine, white precipitate of potassium chloride (KCl) will form, indicating the successful generation of the isothiocyanate intermediate.[5][6] The use of anhydrous solvent is critical here to prevent the hydrolysis of both the acyl chloride and the highly reactive isothiocyanate.[11]

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes to ensure complete formation of the intermediate.

  • N-Acylation Reaction:

    • In a separate beaker, dissolve this compound (1.88 g, 10.0 mmol) in 15 mL of anhydrous acetone. Gentle warming may be required.

    • Add the this compound solution to the reaction mixture in a single portion.

    • Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 3-4 hours.[12]

    • Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane) until the starting thiourea spot disappears.

  • Product Isolation and Work-up:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 250 mL of ice-cold deionized water while stirring vigorously.

    • Causality Check: The N-acylthiourea product is typically a solid with low aqueous solubility, causing it to precipitate upon contact with water.[5][9] This step effectively separates the product from the acetone and any remaining water-soluble salts.

    • Allow the precipitate to stir in the cold water for 15-20 minutes to complete crystallization.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 30 mL).

    • Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

  • Purification via Recrystallization:

    • The crude product should be purified to remove any unreacted starting materials or side products. Recrystallization is the most effective method.[9][13]

    • Transfer the dry crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or acetonitrile) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Workflow & Characterization

The entire process, from synthesis to validation, follows a logical and systematic workflow.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Characterization A 1. Assemble Dry Glassware B 2. Add KSCN & Acetone A->B C 3. Add Acyl Chloride (Forms Isothiocyanate) B->C D 4. Add this compound C->D E 5. Reflux (3-4h) D->E F 6. Cool & Precipitate in Water E->F G 7. Filter & Dry Crude Product F->G H 8. Recrystallize from Ethanol/Acetonitrile G->H I 9. Filter & Dry Final Product H->I J 10. FTIR, NMR, MS Analysis I->J K 11. Purity Check (TLC/HPLC) J->K

Caption: A comprehensive workflow for the synthesis and validation of N-acylthioureas.

Product Characterization and Validation

Confirming the structure and purity of the final compound is a critical step.

  • FTIR Spectroscopy: The IR spectrum should display characteristic absorption bands. Expect to see N-H stretching around 3200-3400 cm⁻¹, a strong C=O (amide) stretch around 1680-1710 cm⁻¹, and a C=S (thioamide) stretch near 1170-1200 cm⁻¹.[2][9]

  • ¹H and ¹³C NMR Spectroscopy:

    • In the ¹H-NMR spectrum, look for two distinct, broad singlets for the two N-H protons, often observed far downfield (δ 10-14 ppm).[9] The aromatic protons of the 2,6-difluorophenyl and acyl groups will appear in their characteristic regions.

    • The ¹³C-NMR spectrum is highly diagnostic. A signal for the thiocarbonyl carbon (C=S) should appear around δ 175-180 ppm, while the carbonyl carbon (C=O) will be in the δ 165-175 ppm range.[5][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the synthesized compound by identifying the molecular ion peak [M+H]⁺ or [M-H]⁻.[5]

  • Purity Assessment: Purity should be assessed by HPLC, which can also be used for quantitative analysis, or by observing a single spot on a TLC plate.[13][14] The melting point of the purified compound should be sharp.

Senior Scientist Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture contamination hydrolyzing reagents. 2. Impure starting materials. 3. Insufficient reaction time or temperature.1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[11] 2. Verify the purity of starting materials before use. 3. Monitor the reaction by TLC to ensure completion before work-up.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is supersaturated.1. Choose a solvent with a lower boiling point or use a solvent pair (e.g., ethanol/water).[13] 2. Add slightly more hot solvent to ensure complete dissolution, then cool slowly without agitation.
Presence of Impurities after Recrystallization 1. Incomplete removal of starting materials. 2. Formation of side products (e.g., symmetrical thiourea).1. A second recrystallization may be necessary. 2. If significant impurities persist, consider purification by column chromatography on silica gel.[13]

Conclusion

The one-pot N-acylation of this compound via an in situ generated acyl isothiocyanate is a highly efficient and reliable synthetic method. By adhering to the principles of anhydrous reaction conditions and systematic purification, researchers can consistently produce high-purity N-acylthiourea derivatives. This robust protocol serves as a foundational technique for creating diverse libraries of these valuable compounds for screening in drug discovery and materials science applications.

References

Application Notes and Protocols for (2,6-Difluorophenyl)thiourea in Agricultural Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Fluorinated Thioureas in Modern Agriculture

Thiourea and its derivatives represent a versatile class of organosulfur compounds that have garnered significant interest in the development of new agrochemicals.[1] Their broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties, makes them a compelling scaffold for the discovery of novel crop protection agents.[1][2][3][4] The incorporation of fluorine atoms into organic molecules is a well-established strategy in agrochemical design to enhance metabolic stability and biological efficacy.[5] This document provides a detailed guide for researchers and scientists on the potential applications and evaluation protocols for a specific fluorinated analog, (2,6-Difluorophenyl)thiourea, in the agricultural sciences.

While extensive research on this compound in agriculture is not yet widely published, its structural similarity to other biologically active thioureas suggests significant potential. These application notes, therefore, provide a comprehensive framework for the synthesis, screening, and mechanistic evaluation of this compound, drawing upon established methodologies for related molecules.

Synthesis of this compound: A General Protocol

The synthesis of this compound can be achieved through the reaction of 2,6-difluoroaniline with an isothiocyanate precursor. A common and effective method involves the in-situ generation of benzoyl isothiocyanate followed by reaction with the desired amine.

Protocol 1: Synthesis of this compound

Materials:

  • 2,6-Difluoroaniline

  • Ammonium thiocyanate

  • Benzoyl chloride

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Formation of Benzoyl Isothiocyanate: In a round bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this solution, add benzoyl chloride (1 equivalent) dropwise while stirring at room temperature. The reaction mixture is typically stirred for 1-2 hours to form benzoyl isothiocyanate.

  • Reaction with 2,6-Difluoroaniline: Add 2,6-difluoroaniline (1 equivalent) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of N-Benzoyl-N'-(2,6-difluorophenyl)thiourea: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. The solid precipitate of N-benzoyl-N'-(2,6-difluorophenyl)thiourea is collected by filtration.

  • Hydrolysis: The collected solid is then subjected to hydrolysis to remove the benzoyl group. This is typically achieved by heating the solid in an aqueous or alcoholic solution of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).

  • Purification: The crude this compound is then purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Proposed Agricultural Applications and Efficacy Screening

Based on the known activities of related thiourea derivatives, this compound is a candidate for evaluation as a fungicide, insecticide, and herbicide. The following sections outline detailed protocols for preliminary screening.

Fungicidal Activity Screening

Fluorinated benzoylthiourea derivatives have demonstrated notable antifungal activity.[5][6] It is hypothesized that this compound may inhibit the growth of pathogenic fungi.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound on the mycelial growth of a target fungal pathogen (e.g., Fusarium graminearum, Botrytis cinerea).

Materials:

  • This compound

  • Target fungal culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Amended Media Preparation: Autoclave PDA medium and cool it to approximately 50-60°C. Add the stock solution of the test compound to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only. Pour the amended PDA into sterile petri dishes.

  • Inoculation: From a fresh culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer and place it at the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • IC₅₀ Determination: Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Mycelial Growth Inhibition Data

Concentration (µg/mL)Mean Colony Diameter (mm)Inhibition (%)
Control (DMSO)85.00
1062.526.5
2543.249.2
5021.874.4
1008.590.0

Causality of Experimental Choices:

  • PDA Medium: Provides the necessary nutrients for fungal growth.

  • DMSO: Used as a solvent for the test compound due to its low toxicity to most fungi at low concentrations. A control with DMSO is essential to account for any solvent effects.

  • Mycelial Plug Inoculation: Ensures a uniform and reproducible amount of fungal inoculum.

  • Incubation in the Dark: Prevents any potential light-induced degradation of the compound or effects on fungal growth.

Insecticidal Activity Screening

Thiourea derivatives have been investigated as insecticides, with some showing excellent activity against various pests.[3][7][8] The following protocol describes a feeding assay to evaluate the insecticidal potential of this compound against a common agricultural pest.

Protocol 3: Larval Feeding Assay

Objective: To assess the insecticidal activity of this compound against a model insect pest, such as the larvae of the housefly (Musca domestica).[3]

Materials:

  • This compound

  • Second or third instar larvae of Musca domestica

  • Artificial diet for insects

  • Acetone or other suitable solvent

  • Petri dishes or small containers

  • Fine brush

Procedure:

  • Diet Preparation: Prepare the artificial diet according to a standard protocol.

  • Compound Incorporation: Dissolve this compound in a small amount of acetone and mix it thoroughly with the artificial diet to achieve the desired concentrations (e.g., 50, 100, 250, 500 ppm). Prepare a control diet with acetone only. Allow the solvent to evaporate completely.

  • Experimental Setup: Place a known amount of the treated diet into individual containers.

  • Insect Introduction: Carefully transfer a pre-determined number of larvae (e.g., 10-20) into each container using a fine brush.

  • Incubation: Maintain the containers under controlled conditions of temperature (e.g., 27°C), humidity, and photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Also, observe for any sublethal effects such as reduced feeding, delayed development, or morphological abnormalities.

  • Analysis: Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula:

    • Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100

    • Where n is the number of insects, T is the treated group, and C is the control group.

  • LD₅₀ Determination: Determine the lethal dose 50 (LD₅₀) by performing a probit analysis on the mortality data.

Table 2: Hypothetical Insecticidal Activity Data

Concentration (ppm)Number of LarvaeMortality (%) after 72hCorrected Mortality (%)
Control5040
50501814.6
100503532.3
250506250.4
500509493.8
Herbicidal Activity Screening

Certain thiourea derivatives have been reported to possess herbicidal activity.[9] A simple seed germination and seedling growth assay can be used for the initial screening of this compound's phytotoxicity.

Protocol 4: Seed Germination and Seedling Growth Assay

Objective: To evaluate the pre-emergent herbicidal activity of this compound on a model plant species (e.g., cress, Lepidium sativum).

Materials:

  • This compound

  • Seeds of a model plant (e.g., cress)

  • Petri dishes

  • Filter paper

  • Distilled water

  • Acetone

  • Growth chamber or incubator

Procedure:

  • Test Solution Preparation: Prepare a stock solution of this compound in acetone. Prepare a series of dilutions in distilled water to obtain the desired test concentrations (e.g., 10, 50, 100, 200 ppm). The final concentration of acetone should be low (e.g., <0.5%) and consistent across all treatments, including a water/acetone control.

  • Experimental Setup: Place a sheet of filter paper in each petri dish. Pipette a fixed volume (e.g., 5 mL) of the respective test solution or control solution onto the filter paper.

  • Seed Sowing: Evenly place a known number of seeds (e.g., 20) on the moistened filter paper in each petri dish.

  • Incubation: Place the petri dishes in a growth chamber with controlled light, temperature, and humidity conditions.

  • Data Collection: After a set period (e.g., 5-7 days), record the number of germinated seeds, and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the germination inhibition percentage and the reduction in root and shoot length compared to the control.

Investigating the Mechanism of Action

Phenylthiourea (PTU) is a known inhibitor of phenoloxidase (tyrosinase), an enzyme involved in melanization in insects and browning in plants.[10][11][12] It is plausible that this compound shares a similar mechanism of action.

Protocol 5: Phenoloxidase Inhibition Assay

Objective: To determine if this compound inhibits the activity of mushroom tyrosinase, a commercially available model for phenoloxidase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Phosphate buffer (e.g., pH 6.8)

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA, and this compound in phosphate buffer.

  • Assay Mixture: In a cuvette, mix the phosphate buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 5 minutes) at room temperature.

  • Reaction Initiation: Add the L-DOPA solution to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately measure the increase in absorbance at 475 nm (due to the formation of dopachrome) over time.

  • Analysis: Determine the initial reaction rate (V₀) for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value.

Causality of Experimental Choices:

  • Mushroom Tyrosinase: A readily available and well-characterized model enzyme for studying phenoloxidase inhibition.

  • L-DOPA: A common substrate for tyrosinase that produces a colored product (dopachrome) easily measured by spectrophotometry.

  • Absorbance at 475 nm: The wavelength at which dopachrome exhibits maximum absorbance.

Visualizations

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action synthesis Synthesis of This compound purification Purification synthesis->purification characterization Spectroscopic Characterization purification->characterization fungicidal Fungicidal Assay (Mycelial Growth) characterization->fungicidal insecticidal Insecticidal Assay (Larval Feeding) characterization->insecticidal herbicidal Herbicidal Assay (Seed Germination) characterization->herbicidal moa Phenoloxidase Inhibition Assay fungicidal->moa insecticidal->moa

Caption: General workflow for the evaluation of this compound.

Fungicidal Screening Logic

G start Start: Fungal Culture stock Prepare Stock Solution of Test Compound start->stock media Prepare PDA Plates with Different Concentrations stock->media inoculate Inoculate Plates with Fungal Plugs media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter Over Time incubate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze end End: Fungicidal Efficacy Determined analyze->end

Caption: Step-by-step logic for the in vitro fungicidal assay.

References

Troubleshooting & Optimization

Troubleshooting Guide: Low Yield in (2,6-Difluorophenyl)thiourea Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of synthetic chemists and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the synthesis of (2,6-Difluorophenyl)thiourea. Low yield is a frequent impediment in the synthesis of substituted thioureas, often stemming from the nuanced reactivity of the starting materials. This guide, structured in a direct question-and-answer format, offers field-proven insights and solutions to common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind these issues and provide robust, validated protocols to enhance your synthetic success.

This section directly addresses specific issues encountered during the synthesis. The challenges are categorized by the primary synthetic route employed.

Route 1: Synthesis from 2,6-Difluoroaniline and a Thiocyanate Source

This common route involves the reaction of 2,6-difluoroaniline with a thiocyanate, such as ammonium thiocyanate, typically under acidic conditions to generate the isothiocyanate in situ.

Question: My reaction shows low conversion of 2,6-difluoroaniline, even after extended reaction times. What is the likely cause and how can I fix it?

Answer: Low conversion is a primary challenge in this synthesis, often attributable to the electronic and steric properties of 2,6-difluoroaniline.

  • Causality: The two ortho-fluorine atoms are strongly electron-withdrawing, which significantly decreases the nucleophilicity of the amine group. This makes the initial attack on the thiocyanate or its activated form less efficient. Furthermore, these fluorine atoms create steric hindrance around the nitrogen, impeding access for the reacting species.[1]

  • Troubleshooting Steps:

    • Ensure Acidic Conditions: The reaction between an aniline and ammonium thiocyanate requires an acidic medium (e.g., hydrochloric acid) to first form the anilinium salt. This salt then reacts with ammonium thiocyanate upon heating to form the thiourea.[2][3] Without sufficient acid, the initial equilibrium will not favor the necessary intermediates.

    • Increase Reaction Temperature: To overcome the activation energy barrier caused by steric hindrance and reduced nucleophilicity, increasing the reaction temperature is often effective. Refluxing the solution for several hours (4-10 hours) is a common practice.[1][2]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently overcoming steric and electronic barriers.[1]

Question: I am observing the formation of a significant amount of an insoluble byproduct. What could it be?

Answer: The most probable byproduct is the symmetrical N,N'-bisthis compound.

  • Causality: This occurs when the in situ generated (2,6-difluorophenyl)isothiocyanate reacts with a molecule of the starting material, 2,6-difluoroaniline, instead of the intended ammonia source.[1] This side reaction is competitive and can be promoted if the concentration of the starting aniline is high relative to the rate of thiourea formation.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratios of your reactants. Ensure that the ammonium thiocyanate is present in at least a 1:1 molar ratio, or a slight excess, relative to the 2,6-difluoroaniline.[2]

    • Slow Addition: If applicable to your specific setup, consider the slow addition of the aniline to the heated thiocyanate solution to maintain a low instantaneous concentration of the free aniline.

Route 2: Synthesis from 2,6-Difluoroaniline and Carbon Disulfide (CS₂)

This method proceeds through a dithiocarbamate intermediate, which is then desulfurized to form an isothiocyanate that subsequently reacts with an amine source.

Question: The reaction is sluggish and my yield is poor. How can I drive the reaction to completion?

Answer: The key to this synthesis is the efficient conversion of the dithiocarbamate intermediate to the isothiocyanate.[4]

  • Causality: The formation of the dithiocarbamate salt from 2,6-difluoroaniline and CS₂ can be slow. The subsequent elimination of H₂S (or its equivalent) to yield the isothiocyanate is often the rate-limiting step and may require activation.

  • Troubleshooting Steps:

    • Use a Promoter/Oxidant: The addition of reagents can facilitate the conversion. Carbon tetrabromide has been shown to significantly accelerate the reaction and improve yields under mild conditions.[5] Alternatively, oxidants like hydrogen peroxide can be used in aqueous media to promote the synthesis.[6]

    • Employ a Coupling Reagent: Reagents like propane phosphonic acid anhydride (T3P®) are efficient desulfurating agents that can convert the intermediate dithiocarbamate to the isothiocyanate in high yield.[7]

    • Optimize Solvent and Temperature: Solvents like DMSO can be effective for this transformation. Heating the reaction mixture to reflux is often necessary to drive the elimination step.[1][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing this compound?

The most frequently cited methods are the reaction of 2,6-difluoroaniline with an isothiocyanate source or with carbon disulfide.

  • Ammonium Thiocyanate Method: Reacting 2,6-difluoroaniline with ammonium thiocyanate in the presence of an acid like HCl is a straightforward approach.[2][3]

  • Carbon Disulfide Method: Condensation with carbon disulfide (CS₂), often in the presence of a base or a promoter, is another versatile route.[5][8][9]

  • Isothiocyanate Coupling: The most direct method involves reacting 2,6-difluorophenyl isothiocyanate directly with ammonia.[10][11] However, the isothiocyanate itself is often prepared from 2,6-difluoroaniline using reagents like thiophosgene or CS₂.[7][12]

Q2: How can I effectively purify the final this compound product?

Purification is critical for removing unreacted starting materials and side products.

  • Recrystallization: This is the most common method. The crude product is often recrystallized from an ethanol-water mixture or another suitable solvent system. This is effective at removing more soluble impurities.[2][6][13]

  • Column Chromatography: For difficult-to-separate impurities or for achieving very high purity, silica gel column chromatography is a reliable option.[1]

  • Aqueous Wash: Washing the crude reaction mixture or an organic extract with dilute acid can help remove any unreacted basic 2,6-difluoroaniline.

Q3: What are the primary safety concerns when performing this synthesis?

The safety precautions depend heavily on the chosen synthetic route.

  • Thiophosgene (CSCl₂): If used to prepare the isothiocyanate intermediate, extreme caution is required. Thiophosgene is a highly toxic, volatile, and moisture-sensitive red liquid. It is a lachrymator and must be handled exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[14][15][16]

  • Carbon Disulfide (CS₂): This reagent is highly flammable, volatile, and toxic. All operations should be performed in a fume hood, away from ignition sources.[6]

  • Ammonium Thiocyanate (NH₄SCN): While less hazardous, heating ammonium thiocyanate can cause it to decompose, potentially releasing toxic gases like ammonia, hydrogen sulfide, and carbon disulfide.[17] It is also harmful if swallowed or in contact with skin.

Visualized Mechanisms and Workflows

General Reaction Mechanism

The core of most thiourea syntheses involves the nucleophilic attack of an amine on the electrophilic carbon of an isothiocyanate.

G cluster_reactants Reactants cluster_product Product Amine 2,6-Difluoroaniline (Nucleophile) ITC (2,6-Difluorophenyl)isothiocyanate (Electrophile) Amine->ITC Nucleophilic Attack Product This compound ITC->Product Proton Transfer

Caption: Nucleophilic addition of an amine to an isothiocyanate.

Troubleshooting Workflow for Low Yield

This diagram provides a logical path for diagnosing and solving issues related to low product yield.

G start_node Low Yield Observed d1 Reaction Complete? start_node->d1 Start Diagnosis decision_node decision_node process_node process_node end_node Yield Improved p1 Increase Temp./Time Consider Microwave d1->p1 No (Check TLC/LCMS) d2 Major Byproducts? d1->d2 Yes p1->end_node p2 Identify Byproduct (e.g., symmetrical thiourea) Adjust Stoichiometry d2->p2 Yes p3 Review Purification Recrystallize or use Column Chromatography d2->p3 No p2->end_node p3->end_node

Caption: A logical workflow for troubleshooting low yield.

Validated Experimental Protocol

Synthesis of this compound via Ammonium Thiocyanate

This protocol is adapted from established literature procedures and prioritizes readily available reagents.[2][3]

Materials:

  • 2,6-Difluoroaniline (1.0 eq)

  • Ammonium thiocyanate (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2,6-difluoroaniline (0.1 mol, 12.91 g).

  • Carefully add concentrated HCl (9 mL) and deionized water (25 mL). Heat the mixture gently (60-70 °C) with stirring for 30-60 minutes until a clear solution of the anilinium salt is formed.

  • Cool the mixture in an ice bath for approximately 1 hour.

  • Slowly add ammonium thiocyanate (0.11 mol, 8.37 g) to the cooled solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Add cold deionized water (20-30 mL) with continuous stirring. The product should precipitate as a crystalline solid.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the crude product. For further purification, recrystallize from an ethanol/water mixture to yield pure this compound.

Quantitative Data Summary

ParameterRecommended ValueRationale
Molar Ratio (Aniline:NH₄SCN)1 : 1.1A slight excess of thiocyanate ensures complete conversion of the aniline.
Reaction TemperatureRefluxOvercomes the activation energy from electronic/steric effects.[1]
Reaction Time4-6 hoursAllows the reaction to proceed to completion. Monitor by TLC.
Purification MethodRecrystallizationEffective for removing soluble impurities and achieving high purity.[2][13]

References

optimizing reaction conditions for reactions involving (2,6-Difluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,6-Difluorophenyl)thiourea. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its use in organic synthesis. By understanding the causality behind experimental choices, you can optimize your reaction conditions for higher yields, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of this compound.

Q1: What are the key physical and chemical properties of this compound I should be aware of?

This compound is a white to off-white solid with a melting point typically in the range of 155-159°C. [1] Its chemical structure, featuring an electron-deficient difluorophenyl ring, influences its reactivity. The fluorine atoms are strongly electron-withdrawing, which can impact the nucleophilicity of the thiourea moiety. It is generally stable under standard laboratory conditions but should be stored in a cool, dry place.

Key Properties Summary:

PropertyValueSource
Molecular FormulaC₇H₆F₂N₂S[2][3]
Molecular Weight188.20 g/mol [2][3]
Melting Point155-159°C[1]
AppearanceSolid
PurityTypically ≥97%[3]
Q2: What are the primary applications of this compound in organic synthesis?

This compound is a versatile building block, primarily used as a precursor for the synthesis of various heterocyclic compounds. Its most common application is in the preparation of benzothiazole derivatives, which are significant scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[4] It also serves as a ligand in coordination chemistry and as an inhibitor for enzymes like Glutathione S-Transferase (GST).[5]

Q3: What are the best practices for handling and storing this compound?

For safe and effective use, adhere to the following guidelines:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark environment to prevent degradation.[6] The shelf life is typically long, often over 1000 days when stored correctly.[1]

Q4: How does the difluorophenyl group affect the reactivity of the thiourea moiety?

The two fluorine atoms at the ortho positions of the phenyl ring are highly electron-withdrawing. This has two major effects:

  • Increased Acidity: The N-H protons of the thiourea become more acidic, facilitating deprotonation under basic conditions.

  • Modified Nucleophilicity: The overall electron density on the thiourea is reduced, which can affect its nucleophilic character in certain reactions.

Understanding these electronic effects is crucial for selecting the appropriate base and reaction conditions.

Section 2: Troubleshooting Guide for Common Reactions

This section provides a problem-and-solution framework for challenges you might face during the synthesis of benzothiazoles and other cyclization reactions involving this compound.

Problem 1: Low to No Yield in Benzothiazole Synthesis

The condensation of this compound with various electrophiles to form benzothiazoles is a cornerstone reaction. Low yields are a frequent hurdle.

Potential Cause A: Suboptimal Reaction Temperature

Solution: Temperature is a critical parameter that can dramatically influence reaction rates and byproduct formation.[7]

  • If your reaction is sluggish at room temperature, gradually increase the heat. Many condensation reactions require refluxing in solvents like ethanol or toluene to proceed to completion.[4][7]

  • If you observe significant byproduct formation at elevated temperatures, consider lowering the temperature. Sometimes, a longer reaction time at a milder temperature is more effective.

dot graph TD { A[Low Yield at Room Temp] --> B{Increase Temperature}; B --> C[Monitor by TLC]; C --> D{Reaction Complete?}; D -- Yes --> E[Work-up]; D -- No --> F[Prolong Reaction Time]; A[High Temp & Byproducts] --> G{Decrease Temperature}; G --> H[Monitor by TLC]; H --> I{Reaction Complete?}; I -- Yes --> E; I -- No --> J[Consider Catalyst Change]; } caption: Temperature Optimization Workflow

Potential Cause B: Inappropriate Solvent or Base

Solution: The choice of solvent and base is critical for activating the thiourea and facilitating the cyclization.

  • Solvent: The solubility of this compound should be considered. While it has limited solubility in non-polar solvents, it is more soluble in polar aprotic solvents like DMF and DMSO, and alcohols like ethanol.[8][9] The solvent can also influence the reaction mechanism.

  • Base: A base is often required to deprotonate the thiourea.

    • For less reactive electrophiles, a stronger base might be necessary.

    • Commonly used bases include triethylamine (TEA), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[6]

Recommended Solvent and Base Combinations:

Electrophile TypeRecommended SolventRecommended BaseRationale
Aldehydes/KetonesEthanol, TolueneMild base (e.g., TEA) or catalytic acidFacilitates condensation and subsequent cyclization.[4]
Acyl HalidesDichloromethane, THFNon-nucleophilic base (e.g., TEA)Neutralizes the generated HCl without competing with the thiourea.
Alkyl HalidesDMF, AcetonitrileK₂CO₃, NaHPromotes S-alkylation followed by cyclization.
Problem 2: Formation of Significant Byproducts

Byproduct formation complicates purification and reduces the overall yield of the desired product.

Potential Cause A: Oxidation of Intermediates

Solution: In reactions that are sensitive to air, oxidative side reactions can be a major issue.

  • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important if your reaction involves other sensitive reagents like 2-aminothiophenol.[7]

Potential Cause B: Self-Condensation or Polymerization

Solution: At high concentrations or temperatures, starting materials or reactive intermediates can sometimes react with themselves.

  • Slow Addition: Add one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.

Problem 3: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be challenging.

Potential Cause: Similar Polarity of Product and Impurities

Solution: When standard column chromatography fails to provide adequate separation, alternative purification strategies are needed.

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that gives good quality crystals.

  • Alternative Chromatography: If recrystallization is not feasible, try changing the stationary phase (e.g., alumina instead of silica) or using a different eluent system for column chromatography.[7] Preparative Thin-Layer Chromatography (TLC) can also be an option for small-scale purifications.[7]

dot graph TD { A[Purification Challenge] --> B{Product & Impurity Polarity Similar?}; B -- Yes --> C{Attempt Recrystallization}; C -- Successful --> D[Pure Product]; C -- Unsuccessful --> E{Modify Chromatography}; E --> F[Try Different Solvent System]; E --> G[Consider Alternative Stationary Phase]; F --> D; G --> D; B -- No --> H[Standard Column Chromatography]; H --> D; } caption: Purification Strategy Decision Tree

Section 3: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments involving this compound.

Protocol 1: General Procedure for the Synthesis of a 2-Amino-benzothiazole Derivative

This protocol describes a general method for the cyclization of this compound with an oxidizing agent.

Materials:

  • This compound

  • An appropriate oxidizing agent (e.g., bromine, iodine, hydrogen peroxide)

  • Solvent (e.g., ethanol, acetic acid)

  • Base (if required, e.g., sodium acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base, if required, and stir until it dissolves.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the oxidizing agent (1-1.2 equivalents) in the same solvent dropwise over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).[7]

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for tracking the progress of your reaction.[7]

Procedure:

  • Prepare a TLC plate (silica gel).

  • Using a capillary tube, spot the starting material(s) and the reaction mixture on the plate.

  • Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualize the spots under UV light or by staining (e.g., iodine vapor).[7]

  • The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

References

Technical Support Center: Purification of Crude (2,6-Difluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2,6-Difluorophenyl)thiourea (CAS 59772-31-5). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. We will move beyond simple protocols to explain the rationale behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Purification Strategy Overview

The purification of crude this compound, like any synthetic compound, is not a one-size-fits-all process. The optimal strategy depends on the nature and quantity of the impurities present, which are dictated by the synthetic route employed. A logical workflow is essential for efficiently achieving high purity.

Purification_Strategy Crude Crude this compound Analysis Initial Purity Assessment (TLC, ¹H NMR, MP) Crude->Analysis Decision1 Is the major impurity a starting material? Analysis->Decision1 Analyze impurities AcidBase Liquid-Liquid Acid-Base Extraction Decision1->AcidBase Yes (e.g., unreacted aniline) Decision2 Is the product >90% pure by TLC/NMR? Decision1->Decision2 No / Unsure AcidBase->Decision2 Recrystallization Recrystallization Decision2->Recrystallization Yes Column Silica Gel Column Chromatography Decision2->Column No FinalAnalysis Final Purity Confirmation (NMR, MP, LC-MS) Recrystallization->FinalAnalysis Column->FinalAnalysis PureProduct Pure Product (>98%) FinalAnalysis->PureProduct Meets spec

Caption: Decision workflow for purifying crude this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the likely impurities in my crude this compound?

A1: The impurities are almost always related to the synthetic method. The most common synthesis involves the reaction of 2,6-difluoroaniline with an isothiocyanate precursor or the reaction of 2,6-difluorophenyl isothiocyanate with an ammonia source.

Common Impurities to Expect:

  • Unreacted 2,6-difluoroaniline: A common carry-over impurity. It is more basic than the thiourea product.

  • Unreacted Isothiocyanate Precursors: Such as benzoyl isothiocyanate or 2,6-difluorophenyl isothiocyanate.

  • Symmetrical N,N'-bisthis compound: Can form if reaction stoichiometry and conditions are not carefully controlled.

  • Solvent Residues: Dichloromethane, acetone, or THF are common reaction solvents that may be present[1][2].

Expert Tip: Always run a co-spot on a Thin Layer Chromatography (TLC) plate with your crude product and the starting materials. This is the fastest way to diagnose the presence of unreacted precursors.

Q2: My crude product looks oily and won't solidify. How can I proceed?

A2: An oily product often indicates a high concentration of impurities or residual solvent, which is depressing the melting point of your compound. This compound is a solid with a reported melting point of 155-159°C[3].

Troubleshooting Steps:

  • Remove Residual Solvent: First, ensure all reaction solvent is removed. Place the flask under high vacuum for several hours. Gentle heating (e.g., 40-50°C) can aid this process if the compound is stable.

  • Trituration: This technique uses a solvent in which your desired product is poorly soluble, but the impurities are highly soluble.

    • Add a small amount of a non-polar solvent like hexanes or diethyl ether to the oil.

    • Stir or sonicate the mixture vigorously. The desired product should precipitate as a solid.

    • Isolate the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.

  • Acid-Base Wash: If you suspect unreacted 2,6-difluoroaniline is the main culprit, an acid wash is highly effective. See Q3 for a detailed protocol.

Q3: How do I perform an acid-base wash to remove aniline impurities?

A3: This is a classic liquid-liquid extraction technique that exploits the difference in basicity between the aniline starting material and the thiourea product. The aniline (a primary amine) is readily protonated and becomes water-soluble, while the thiourea is a much weaker base and remains in the organic layer.

Protocol: Acid Wash for Impurity Removal
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). Wash 2-3 times. The protonated aniline impurity will move into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash with a saturated sodium chloride (brine) solution to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product, which should now be a solid.

Q4: Recrystallization isn't working. What solvent should I use, and what can I do if the product "oils out"?

A4: Recrystallization is the most powerful technique for purifying crystalline solids and should be your primary method if the product is >90% pure. The key is finding a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent Selection Data
Solvent SystemPolarityBoiling Point (°C)Rationale & Comments
Ethanol/WaterHigh78-100Good for polar compounds. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then a drop of ethanol to clarify.
IsopropanolMedium82A common choice for moderately polar compounds.
Ethyl Acetate/HexanesMedium~70A versatile two-solvent system. Dissolve in minimal hot ethyl acetate, add hexanes until persistent cloudiness appears, then clarify with a drop of ethyl acetate.
TolueneLow111Good for less polar compounds, but the high boiling point can sometimes promote oiling out.

Troubleshooting "Oiling Out": This happens when the melting point of your impure compound is lower than the boiling point of the recrystallization solvent. The solid melts before it dissolves, forming an oil that is immiscible with the solvent.

Recrystallization_Troubleshooting Start Compound 'Oils Out' During Recrystallization Cause1 Cause: High Impurity Load Start->Cause1 Cause2 Cause: Solvent BP > Compound MP Start->Cause2 Cause3 Cause: Cooling Too Rapidly Start->Cause3 Solution1 Solution: Pre-purify via Acid Wash or Chromatography Cause1->Solution1 Solution2 Solution: Choose a Lower-Boiling Solvent Cause2->Solution2 Solution3 Solution: Add More Solvent and Allow Slow Cooling Cause3->Solution3

Caption: Troubleshooting guide for when a compound oils out during recrystallization.

Expert Tip: To solve oiling out, try reheating the solution, adding more solvent to decrease saturation, and allowing it to cool much more slowly. Insulating the flask with glass wool can promote the slow crystal growth needed for high purity. If this fails, a lower boiling point solvent system is required[4].

Q5: Recrystallization failed to give pure material. How do I set up column chromatography?

A5: Column chromatography is the workhorse for purifying complex mixtures when recrystallization is insufficient. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent)[5].

Protocol: Silica Gel Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase using TLC. The goal is to find a solvent system where your product has an Rf (retention factor) of 0.25 - 0.35 . This provides the best separation. Good starting points are gradients of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hex) or methanol in dichloromethane (1% to 5% MeOH/DCM).

  • Column Packing:

    • Choose a column with an appropriate diameter for your sample size (a 100:1 ratio of silica to crude product is a good rule of thumb).

    • Pack the column using the "slurry method": mix the silica gel with your initial, low-polarity mobile phase in a beaker to form a homogenous slurry.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles or cracks form.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).

    • Collect fractions in test tubes and monitor the elution by TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.

Q6: How do I confirm the purity and identity of my final product?

A6: A combination of analytical techniques is required to confirm both purity and structural identity.

  • Melting Point: The purified compound should have a sharp melting point within the literature range of 155-159°C [3][6]. A broad or depressed melting range indicates the presence of impurities.

  • Thin Layer Chromatography (TLC): On a TLC plate developed in an appropriate solvent system, the final product should appear as a single, well-defined spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structural confirmation.

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons and the N-H protons. The integration of these signals should correspond to the correct number of protons. The N-H signals are often broad[7][8].

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds. You should observe a single signal corresponding to the two equivalent fluorine atoms on the phenyl ring[9].

    • ¹³C NMR: This will confirm the number of unique carbon environments in the molecule, including the characteristic C=S (thiocarbonyl) signal downfield (~180 ppm).

References

common side reactions in the synthesis of substituted thioureas

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted thioureas. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. As Senior Application Scientists, we provide not only protocols but also the reasoning behind them to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Synthesis from Isothiocyanates and Amines

This is one of the most common and generally high-yielding methods for preparing N,N'-disubstituted thioureas.[1] However, several issues can arise.

Question 1: I am observing a very low yield or no product in my reaction between an isothiocyanate and an amine. What are the likely causes and how can I resolve this?

Answer: Low yields in this seemingly straightforward reaction can be frustrating. The primary culprits are typically related to the stability of the isothiocyanate, steric hindrance, or the reactivity of the amine.[1]

Potential Cause Recommended Solution Scientific Rationale
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry environment. Consider in-situ generation if the isothiocyanate is known to be unstable.[1]Isothiocyanates can be sensitive to moisture and heat, leading to decomposition.[2][3][4] Freshness ensures a higher concentration of the active reagent.
Steric Hindrance Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[1]Bulky substituents on either the amine or the isothiocyanate can slow down the nucleophilic attack. Providing more energy (heat) or a longer reaction time can help overcome this activation barrier.
Low Amine Nucleophilicity Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a stronger base might be necessary.[1]Electron-withdrawing groups on the amine reduce its nucleophilicity, making it a weaker nucleophile.[5][6] A base can deprotonate the amine, increasing its electron density and reactivity.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess of the more stable reactant.TLC is a crucial tool for tracking the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time and identify stalled reactions.[1][7]

Question 2: My desired unsymmetrical thiourea is contaminated with a symmetrical N,N'-disubstituted thiourea. How did this happen and how can I prevent it?

Answer: The formation of symmetrical thioureas is a common side reaction when the isothiocyanate intermediate can react with the starting amine.[8] This is more prevalent in one-pot syntheses where an isothiocyanate is generated in situ.

Prevention and Purification:

  • Controlled Addition: When generating the isothiocyanate in situ, ensure that the second, different amine is added promptly once the isothiocyanate is formed.

  • Purification: Column chromatography is often the most effective method for separating the desired unsymmetrical product from the symmetrical side product due to their likely different polarities.[7][9]

Part 2: Synthesis from Amines and Carbon Disulfide (CS₂)

Question 3: My reaction of an amine with carbon disulfide is not working or giving a low yield. What should I do?

Answer: This reaction is sensitive to conditions and the nature of the amine. Common issues include the instability of the dithiocarbamate intermediate and the formation of by-products.

Potential Cause Recommended Solution Scientific Rationale
Decomposition of Dithiocarbamate Intermediate Run the reaction at a controlled, often lower, temperature. The stability of the intermediate can be pH-dependent; using an aqueous medium with a base like sodium hydroxide can be beneficial.[1][10]The dithiocarbamate salt can be unstable, especially at elevated temperatures, leading to decomposition and lower yields.[8]
Formation of Symmetrical Thiourea By-product This is a common outcome, especially if only one amine is used. To synthesize unsymmetrical thioureas, the dithiocarbamate is formed first, and then the second amine is added.[11]The initially formed isothiocyanate (from the decomposition of the dithiocarbamate) can react with the starting amine present in the reaction mixture.
Poor Amine Reactivity This method works best with aliphatic primary amines.[12] For less reactive amines, such as those with electron-withdrawing groups, this method may not be suitable.[6]The nucleophilicity of the amine is critical for the initial attack on carbon disulfide.
Loss of Volatile Reactant Ensure the reaction is conducted in a well-sealed flask or under reflux to prevent the loss of the volatile carbon disulfide.[9]Carbon disulfide has a low boiling point and can evaporate from an open or poorly sealed reaction vessel, leading to a stoichiometric imbalance.
Part 3: Desulfurization - The Formation of Guanidines

A significant and often unexpected side reaction in thiourea chemistry is desulfurization, leading to the formation of guanidines.

Question 4: I have identified a guanidine derivative as a major impurity in my thiourea product. What is the mechanism of its formation and how can I avoid it?

Answer: The conversion of a thiourea to a guanidine involves the removal of the sulfur atom and subsequent reaction with an amine.[13] This process is a desulfurization reaction.

Mechanism of Guanidine Formation:

The thiourea is converted to a highly reactive carbodiimide intermediate, which then readily reacts with a primary or secondary amine to form the guanidine.[14] This desulfurization can be promoted by various conditions, including:

  • Oxidizing agents. [15]

  • Visible light and a photocatalyst. [13][14]

  • Heat. [16]

  • Certain reagents like mercury(II) chloride. [16]

GuanidineFormation

Prevention Strategies:

  • Avoid Harsh Conditions: Minimize exposure of the thiourea product to high temperatures, strong oxidizing agents, or prolonged exposure to light, especially if photocatalysts are inadvertently present.

  • Careful Reagent Selection: Be mindful that some reagents used in subsequent synthetic steps may promote desulfurization.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative desulfurization pathways.

Part 4: Use of Thiophosgene

Thiophosgene is a highly reactive reagent for thiourea synthesis but requires special handling due to its toxicity.

Question 5: I am considering using thiophosgene for a difficult thiourea synthesis. What are the major side reactions and safety precautions?

Answer: Thiophosgene is a powerful but hazardous reagent. Its high reactivity can lead to side products if not controlled, and strict safety measures are non-negotiable.

Common Side Reactions:

  • Formation of Isocyanides: Under certain conditions, particularly with primary amines, the reaction can lead to the formation of isocyanides.

  • Reaction with Water: Thiophosgene reacts with water, even atmospheric moisture, to produce carbon disulfide and hydrogen chloride.[17][18] This necessitates anhydrous reaction conditions.

Safety Precautions:

Hazard Precaution
Toxicity and Irritation Thiophosgene is highly toxic and a severe irritant to the eyes, skin, and respiratory system.[17][19] Always handle it in a well-ventilated fume hood.[20]
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[20]
Quenching Any excess thiophosgene must be carefully quenched with a suitable reagent, such as a basic solution, before disposal.

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from an Amine and an Isothiocyanate[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Reagent Addition: To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature. If the reaction is exothermic, consider cooling the flask in an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. Gentle heating may be applied if the reaction is slow.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Troubleshooting Low Yields Due to Poor Amine Nucleophilicity
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine with low nucleophilicity (1.0 equivalent) in a dry aprotic solvent (e.g., THF or acetonitrile).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents).

  • Isothiocyanate Addition: Add the isothiocyanate (1.0 equivalent) to the mixture.

  • Reaction and Monitoring: Stir at room temperature or heat as necessary, monitoring by TLC.

  • Workup and Purification: Proceed with the standard workup and purification as described in Protocol 1.

TroubleshootingWorkflow

References

how to improve the solubility of (2,6-Difluorophenyl)thiourea for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides expert insights and practical solutions for improving the solubility of (2,6-Difluorophenyl)thiourea in your biological assays. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to overcome solubility challenges and generate reliable, reproducible data.

Understanding the Molecule: this compound

This compound is a member of the thiourea class of compounds, which are widely explored in medicinal chemistry for a range of biological activities.[1][2] However, like many aromatic thioureas, it presents significant solubility challenges that can impede accurate biological evaluation.[3] The primary obstacles are its chemical structure and solid-state properties.

The molecule's high melting point suggests strong intermolecular forces within its crystal lattice. Overcoming this lattice energy is the first and most significant barrier to dissolution. While some thiourea derivatives can be solubilized by adjusting pH, the thiourea moiety itself is a very weak base, making this strategy less effective under physiological pH conditions.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆F₂N₂S[6]
Molecular Weight 188.20 g/mol
Appearance Solid
Melting Point 155-159 °C[7]
Predicted XlogP 0.7[8]
CAS Number 59772-31-5

Note: The relatively low predicted XlogP suggests that lipophilicity alone is not the primary driver of poor aqueous solubility; high crystal lattice energy is a more likely contributor.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered when working with this compound.

Q1: What is the standard starting procedure for solubilizing this compound for an in vitro assay?

A1: The universally accepted starting point is to prepare a high-concentration stock solution in 100% anhydrous Dimethyl Sulfoxide (DMSO).[9] DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of organic molecules.[10]

Core Rationale: Creating a concentrated stock (e.g., 10-50 mM) in a strong organic solvent allows you to introduce the compound into your aqueous assay buffer with a minimal volume of the solvent.[11] This is critical for minimizing solvent-induced artifacts or cytotoxicity.

See Protocol 1 for a detailed, step-by-step guide to preparing a DMSO stock solution.

Q2: My compound dissolves in 100% DMSO, but precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What's happening and how do I fix it?

A2: This is a classic sign of a compound "crashing out" of solution. When the DMSO stock is added to the aqueous medium, the solvent environment abruptly changes from 100% organic to >99% aqueous. The compound is no longer soluble in this new environment and precipitates.

Troubleshooting Steps:

  • Control Final DMSO Concentration: The final concentration of DMSO in your assay should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells and interfere with results.[11][12] Always include a "vehicle control" (medium + same final DMSO concentration) in your experiments to account for any solvent effects.[13]

  • Use Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, you can dilute the 100% DMSO stock into a smaller volume of your final aqueous buffer to create an intermediate concentration, then add this to the final assay well. Crucially, add the DMSO solution to the aqueous buffer while vortexing or mixing to promote rapid dispersion and prevent localized high concentrations that encourage precipitation.[14]

  • Lower the Stock Concentration: If precipitation persists, your working concentration may exceed the compound's kinetic solubility limit in the final assay medium. Try preparing a lower concentration DMSO stock (e.g., 1 mM instead of 10 mM) and adjust your dilution scheme accordingly.

Q3: I've optimized my DMSO dilution protocol, but I still can't reach my desired final concentration without precipitation. What are my next options?

A3: When DMSO alone is insufficient, the next step is to employ solubility-enhancing excipients. These are pharmacologically inactive substances added to a formulation to improve the solubility of the active compound.[15]

Primary Strategies:

  • Co-solvents: Using a mixture of solvents can be more effective than a single one. Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG400) can be used in combination with DMSO or water.[16][17] However, their final concentration must also be carefully controlled for cell compatibility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[18] β-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can solubilize lipophilic compounds.[19] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are frequently used in biological assays at low concentrations (e.g., 0.01-0.1%).[18]

See Protocol 3 for a method to screen for effective excipients.

Table 2: Common Solubility-Enhancing Excipients for Biological Assays

Excipient ClassExample(s)Mechanism of ActionTypical Starting ConcentrationKey Considerations
Co-solvents Ethanol, Propylene Glycol (PG), PEG400Reduces the polarity of the aqueous solvent system.[17]1-5% (v/v)Must test for cellular toxicity at the final concentration.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug molecule.[18]1-10% (w/v)Can sometimes extract cholesterol from cell membranes at high concentrations.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20Forms micelles that sequester the hydrophobic drug in their core.[16]0.01-0.1% (v/v)Can interfere with certain assays (e.g., membrane-based assays) or protein stability.
Polymers Polyvinylpyrrolidone (PVP)Can prevent drug crystallization and stabilize amorphous solid dispersions.[20]0.5-2% (w/v)More commonly used for oral formulations but can be adapted for in vitro work.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: While pH adjustment is a powerful technique for ionizable compounds, its utility for this compound is likely limited for most biological assays. The thiourea functional group is an extremely weak base; its conjugate acid has a very low pKa.[5] This means it only becomes significantly protonated under highly acidic conditions that are not compatible with cellular assays (typically performed at pH 7.2-7.4).[21]

However, in some acellular or biochemical assays, slight modifications of buffer pH (e.g., from pH 6.0 to 8.0) could be explored to see if it has any impact on solubility, potentially by altering hydrogen bonding networks. This must be done cautiously to ensure the pH change does not affect the activity of the target protein or the stability of the compound itself.

Troubleshooting Workflows

Use these diagrams as a logical guide to systematically address solubility issues.

Workflow 1: General Solubility Troubleshooting

This workflow provides a decision tree for systematically improving the solubility of this compound, starting from the most common method and progressing to more advanced techniques.

G cluster_troubleshoot Troubleshooting Strategies start Start: this compound Powder stock Prepare 10-50 mM Stock in 100% DMSO (See Protocol 1) start->stock dilute Dilute to Final Concentration in Aqueous Assay Medium stock->dilute precip Precipitation Occurs? dilute->precip success Success! Proceed with Assay (Include Vehicle Control) precip->success No troubleshoot Troubleshooting Required precip->troubleshoot Yes check_dmso 1. Ensure Final DMSO < 0.5% 2. Use Stepwise Dilution 3. Vortex During Addition troubleshoot->check_dmso precip2 Still Precipitates? check_dmso->precip2 precip2->success No excipients Screen Excipients: - Co-solvents (PEG400) - Cyclodextrins (HP-β-CD) - Surfactants (Tween 80) (See Protocol 3) precip2->excipients Yes precip3 Still Precipitates? excipients->precip3 precip3->success No advanced Consider Advanced Formulation (e.g., Amorphous Solid Dispersion) or Re-evaluate Target Concentration precip3->advanced Yes

Caption: A step-by-step decision tree for solubilizing your compound.

Workflow 2: Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it soluble in an aqueous environment.

G cluster_before Before Complexation cluster_after After Complexation drug Poorly Soluble Drug (Hydrophobic) plus + water1 Aqueous Environment cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow -> complex Water-Soluble Inclusion Complex water2 Aqueous Environment

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound (MW: 188.20 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To make 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 188.20 g/mol * 1000 = 1.882 mg

  • Weighing: Accurately weigh 1.882 mg of the compound and transfer it to the sterile vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes. A brief, gentle warming in a 37°C water bath can be used to aid dissolution, but ensure the compound is heat-stable.[10] Visually inspect the solution against a light source to ensure all solid material has dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to fall out of solution over time.[11] Protect from light.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

Objective: To estimate the kinetic solubility of this compound in your specific assay buffer. Kinetic solubility measures how much of a compound, added from a DMSO stock, can remain in an aqueous solution.[22][23]

Materials:

  • 10 mM DMSO stock solution of your compound (from Protocol 1)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600-700 nm (for turbidity)

Procedure:

  • Prepare Plate: Add 198 µL of your assay buffer to wells A1 through H1 of the 96-well plate.

  • Highest Concentration: Add 2 µL of the 10 mM DMSO stock to well A1 and mix thoroughly by pipetting up and down. This creates a 100 µM solution with 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution. Transfer 100 µL from well A1 to well B1 and mix. Transfer 100 µL from B1 to C1 and mix. Continue this process down the column to well H1. This will create a concentration range from 100 µM down to ~0.78 µM.

  • Controls: Prepare a "buffer blank" (200 µL buffer) and a "vehicle control" (198 µL buffer + 2 µL DMSO).

  • Incubation: Incubate the plate at room temperature (or your assay temperature) for 1-2 hours, protected from light.[24]

  • Measurement: Read the absorbance (turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Analysis: Plot turbidity vs. concentration. The concentration at which the turbidity begins to sharply increase above the baseline of the vehicle control is the approximate kinetic solubility limit.

Protocol 3: Screening for Optimal Co-solvents and Excipients

Objective: To identify an excipient that improves the solubility of your compound in the assay buffer.

Procedure:

  • Prepare Excipient Stocks: Prepare concentrated stocks of potential excipients in your assay buffer. For example:

    • 20% (w/v) HP-β-CD in buffer

    • 1% (v/v) Tween 80 in buffer

    • 20% (v/v) PEG400 in buffer

  • Set up Test Conditions: In separate tubes, prepare your assay buffer containing the final desired concentration of each excipient. For example:

    • Buffer + 2% HP-β-CD

    • Buffer + 0.05% Tween 80

    • Buffer + 2% PEG400

    • Buffer only (control)

  • Test Solubility: Using the turbidimetry method from Protocol 2 , repeat the kinetic solubility assessment for your compound in each of the excipient-containing buffers.

  • Compare Results: Compare the solubility curves. An effective excipient will show a delayed onset of turbidity, indicating that a higher concentration of the compound can be maintained in solution.

References

dealing with impurities in commercial (2,6-Difluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for commercial (2,6-Difluorophenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate issues arising from impurities in this critical reagent. Our goal is to ensure the integrity and reproducibility of your experiments by providing expert-backed, field-proven insights and protocols.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses common initial questions regarding the purity of commercial this compound.

Q1: What are the likely impurities in my commercial this compound?

A1: Based on common synthetic routes for N-aryl thioureas, impurities in commercial batches of this compound can generally be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are residual starting materials from the synthesis. These typically include 2,6-difluoroaniline and precursors to the thiocarbonyl group, such as ammonium thiocyanate or carbon disulfide.

  • Synthesis Byproducts: Depending on the synthetic method, byproducts can form. For instance, if an isothiocyanate intermediate is generated in situ, related side products might be present.[1]

  • Degradation Products: this compound can be susceptible to hydrolysis, particularly under harsh pH or temperature conditions, which may lead to the formation of 2,6-difluoroaniline and other degradation products. Oxidation of the thiourea group can also occur.[2]

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., acetone, ethanol, dichloromethane) may be present in trace amounts.

Q2: How can these impurities affect my downstream application, such as a coupling reaction or biological assay?

A2: Impurities can have significant, and often difficult-to-diagnose, effects on your experiments:

  • Reduced Reaction Yield: Unreacted starting materials and byproducts can interfere with your reaction by competing for reagents, poisoning catalysts, or altering the reaction conditions.

  • Formation of Unwanted Side Products: Impurities can participate in side reactions, leading to a complex product mixture and making purification of your desired compound challenging.

  • Inaccurate Biological Data: In biological assays, impurities may exhibit their own biological activity, leading to false positives or negatives and confounding the interpretation of your results. For example, thiourea derivatives are known to have a wide range of biological activities.[1][3]

  • Irreproducible Results: Batch-to-batch variability in the impurity profile of your starting material can lead to inconsistent experimental outcomes, a major challenge in drug development and academic research.

Q3: My compound's specification sheet says ≥97% purity. Is further purification necessary?

A3: While a purity of ≥97% is suitable for many applications, the necessity for further purification depends on the sensitivity of your experiment.[4][5][6] For highly sensitive applications such as catalysis, final-step pharmaceutical synthesis, or quantitative biological assays, even small amounts of certain impurities can be detrimental. It is always best practice to characterize the purity of a new batch of any critical reagent in-house.

Q4: What is the quickest way to assess the purity of my this compound?

A4: Thin-Layer Chromatography (TLC) is the most rapid and straightforward method for a qualitative purity assessment. By using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can quickly visualize the number of components in your sample. The presence of multiple spots indicates the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[7]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to troubleshooting common issues encountered when using commercial this compound.

Issue 1: My reaction yield is consistently low, or the reaction fails to proceed to completion.

This is a common problem that can often be traced back to the quality of the starting material.

Troubleshooting Workflow:

start Low Reaction Yield check_purity Assess Purity of this compound (TLC/HPLC/NMR) start->check_purity impurities_detected Impurities Detected? check_purity->impurities_detected purify Purify Reagent (See Protocol 2.1) impurities_detected->purify Yes no_impurities No Significant Impurities Detected impurities_detected->no_impurities No rerun_reaction Re-run Reaction with Purified Material purify->rerun_reaction successful Problem Resolved rerun_reaction->successful other_factors Investigate Other Reaction Parameters (Reagents, Conditions, Solvent) no_impurities->other_factors other_factors->successful

Caption: Troubleshooting workflow for low reaction yield.

Detailed Analysis and Actionable Steps:
  • Initial Purity Assessment:

    • Technique: Perform an initial purity check using TLC and HPLC.

    • Rationale: This will quickly determine if the starting material is the source of the problem. A complex mixture of spots on a TLC plate or multiple peaks in an HPLC chromatogram is a strong indicator of impurities.

  • Impurity Identification (Optional but Recommended):

    • Technique: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities.[8]

    • Rationale: Knowing the identity of the impurities can provide valuable insights into the potential side reactions occurring and can help in selecting the most appropriate purification method.

  • Purification:

    • Recommended Method: Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound.[9] Column chromatography can also be used for smaller quantities or when dealing with impurities that have similar solubility profiles.

    • Action: Follow the detailed recrystallization protocol provided in Protocol 2.1 .

Issue 2: I am observing unexpected side products in my reaction mixture.

The presence of unexpected side products often points to reactive impurities in the starting material.

Logical Relationship Diagram:

cluster_0 Cause cluster_1 Effect impurity Reactive Impurity (e.g., 2,6-difluoroaniline) side_product Unexpected Side Product impurity->side_product Participates in Side Reaction

Caption: Cause-and-effect of reactive impurities.

Detailed Analysis and Actionable Steps:
  • Characterize the Side Product:

    • Technique: Isolate the primary side product (if possible) and characterize it using analytical techniques such as NMR and Mass Spectrometry.

    • Rationale: The structure of the side product can provide clues about the identity of the reactive impurity. For example, if the side product incorporates a 2,6-difluorophenyl group but not the thiourea moiety, it is likely that residual 2,6-difluoroaniline in your starting material is the culprit.

  • Purify the Starting Material:

    • Action: Purify the this compound using the recommended protocols (Protocol 2.1 or 2.2 ) to remove the reactive impurity.

  • Re-run the Reaction:

    • Action: Perform the reaction again using the purified starting material under identical conditions.

    • Rationale: A successful reaction with the purified material will confirm that the impurity was the source of the side products.

Section 3: Experimental Protocols

Protocol 2.1: Recrystallization of this compound

This protocol is designed for the efficient removal of most common impurities.

Materials:
  • Crude this compound

  • Ethanol (or Isopropanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Step-by-Step Procedure:
  • Solvent Selection: Ethanol is a good starting point for the recrystallization of many thiourea derivatives.[9]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should commence. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, either by air drying or in a desiccator.

Protocol 2.2: Flash Column Chromatography

This method is suitable for smaller quantities or when recrystallization is ineffective.

Materials:
  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Step-by-Step Procedure:
  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will give the desired product an Rf value of approximately 0.3. A gradient of hexane and ethyl acetate is a common starting point.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity solvent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3.1: HPLC Method for Purity Analysis

This protocol provides a reliable method for the quantitative assessment of purity.

Instrumentation and Conditions:
ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection UV at 236 nm[7]
Injection Volume 10 µL
Column Temp. 25 °C
Procedure:
  • Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.[8]

Section 4: Visualizing the Workflow

A clear workflow is essential for a systematic approach to quality control.

Caption: A generalized workflow for quality control of commercial reagents.

By implementing these troubleshooting guides and protocols, you can ensure the quality and consistency of your this compound, leading to more reliable and reproducible research outcomes.

References

Topic: Preventing Degradation of (2,6-Difluorophenyl)thiourea During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the Applications Support Center at Gemini Scientific.

Introduction

(2,6-Difluorophenyl)thiourea is a valuable reagent in synthetic chemistry, prized for its role in the development of pharmaceuticals and agrochemicals. Its unique electronic properties, imparted by the difluorophenyl group, make it an effective building block. However, like many thiourea derivatives, it is susceptible to degradation under common reaction conditions, leading to reduced yields, inconsistent results, and the formation of complex impurities.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the degradation of this compound. We will delve into the mechanisms of decomposition and offer practical, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding the stability and handling of this compound.

Q1: What are the primary pathways through which this compound degrades? A1: The three primary degradation pathways are oxidation , hydrolysis , and thermal decomposition .

  • Oxidation: The sulfur atom is highly susceptible to oxidation, which can ultimately lead to the formation of the corresponding (2,6-Difluorophenyl)urea and sulfate byproducts. This is often the most common degradation route in reactions exposed to air or containing oxidizing agents[1].

  • Hydrolysis: In the presence of moisture, particularly under basic or strongly acidic conditions, the thiourea moiety can hydrolyze to urea and hydrogen sulfide[2].

  • Thermal Decomposition: At elevated temperatures (typically above 180°C for parent thiourea), the molecule can decompose, releasing gases like ammonia (NH₃), carbon disulfide (CS₂), and hydrogen sulfide (H₂S)[3][4].

Q2: What are the visible signs that my this compound has degraded? A2: Degradation of this typically white, crystalline solid may be indicated by several physical changes[2]:

  • Color Change: A shift from white to a yellowish tint often suggests oxidation or photodegradation.

  • Odor: The emission of a faint ammonia or sulfurous (rotten egg) smell points towards hydrolysis or thermal decomposition.

  • Clumping: Absorption of moisture can cause the powder to clump, indicating a risk of hydrolysis.

  • Insolubility: Formation of insoluble byproducts may be observed when preparing solutions.

Q3: How should I properly store this compound to ensure its long-term stability? A3: To minimize degradation during storage, follow these guidelines:

  • Store in a tightly sealed, amber glass container to protect from light and moisture.

  • Keep the container in a cool, dark, and dry place, such as a desiccator.

  • For maximum stability, consider purging the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture[2].

Q4: Can the fluorine atoms on the phenyl ring affect the compound's stability compared to unsubstituted phenylthiourea? A4: Yes. The two fluorine atoms are strongly electron-withdrawing. This has two main effects:

  • It increases the acidity of the N-H protons, potentially influencing its behavior in base-catalyzed reactions.

  • It reduces the electron density on the aromatic ring and, to a lesser extent, the thiourea moiety. This can slightly alter its susceptibility to certain reagents but does not change the fundamental degradation pathways (oxidation, hydrolysis, thermal). The primary site of reactivity remains the nucleophilic sulfur atom.

Troubleshooting Guide: In-Reaction Degradation

This section addresses specific problems that may arise during a chemical reaction involving this compound.

Problem 1: Low yield of the desired product with significant formation of (2,6-Difluorophenyl)urea.
  • Symptom: TLC or LC-MS analysis shows a major byproduct with a mass corresponding to the oxygen analog of your starting material.

  • Potential Cause: This is a classic sign of oxidative degradation . The thiocarbonyl group (C=S) has been converted to a carbonyl group (C=O). This can be caused by:

    • Trace peroxides in etheric solvents (e.g., THF, diethyl ether).

    • Dissolved oxygen in the reaction mixture, especially if the reaction is heated or run for an extended period.

    • The presence of an unintentional or incompatible oxidizing agent in the reaction. Thioureas are known to be oxidized by a wide range of reagents[1].

  • Recommended Solutions:

    • Deoxygenate Solvents: Before use, thoroughly sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes. For reactions sensitive to oxygen, use freeze-pump-thaw cycles.

    • Use an Inert Atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen. Ensure all glassware is dried and purged before adding reagents.

    • Purify Solvents: Use freshly distilled solvents, especially ethers like THF, which can form peroxides upon storage. Test for peroxides and pass the solvent through an activated alumina column if necessary.

    • Add an Antioxidant: If compatible with your reaction chemistry, a small amount of a sacrificial antioxidant like butylated hydroxytoluene (BHT) can be added to scavenge radicals.

Problem 2: Reaction fails to proceed, and a strong smell of ammonia or H₂S is detected.
  • Symptom: Starting material is consumed, but the desired product is not formed. Unpleasant odors are noted, and aqueous workup layers may be cloudy with elemental sulfur.

  • Potential Cause: This indicates thermal decomposition or aggressive base-mediated hydrolysis .

    • Thermal Stress: If the reaction temperature exceeds the decomposition threshold of the compound (parent thiourea begins to decompose around 180°C), it will break down[3]. Localized heating from an exothermic reaction can also be a cause.

    • Strong Base: The use of strong, non-hindered bases (e.g., NaOH, KOH, NaOMe) in protic solvents can rapidly hydrolyze the thiourea[5]. The electron-withdrawing fluorine atoms may make the N-H protons more acidic and susceptible to deprotonation, initiating decomposition.

  • Recommended Solutions:

    • Temperature Control: Maintain a strict reaction temperature well below 150°C. Use an oil bath with a temperature controller for precise heating. For exothermic reactions, ensure efficient stirring and consider adding reagents slowly or with external cooling.

    • Choice of Base: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) or an inorganic base with low water solubility (e.g., K₂CO₃, Cs₂CO₃) in an aprotic solvent.

    • Solvent Choice: Use dry, aprotic solvents (e.g., DMF, acetonitrile, THF, toluene) to minimize the risk of hydrolysis.

Visualizing Degradation Pathways

The following diagram illustrates the primary mechanisms by which this compound can degrade. Understanding these pathways is crucial for designing robust experimental protocols.

Caption: Key degradation pathways for this compound.

Protocols & Methodologies

To mitigate the risks outlined above, we provide a self-validating protocol for a common reaction type: the synthesis of a thiol from an alkyl halide using this compound as a sulfide source. This method proceeds via an isothiouronium salt intermediate.

Protocol: Synthesis of 2,6-Difluorobenzylthiol

This protocol demonstrates the conversion of 2,6-difluorobenzyl bromide to the corresponding thiol, incorporating best practices to prevent degradation of the thiourea reagent.

Step 1: Formation of the Isothiouronium Salt (Inert Conditions)
  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive flow of nitrogen, add this compound (1.0 eq) and dry, deoxygenated ethanol (approx. 0.5 M).

  • Stirring: Stir the mixture at room temperature until all solids have dissolved.

  • Substrate Addition: Add 2,6-difluorobenzyl bromide (1.05 eq) dropwise to the solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78°C) using a pre-heated oil bath. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials. Causality: Performing this step under inert gas and using dry, deoxygenated solvent prevents premature oxidation or hydrolysis of the thiourea.

Step 2: Hydrolysis of the Isothiouronium Salt
  • Cooling: Once the formation of the salt is complete, remove the oil bath and allow the reaction to cool to room temperature.

  • Base Addition: Prepare a separate solution of sodium hydroxide (2.5 eq) in deoxygenated water. Add this solution to the reaction flask. Trustworthiness: Using a molar excess of base ensures complete hydrolysis of the intermediate salt.

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours. The reaction will turn cloudy as the (2,6-Difluorophenyl)urea byproduct precipitates.

  • Monitoring: Monitor the disappearance of the isothiouronium salt by LC-MS.

Step 3: Workup and Purification
  • Cooling & Filtration: Cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated urea byproduct. Wash the filter cake with a small amount of ethanol.

  • Acidification: Transfer the filtrate to a separatory funnel and carefully acidify with cold 1 M HCl until the pH is ~2-3. The desired thiol will precipitate or form an oil.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter, concentrate the solvent under reduced pressure, and purify the crude thiol by column chromatography on silica gel.

Workflow Visualization

The following diagram outlines the recommended workflow for reactions involving this compound.

Caption: Recommended workflow to minimize reagent degradation.

Quantitative Data Summary

The stability of thiourea is highly dependent on reaction conditions. The table below summarizes key parameters to control.

ParameterRecommended LimitRationale for PreventionPotential Byproducts if Exceeded
Temperature < 150 °CPrevents thermal decomposition[3].NH₃, H₂S, CS₂, polymeric materials
pH (Aqueous) 4.0 - 6.0Minimizes both acid and base-catalyzed hydrolysis[2][6].(2,6-Difluorophenyl)urea, H₂S
Oxygen MinimizedPrevents oxidation of the sulfur atom[1].(2,6-Difluorophenyl)urea, Sulfates
Moisture < 500 ppmPrevents hydrolysis pathway[2].(2,6-Difluorophenyl)urea

References

Technical Support Center: Catalyst Selection and Reaction Troubleshooting for (2,6-Difluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,6-Difluorophenyl)thiourea and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful class of organocatalysts. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the function and application of this compound catalysts.

Q1: What is the fundamental mechanism of action for this compound as an organocatalyst?

This compound functions as a hydrogen-bond donor catalyst. The core of its catalytic activity lies in the ability of the two N-H protons on the thiourea moiety to form specific, non-covalent hydrogen bonds with an electron-rich atom (like oxygen or nitrogen) on the substrate.[1][2] This interaction polarizes the substrate, effectively lowering the energy of the transition state for a subsequent nucleophilic attack. For example, when activating a carbonyl compound or a nitroolefin, the thiourea acts as a "soft" Lewis acid, increasing the electrophilicity of the substrate without the need for metal ions.[3] This dual hydrogen-bonding motif creates a well-organized, pre-activated complex that facilitates the reaction.[2]

Q2: What is the significance of the (2,6-Difluorophenyl) substituent compared to other aryl groups?

The choice of the aryl substituent is critical for tuning the catalyst's activity. The fluorine atoms at the 2 and 6 positions of the phenyl ring are highly electron-withdrawing. This inductive effect pulls electron density away from the thiourea core, significantly increasing the acidity of the N-H protons.[2] More acidic protons form stronger hydrogen bonds, leading to more effective substrate activation and, consequently, higher reaction rates. This principle is also seen in the widely used Schreiner's thiourea, which employs 3,5-bis(trifluoromethyl)phenyl groups for the same purpose.[2][4] The 2,6-difluoro substitution provides a balance of enhanced acidity and synthetic accessibility.

Q3: For which types of chemical reactions is this compound most effective?

This class of catalysts is exceptionally versatile and has been successfully applied to a wide array of asymmetric and non-asymmetric transformations. Its primary role is to activate electrophiles. Key applications include:

  • Michael Additions: Catalyzing the conjugate addition of nucleophiles (like malonates or ketones) to α,β-unsaturated systems such as nitroolefins.[3]

  • Mannich Reactions: Facilitating the addition of enolizable carbonyl compounds to imines.[3]

  • Strecker Synthesis: Promoting the addition of cyanide to imines to form α-aminonitriles.[3]

  • Pictet-Spengler Reactions: Enabling the enantioselective cyclization of N-acyliminium ions.[5]

  • Anion-Binding Catalysis: Activating intermediates through interaction with an anion, such as in the dearomatization of diazaheterocycles.[6]

Q4: What are the primary advantages of using this compound over metal-based Lewis acids or other organocatalysts?

Thiourea organocatalysts offer several distinct advantages that align with the principles of green and sustainable chemistry.[2]

  • Metal-Free: Avoids contamination of the final product with toxic heavy metals, which is a critical concern in pharmaceutical development.

  • Mild Conditions: Reactions are typically run under neutral, ambient conditions, tolerating a wide range of functional groups that might be sensitive to strong acids or bases.[2]

  • Bench-Stable: The catalyst is generally stable to air and moisture, making it easy to handle and store without the need for a glovebox or inert atmosphere techniques.[2]

  • Low Product Inhibition: The non-covalent nature of the catalyst-substrate interaction means that the product often has a lower binding affinity than the starting material, preventing catalyst sequestration and allowing for low catalyst loadings.[2]

Troubleshooting Guide: From Stalled Reactions to Low Selectivity

This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions catalyzed by this compound.

Issue 1: Low or No Reaction Conversion

A stalled reaction is one of the most common challenges. The root cause can typically be traced to insufficient activation of one or more components.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Insufficient Catalyst Activity The catalyst's hydrogen-bonding strength may be too low for the specific substrate, or the catalyst may have degraded. Purity is paramount.1. Verify Catalyst Purity: Confirm purity via NMR or melting point. Recrystallize if necessary. 2. Increase Catalyst Loading: Incrementally increase loading from a typical 1-5 mol% up to 10-20 mol%. Observe if conversion improves. 3. Consider a More Acidic Catalyst: If the substrate is particularly challenging to activate, switch to a catalyst with stronger electron-withdrawing groups, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's catalyst).
Poor Substrate Activation The solvent plays a crucial role in mediating the hydrogen-bonding interaction. A solvent that is too polar or is itself a strong hydrogen-bond acceptor can competitively bind to the catalyst, preventing substrate activation.1. Solvent Screen: Test a range of non-polar, aprotic solvents. Toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are common starting points.[6][7] 2. Check for Steric Hindrance: Analyze the substrate's structure. If a bulky group is near the site of activation (e.g., a carbonyl oxygen), it may physically block the catalyst from binding effectively. Substrate modification may be required.
Weak Nucleophile While the thiourea activates the electrophile, the nucleophile must still be sufficiently reactive. This is especially relevant in reactions where the thiourea catalyst is not bifunctional (i.e., lacks a basic site).1. Add a Basic Co-catalyst: For reactions like the Michael addition of malonates, a non-nucleophilic base (e.g., 1-2 mol% of a tertiary amine like DIPEA or DBU) can be added to deprotonate the nucleophile, working in concert with the thiourea. 2. Use a Pre-formed Nucleophile: Consider using a silyl ketene acetal or a pre-formed enolate if direct addition is unsuccessful.
Unfavorable Kinetics Some reactions are inherently slow at room temperature, even when catalyzed.1. Adjust Temperature: Gently heat the reaction (e.g., to 40-60 °C) to overcome the activation barrier. Conversely, some reactions benefit from sub-ambient temperatures to control side reactions.[6] 2. Increase Concentration: Doubling the concentration of the reactants can sometimes improve second-order reaction rates, but be mindful of potential catalyst or substrate aggregation at very high concentrations.
Issue 2: Low Enantioselectivity or Diastereoselectivity

Achieving high stereocontrol requires a highly organized transition state where the catalyst dictates the facial approach of the nucleophile.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Significant Background Reaction The uncatalyzed reaction pathway competes with the desired stereocontrolled pathway. This "background noise" produces a racemic or non-selective product, eroding the overall enantiomeric excess (ee) or diastereomeric ratio (dr).1. Lower the Temperature: This is the most effective tool. The catalyzed pathway typically has a lower activation energy, so reducing the temperature will disproportionately slow the higher-energy uncatalyzed reaction. Test temperatures from 0 °C down to -78 °C.[6] 2. Reduce Reactant Concentration: Lowering the concentration can disfavor the bimolecular background reaction.
Poor Transition State Organization The solvent can disrupt the specific hydrogen-bonding network required for stereoselection. Additionally, the catalyst may exist in multiple conformations, only one of which leads to the desired product.[8]1. Extensive Solvent Screening: This is critical for optimizing selectivity. Test a broad range of solvents, including non-polar (Toluene, Hexane), moderately polar (DCM, THF, Et2O), and polar aprotic (MeCN).[7] 2. Use Additives: Small amounts of additives (e.g., molecular sieves to ensure anhydrous conditions, or even a specific salt) can sometimes help organize the transition state.
Catalyst Aggregation At higher concentrations, thiourea catalysts can self-aggregate through hydrogen bonding.[4] This reduces the concentration of the active monomeric catalyst and can lead to alternative, non-selective reaction pathways.1. Lower Catalyst Loading: Counterintuitively, reducing the catalyst loading (e.g., from 10 mol% to 1 mol%) can sometimes improve enantioselectivity by favoring the monomeric species. 2. Dilute the Reaction: Run the reaction at a lower overall concentration to discourage aggregation.

Visualized Workflows and Mechanisms

Diagrams can clarify complex processes. Below are Graphviz models for the catalytic cycle and a standard troubleshooting workflow.

Catalytic Cycle of Thiourea in a Michael Addition

Catalytic_Cycle Catalyst Thiourea Catalyst (2,6-diF-Ph-Thiourea) Activated_Complex Activated H-Bonded Complex Catalyst->Activated_Complex Binds to Electrophile Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Activated_Complex Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex Reaction Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Activated_Complex Attacks Complex Product_Complex->Catalyst Releases Product Product Michael Adduct (Product) Product_Complex->Product

Caption: General catalytic cycle for a thiourea-catalyzed Michael addition.

Troubleshooting Workflow: Low Reaction Conversion

Troubleshooting_Workflow Start Start: Low Conversion (<10%) Check_Purity 1. Verify Catalyst & Reagent Purity Start->Check_Purity Increase_Loading 2. Increase Catalyst Loading (5-20 mol%) Check_Purity->Increase_Loading Purity OK Consult Consult Further (Substrate Issue?) Check_Purity->Consult Impure Solvent_Screen 3. Screen Solvents (Toluene, DCM, THF) Increase_Loading->Solvent_Screen No Improvement Success Problem Solved Increase_Loading->Success Improved Adjust_Temp 4. Adjust Temperature (e.g., 40 °C) Solvent_Screen->Adjust_Temp No Improvement Solvent_Screen->Success Improved Add_Cocatalyst 5. Consider Co-catalyst (if applicable) Adjust_Temp->Add_Cocatalyst No Improvement Adjust_Temp->Success Improved Add_Cocatalyst->Success Improved Add_Cocatalyst->Consult No Improvement

Caption: A decision tree for troubleshooting low reaction conversion.

References

monitoring the progress of reactions with (2,6-Difluorophenyl)thiourea by TLC or HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on monitoring the progress of chemical reactions involving (2,6-Difluorophenyl)thiourea using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we synthesize technical accuracy with field-proven insights to help you navigate common challenges and optimize your analytical workflows.

Introduction to Reaction Monitoring with this compound

This compound is a versatile building block in organic synthesis, frequently employed in the creation of novel compounds with potential biological activity.[1][2] Accurate monitoring of its reactions is crucial for determining reaction completion, optimizing yields, and minimizing impurities. TLC and HPLC are two of the most powerful and commonly used techniques for this purpose.[3][4][5]

This guide is structured to provide both foundational knowledge and practical troubleshooting advice. We will delve into the principles behind TLC and HPLC as they apply to thiourea derivatives, offer step-by-step protocols, and provide solutions to common issues you may encounter.

Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction. It allows for the simultaneous analysis of the starting material, reaction mixture, and product (if available), providing a visual representation of the reaction's progression.[4][6]

Troubleshooting Guide for TLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or elongated. Sample is overloaded.Dilute the sample solution before spotting it on the TLC plate.[7]
Compound is highly polar.Consider using a more polar mobile phase or switch to a reverse-phase TLC plate.[8]
Sample is acidic or basic.Add a small amount of acetic acid (0.1-2.0%) to the mobile phase for acidic compounds, or triethylamine (0.1-2.0%) for basic compounds.[7]
Reactant and product spots have very similar Rf values. The chosen solvent system lacks the necessary selectivity.Experiment with different solvent systems of varying polarities. Try a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) and vary the ratio.[8]
Use a co-spot.Spot the starting material and the reaction mixture in the same lane to see if they resolve into two distinct spots.[6]
Spots are not visible under UV light. The compound is not UV-active.Use a chemical stain for visualization. An iodine chamber is often effective for aromatic compounds.[9][10]
The sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]
Spots remain at the baseline. The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[7]
Spots run at the solvent front. The mobile phase is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent system.[7]
Reaction mixture appears as a smear in high-boiling solvents (e.g., DMF, DMSO). The high-boiling solvent is interfering with the chromatography.After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[8]
Experimental Protocol: TLC Monitoring
  • Plate Preparation:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[6]

  • Sample Preparation and Spotting:

    • Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the starting material solution on the "SM" and "C" lanes.

    • Withdraw a small aliquot of the reaction mixture and spot it on the "C" and "RM" lanes.[11]

  • Development:

    • Prepare a developing chamber with a suitable solvent system. A good starting point for this compound derivatives is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

    • Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.[6]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). This compound and many of its derivatives are UV-active and will appear as dark spots.[7][9][11]

    • Circle the visible spots with a pencil.

    • If necessary, further visualize the plate using an iodine chamber.[10]

  • Interpretation:

    • The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot (the product) indicates the reaction is proceeding.

    • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate prep_sample Prepare Samples (SM, C, RM) spot_plate Spot Samples on Plate prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate uv_vis Visualize under UV Light dry_plate->uv_vis stain_vis Stain (if needed) uv_vis->stain_vis Spots not visible? interpret Interpret Results uv_vis->interpret stain_vis->interpret HPLC_Workflow cluster_prep Preparation cluster_run Analysis cluster_data Data Interpretation prep_system Prepare HPLC System (Column, Mobile Phase) prep_sample Prepare Samples (Standard, Reaction Aliquots) inject_std Inject Standard prep_sample->inject_std inject_sample Inject Reaction Samples inject_std->inject_sample monitor_chrom Monitor Chromatograms inject_sample->monitor_chrom calc_conv Calculate Conversion monitor_chrom->calc_conv determine_comp Determine Completion calc_conv->determine_comp

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (2,6-Difluorophenyl)thiourea and Other Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to a wide array of pharmacological effects. This guide provides a comparative analysis of the biological activity of (2,6-Difluorophenyl)thiourea against other notable thiourea derivatives, supported by experimental data from peer-reviewed literature. We will delve into their antimicrobial, anticancer, antiviral, and enzyme inhibitory properties, elucidating the structure-activity relationships that govern their efficacy.

Introduction to Thioureas: A Scaffold of Biological Significance

Thiourea, with its core structure of (R¹R²N)(R³R⁴N)C=S, serves as a privileged scaffold in the design of bioactive molecules. The presence of nitrogen and sulfur atoms allows for effective hydrogen bonding and coordination with biological targets, such as enzymes and proteins.[1][2] The biological activity of thiourea derivatives can be significantly modulated by the nature of the substituents on the nitrogen atoms. Aromatic, heterocyclic, and aliphatic moieties can be introduced to fine-tune the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its interaction with biological systems.[3]

This compound: A Focus on a Key Derivative

This compound has emerged as a compound of particular interest due to the influence of the difluorophenyl group. The fluorine atoms, being highly electronegative, can alter the electronic distribution within the molecule, enhance metabolic stability, and improve membrane permeability.[3] These properties often translate into potent biological activities.

Comparative Biological Activities

This section will compare the biological activity of this compound with other thiourea derivatives across various therapeutic areas. The comparison will be supported by quantitative data where available.

Antimicrobial Activity

Thiourea derivatives have been extensively investigated for their potential as antimicrobial agents, combating bacteria and fungi, including drug-resistant strains. The antimicrobial efficacy is often linked to the substituents on the thiourea core.

A study on N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(substituted phenyl)-thioureas demonstrated that the nature and position of substituents on the phenyl ring significantly impact the antimicrobial activity. The most active compounds in this series were N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea, which exhibited a broad spectrum of activity against various bacteria and fungi with Minimum Inhibitory Concentration (MIC) values as low as 32 μg/mL against Staphylococcus aureus.[4]

Another study on fluorinated thiourea derivatives carrying sulfonamide moieties found that a compound with a tetrafluoropyridine group (compound 4a ) was highly active against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 1.95 to 15.63 µg/mL.[5] Interestingly, derivatives with a thiadiazole or coumarin moiety showed selective activity against Gram-positive bacteria.[5]

While specific MIC values for this compound were not found in the provided results for a direct comparison, the general trend suggests that halogen substitution on the phenyl ring enhances antimicrobial potency.[3] The presence of two fluorine atoms in the 2 and 6 positions would be expected to contribute positively to its antimicrobial profile.

Table 1: Comparative Antimicrobial Activity of Selected Thiourea Derivatives

Compound/DerivativeTarget OrganismMIC (μg/mL)Reference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaS. aureus32[4]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureus32[4]
Fluorinated pyridine derivative 4a B. subtilis, S. pneumoniae1.95 - 3.9[5]
Fluorinated pyridine derivative 4a P. aeruginosa, E. coli7.81 - 15.63[5]
Anticancer Activity

The anticancer potential of thiourea derivatives is a rapidly growing area of research. These compounds can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.[6][7]

A study on fluorinated thiourea derivatives with sulfonamide moieties revealed that a compound with a tetrafluoropyridine group (4a ) was the most active against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with an IC50 value of 4.8 μg/mL against HepG2.[5] Molecular docking studies suggested that these compounds might act as inhibitors of mitogen-activated protein kinase-2 (MK-2).[5]

Another research highlighted that 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was highly effective against the A549 lung cancer cell line with an IC50 value of 0.2 µM, significantly more potent than its urea analog.[8] This underscores the importance of the thiourea scaffold for anticancer activity.

While direct IC50 values for this compound against specific cancer cell lines were not detailed in the search results, the strong anticancer activity of other fluorinated thioureas suggests its potential in this area.

Table 2: Comparative Anticancer Activity of Selected Thiourea Derivatives

Compound/DerivativeCancer Cell LineIC50Reference
Fluorinated pyridine derivative 4a HepG2 (Liver Cancer)4.8 μg/mL[5]
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (Lung Cancer)0.2 µM[8]
Dipeptide derivative containing thiourea I-11 NCI-H460 (Lung Cancer)4.85 ± 1.44 μM[7]
Antiviral Activity

Thiourea derivatives have also shown promise as antiviral agents.[9][10] Structure-activity relationship studies on a series of thiourea derivatives for anti-HCV activity revealed that the substitution pattern on the phenyl ring and the length of an alkyl linker were crucial for activity. One of the most potent compounds identified had an EC50 of 0.047 µM.[11] Another study indicated that ortho-chloro or fluoro-substituted phenyl groups at one end of the thiourea and a pyridinyl group at the other were essential for anti-HIV activity.[9][12]

Enzyme Inhibition

The ability of thiourea derivatives to inhibit various enzymes is a key mechanism behind their diverse biological activities.[13]

A study on fluorophenyl thiourea derivatives as inhibitors of diabetes-related enzymes found that 1-(2,6-difluorophenyl)thiourea exhibited the best inhibitory effect on both glutathione S-transferase (GST) and glutathione reductase (GR) enzymes.[14] The inhibition constants (Ki) were in the micromolar range.[14] Molecular docking studies have helped to elucidate the binding modes of these compounds within the enzyme active sites.[15]

Another study focused on the inhibition of key diabetes-associated enzymes showed that a 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea derivative was a potent inhibitor of α-glucosidase, with an IC50 of 47.9 μM.[16] Furthermore, fluorophenyl thiourea derivatives have demonstrated significant inhibitory activity against α-amylase and α-glucosidase, with a 4-fluorophenyl derivative showing IC50 values of 53.307 nM and 24.928 nM, respectively.[17]

Table 3: Comparative Enzyme Inhibitory Activity of Selected Thiourea Derivatives

Compound/DerivativeTarget EnzymeIC50/KiReference
1-(2,6-Difluorophenyl)thioureaGlutathione S-transferase (GST)Ki: 7.22 ± 1.64 μM[14]
1-(2,6-Difluorophenyl)thioureaGlutathione reductase (GR)Ki: 23.04 ± 4.37 μM[14]
4-Fluorophenyl thioureaα-AmylaseIC50: 53.307 nM[17]
4-Fluorophenyl thioureaα-GlucosidaseIC50: 24.928 nM[17]
1-(2,4-Difluorophenyl)-3-(2-iodophenyl) thioureaα-GlucosidaseIC50: 47.9 μM[16]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allows for the deduction of several structure-activity relationships for thiourea derivatives:

  • Halogen Substitution: The presence of halogen atoms, particularly fluorine and chlorine, on the aromatic rings generally enhances biological activity.[3] This is attributed to their ability to increase lipophilicity and participate in hydrogen bonding.

  • Position of Substituents: The position of substituents on the aromatic ring is critical. For instance, ortho-substitutions on a phenyl ring have been shown to be important for antimicrobial and anti-HIV activity.[9][12]

  • Nature of the Second Substituent: The group attached to the other nitrogen of the thiourea moiety also plays a significant role. Heterocyclic rings, such as pyridine and thiadiazole, can confer potent and sometimes selective biological activity.[5][9]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, standardized experimental protocols are essential. Below are representative methodologies for key biological assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, a measure of antibacterial or antifungal potency, is typically determined using the broth microdilution method.

Protocol:

  • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Thiourea_Scaffold_and_Activity cluster_0 Thiourea Core cluster_1 Substituents (R1, R2) cluster_2 Biological Activities Thiourea R1-NH-C(=S)-NH-R2 Aromatic Aromatic (e.g., Phenyl) Thiourea->Aromatic Modification Halogenated Halogenated Phenyl (e.g., 2,6-Difluorophenyl) Aromatic->Halogenated Heterocyclic Heterocyclic (e.g., Pyridinyl) Aromatic->Heterocyclic Antimicrobial Antimicrobial Halogenated->Antimicrobial Anticancer Anticancer Halogenated->Anticancer Enzyme_Inhibition Enzyme Inhibition Halogenated->Enzyme_Inhibition Antiviral Antiviral Heterocyclic->Antiviral

Caption: Structure-Activity Relationship of Thiourea Derivatives.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate step1 Add Thiourea Compound (various concentrations) start->step1 step2 Incubate (e.g., 48h) step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate (2-4h) step3->step4 step5 Viable cells convert MTT to Formazan step4->step5 step6 Solubilize Formazan (e.g., with DMSO) step5->step6 step7 Measure Absorbance step6->step7 end Calculate IC50 step7->end

Caption: Workflow of the MTT Cytotoxicity Assay.

Conclusion

This compound stands out as a promising scaffold in the development of new therapeutic agents, particularly in the realm of enzyme inhibition. The comparative analysis reveals that while many thiourea derivatives exhibit a broad range of biological activities, the introduction of fluorine atoms, as seen in this compound and other fluorinated analogs, often enhances potency. The structure-activity relationships discussed herein provide a rational basis for the future design of more effective and selective thiourea-based drugs. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of this compound relative to other derivatives.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylthioureas in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic potential. Phenylthioureas, a class of compounds known for their diverse biological activities, have garnered significant interest.[1][2] A key strategy in the optimization of these molecules is the introduction of fluorine atoms. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylthioureas, elucidating the profound impact of fluorination on their physicochemical properties, biological activities, and overall potential as drug candidates. We will explore the causal relationships behind these differences and provide field-proven experimental protocols for their evaluation.

The Rationale for Fluorination: More Than Just a Halogen Swap

The substitution of hydrogen with fluorine is not a trivial alteration; it is a strategic decision rooted in the unique properties of the fluorine atom.[3] With a van der Waals radius similar to that of hydrogen, fluorine can often be introduced with minimal steric perturbation. However, its high electronegativity, the strongest of all elements, imparts significant changes to the electronic landscape of the molecule.[3] This can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, often leading to an improved pharmacokinetic profile.[1]

  • Modulated Lipophilicity: Fluorination can alter a compound's lipophilicity, which in turn affects its solubility, membrane permeability, and oral bioavailability.[4]

  • Increased Binding Affinity: The polarized C-F bond can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[5]

  • Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of fluorine onto the phenyl ring of a phenylthiourea derivative instigates a cascade of changes in its physicochemical properties. A direct comparison highlights these key differences:

PropertyNon-Fluorinated PhenylthioureaFluorinated Phenylthiourea (e.g., 4-Fluorophenylthiourea)Rationale for Change
Molecular Weight LowerHigherAddition of a fluorine atom.
Melting Point Generally lowerOften higherFluorine can participate in intermolecular interactions, leading to a more stable crystal lattice. The melting point of 4-fluorophenylthiourea is reported as 163-167 °C.
Lipophilicity (logP) Varies with substitutionGenerally higherThe introduction of fluorine often increases lipophilicity, which can enhance membrane permeability.[4]
Acidity (pKa of N-H) HigherLowerThe strong electron-withdrawing effect of fluorine increases the acidity of the N-H protons.
Dipole Moment LowerHigherThe highly polar C-F bond significantly increases the overall molecular dipole moment.

Comparative Biological Activity: The Data Speaks Volumes

Antimicrobial and Antifungal Activity

Studies have consistently shown that the introduction of fluorine and other halogens can enhance the antimicrobial and antifungal properties of phenylthiourea derivatives.[6][7] For instance, a study on a series of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrated that these compounds generally exhibit better antifungal than antibacterial activity.[6] Another study highlighted that substituted phenylthioureas show a wider variety of antimicrobial activity in comparison to unsubstituted phenylthiourea.[7]

Enzyme Inhibition

Phenylthioureas are known to be effective enzyme inhibitors.[8] Fluorination can significantly enhance this inhibitory potential. For example, in the development of inhibitors for the pyoverdine maturation enzyme PvdP tyrosinase in Pseudomonas aeruginosa, a phenylthiourea derivative with a submicromolar IC50 was identified through structure-activity relationship studies that explored halogenated analogs.[9]

Compound TypeTarget EnzymeReported IC50/MICReference
Phenylthiourea derivative (3c)PvdP tyrosinaseIC50 = 0.57 µM[9]
Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaMethicillin-resistant StaphylococciMIC = 2 µg/mL[10]
Anticancer Activity

The anticancer potential of phenylthiourea derivatives has also been shown to be enhanced by the presence of fluorine. A study on N-acyl thiourea derivatives reported that compounds bearing three fluorine atoms exhibited the most potent antifungal effect in the series, and some phenylthiourea-based compounds have shown potent cytotoxic effects against cancer cell lines like HCT-116.[4]

Experimental Protocols: A Guide to Comparative Evaluation

To facilitate a direct and robust comparison between fluorinated and non-fluorinated phenylthioureas, the following experimental protocols are provided.

Synthesis of Phenylthiourea Derivatives

The synthesis of both fluorinated and non-fluorinated phenylthioureas can be achieved through the reaction of the corresponding aniline with a thiocyanate salt.[11][12]

Objective: To synthesize a phenylthiourea derivative.

Materials:

  • Aniline or substituted aniline (e.g., 4-fluoroaniline)

  • Ammonium thiocyanate or potassium thiocyanate

  • Hydrochloric acid

  • Water

  • Ethanol (for recrystallization)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper

Procedure:

  • In a round-bottom flask, dissolve 0.1 mole of the aniline in a mixture of 9 mL of concentrated HCl and 25 mL of water.

  • Heat the solution at 60-70 °C for 1 hour with stirring.

  • Cool the mixture and slowly add 0.1 mole of ammonium thiocyanate.

  • Reflux the resulting solution for 4 hours.

  • Pour the reaction mixture into cold water with continuous stirring to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the product from ethanol to obtain the pure phenylthiourea derivative.

Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potency (IC50) of a compound against a target enzyme.[1]

Objective: To determine the IC50 value of a phenylthiourea derivative against a specific enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compound (fluorinated or non-fluorinated phenylthiourea) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the enzyme to each well.

  • Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comparative analysis of fluorinated and non-fluorinated phenylthioureas.

G cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation cluster_analysis Data Analysis & Comparison S1 Synthesis of Non-Fluorinated Phenylthiourea C1 NMR, MS, MPt S1->C1 S2 Synthesis of Fluorinated Phenylthiourea S2->C1 C2 logP, pKa Determination C1->C2 B1 Enzyme Inhibition Assays (IC50) C2->B1 B2 Antimicrobial Assays (MIC) C2->B2 B3 Anticancer Assays (IC50) C2->B3 B4 Receptor Binding Assays (Ki) C2->B4 A1 Structure-Activity Relationship (SAR) Analysis B1->A1 B2->A1 B3->A1 B4->A1 A2 Comparative Performance Assessment A1->A2

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated phenylthioureas.

Conclusion

The strategic incorporation of fluorine into the phenylthiourea scaffold is a powerful and well-validated strategy in medicinal chemistry. The unique electronic properties of fluorine can lead to significant improvements in metabolic stability, binding affinity, and overall biological activity. While direct head-to-head comparative data for a single pair of fluorinated and non-fluorinated analogs across multiple assays is often dispersed throughout the literature, the collective evidence strongly supports the "fluorine advantage." By employing robust and standardized experimental protocols, researchers can systematically evaluate and quantify the benefits of fluorination, paving the way for the development of more potent and effective phenylthiourea-based therapeutics.

References

A Comparative Guide to the Computational Docking of (2,6-Difluorophenyl)thiourea with Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the rapid and efficient identification of promising therapeutic candidates. Among the vast chemical scaffolds explored, thiourea derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] This guide provides an in-depth comparative analysis of the computational docking of a specific derivative, (2,6-Difluorophenyl)thiourea, with its target proteins. We will delve into the causality behind methodological choices, present detailed experimental workflows, and objectively compare its performance with alternative compounds, supported by experimental and in-silico data.

Introduction to this compound and the Significance of Computational Docking

This compound belongs to a class of compounds recognized for their diverse biological activities, which are largely attributed to the thiourea moiety's ability to form strong hydrogen bonds and other non-covalent interactions with biological macromolecules.[1] The addition of difluorophenyl groups can enhance binding affinity and modulate pharmacokinetic properties. Computational docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target, predicting binding affinities, and understanding structure-activity relationships at a molecular level.

Key Biological Targets and Comparative Docking Analysis

Thiourea derivatives have been investigated against a multitude of biological targets. This guide will focus on a selection of pertinent examples where docking studies have elucidated the binding mechanisms of this compound and its analogs.

Glutathione Reductase (GR): A Target in Oxidative Stress

Glutathione Reductase (GR) is a crucial enzyme in maintaining the cellular redox balance. Its inhibition can lead to an increase in oxidative stress, a strategy that can be exploited in cancer therapy. Molecular docking studies have been performed to investigate the interaction of this compound with GR.[4]

To provide a clear comparison, we will analyze the docking of this compound against GR and compare its binding affinity with other relevant thiourea derivatives.

CompoundTarget ProteinPDB CodeDocking Score (kcal/mol)Key Interacting ResiduesReference
1-(2,6-difluorophenyl)thioureaGlutathione Reductase (GR)3SQPNot explicitly stated in snippetsNot explicitly stated in snippets[4]
Disulfide-triazine hybrid 3aGlutathione S-Transferase (GST)Not Specified-11.6Not explicitly stated in snippets[4]
Disulfide-triazine hybrid 3cGlutathione S-Transferase (GST)Not Specified-10.7Not explicitly stated in snippets[4]
Disulfide-triazine hybrid 3eGlutathione S-Transferase (GST)Not Specified-10.2Not explicitly stated in snippets[4]

Note: While a direct docking score for this compound with GR was not available in the provided search results, the study highlights its investigation. The table includes data for related compounds against a similar target (GST) to provide a comparative context for binding affinities within this class of inhibitors.

Protein Kinases: Central Players in Cancer Signaling

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiourea derivatives have shown potent inhibitory activity against various protein kinases, including HER2, VEGFR2, and B-RAF.[5]

CompoundTarget ProteinIC50Key Interacting ResiduesReference
Compound 24 (a thiourea derivative)VEGFR20.11 µMAsp1046, Glu885[5]
Sorafenib (Control Drug)VEGFR2Similar to Compound 24Not Specified[5]
N-(Allylcarbamothioyl)-2-chlorobenzamide (17)BRAF (V600E)2.6 µMNot Specified[5]
N-(allylcarbamothioyl)-2-methylbenzamide (18)BRAF (V600E)7 µMNot Specified[5]

These data illustrate the potential of thiourea derivatives as potent protein kinase inhibitors, with some compounds demonstrating efficacy comparable or superior to established drugs like Sorafenib.[5] The interactions are often characterized by hydrogen bonding with key amino acid residues in the kinase domain.[5]

Bacterial Enzymes: Targets for Novel Antibiotics

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Thiourea derivatives have been explored as inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[6][7]

| Compound | Target Enzyme | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues | Reference | |---|---|---|---|---| | 1,3-dibenzoylthiourea (DBTU) | PBP2a | 4CJN | < -5.75 | Not Specified |[8][9] | | 1,3-dibenzoylthiourea (DBTU) | FabH | 2Y1O | < -4.7935 | Asp296, Tys272, Lys273 |[8][9] | | Benzoylthiourea (BTU) | PBP2a | 4CJN | Not as high as DBTU | Not Specified |[8][9] | | Benzoylthiourea (BTU) | FabH | 2Y1O | Not as high as DBTU | Not Specified |[8][9] |

The docking scores indicate a favorable binding affinity of these thiourea derivatives to bacterial enzyme targets, suggesting their potential as antibacterial agents.[8][9] The interactions involve hydrogen bonds and hydrophobic interactions with key residues in the active site.[9]

Experimental Protocol: A Step-by-Step Guide to Docking Studies

To ensure the trustworthiness and reproducibility of in-silico experiments, a well-defined and validated protocol is essential. The following represents a generalized yet comprehensive workflow for the computational docking of this compound.

Preparation of the Receptor Protein
  • Protein Selection and Retrieval: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). For example, for Glutathione Reductase, one might use the PDB code 3SQP.[4]

  • Protein Preparation: The retrieved PDB file is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This step is crucial for accurate simulation of the electrostatic interactions.

  • Active Site Definition: The binding site of the protein is defined. This is typically the location of a co-crystallized ligand in the experimental structure or a site predicted by cavity detection algorithms. A grid box is then generated around this active site to define the search space for the ligand.

Preparation of the Ligand
  • Ligand Creation: The 2D structure of this compound is drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D conformation, and its geometry is optimized using a suitable force field (e.g., MMFF94x) to obtain a low-energy conformation.[6]

Molecular Docking Simulation
  • Docking Algorithm: A docking program such as AutoDock Vina or MOE (Molecular Operating Environment) is used to perform the docking calculations.[6][10] These programs employ sophisticated algorithms to explore the conformational space of the ligand within the defined active site.

  • Scoring Function: The binding poses generated by the docking algorithm are evaluated and ranked using a scoring function. This function estimates the binding free energy of the protein-ligand complex. Lower scores typically indicate more favorable binding.

  • Pose Analysis: The top-ranked docking poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[4]

Validation of the Docking Protocol

A critical step to ensure the reliability of the docking results is the validation of the protocol. This is often achieved by redocking the co-crystallized ligand into the active site of the protein. A successful docking protocol should be able to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD) value, typically less than 2.0 Å.[10]

Visualizing the Workflow and Interactions

To better illustrate the computational docking process, the following diagrams are provided.

docking_workflow cluster_prep Preparation Phase cluster_ligand Ligand Setup cluster_docking Docking & Analysis PDB 1. Protein Structure Retrieval (PDB) PrepProtein 2. Receptor Preparation (Add Hydrogens, Remove Water) PDB->PrepProtein DefineSite 3. Active Site Definition PrepProtein->DefineSite Docking 6. Molecular Docking Simulation DefineSite->Docking DrawLigand 4. Ligand Structure Creation (2D) OptimizeLigand 5. 3D Conversion & Energy Minimization DrawLigand->OptimizeLigand OptimizeLigand->Docking Scoring 7. Scoring & Ranking of Poses Docking->Scoring Analysis 8. Interaction Analysis Scoring->Analysis interaction_diagram Ligand This compound HBond Hydrogen Bonds Ligand->HBond N-H, S donors/acceptors Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Fluorophenyl rings Other Other Interactions (e.g., pi-pi stacking) Ligand->Other Target Target Protein Active Site HBond->Target Hydrophobic->Target Other->Target

References

A Comparative Guide to the In Vitro vs. In Vivo Efficacy of (2,6-Difluorophenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of (2,6-difluorophenyl)thiourea derivatives, a class of compounds demonstrating significant therapeutic potential in preclinical studies. We will objectively compare their performance in controlled laboratory settings (in vitro) with their efficacy in whole-organism models (in vivo), offering insights into the critical translational challenges faced in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, providing supporting experimental data and methodologies to inform future research.

Introduction: The Promise of Fluorinated Thioureas

Thiourea derivatives, characterized by the R¹R²N-C(=S)-NR³R⁴ scaffold, are a versatile class of molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The (2,6-Difluorophenyl) moiety, with its strong electron-withdrawing nature, has been a particular focus for optimizing the therapeutic index of thiourea-based compounds.[2]

While numerous studies have reported promising in vitro results, the journey from a petri dish to a clinical candidate is fraught with challenges. This guide dissects the available data, contrasting the demonstrated cell-based efficacy with the complexities of systemic application, and provides standardized protocols for evaluating these promising derivatives.

Part 1: In Vitro Efficacy Profile

The in vitro evaluation of this compound derivatives has revealed potent activity across several therapeutic areas, primarily in oncology and microbiology. These assays, conducted on isolated cells or enzymes, provide a foundational understanding of a compound's mechanism and potency in a controlled environment.

Anticancer Activity: A Primary Focus

A significant body of research points to the cytotoxic effects of fluorinated thiourea derivatives against a wide range of cancer cell lines.[1][2][3]

  • Mechanism of Action: The anticancer effects are not attributed to a single pathway but rather to the inhibition of multiple key enzymatic targets.[3] These include protein tyrosine kinases (PTKs), sirtuin 1 and 2 (SIRT1/SIRT2), and topoisomerase II.[3] More specifically, molecular docking studies have suggested that these derivatives can effectively bind to the active site of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key enzyme in cellular signaling pathways implicated in cancer.[3][4]

  • Observed Potency: In cell-based assays, certain N,N'-disubstituted thioureas incorporating a difluorophenyl ring have demonstrated significant cytotoxicity. For instance, derivatives have shown potent activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC₅₀ values reported in the low microgram per milliliter range, comparable to or even exceeding the potency of standard chemotherapeutic agents like 5-fluorouracil in some studies.[3][4]

Antimicrobial and Antifungal Efficacy

Beyond cancer, these compounds have shown considerable promise as antimicrobial agents.

  • Broad-Spectrum Activity: Studies have reported activity against both Gram-positive bacteria, such as Bacillus subtilis and Streptococcus pneumoniae, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli.[3] Antifungal activity against strains like Aspergillus fumigatus has also been documented.[3]

  • Quantitative Evaluation: The efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), with some fluorinated derivatives exhibiting MIC values as low as 1.95 µg/mL.[3] The presence and position of the fluorine atoms on the phenyl ring are critical for this antimicrobial activity.[5]

Data Summary: In Vitro Anticancer Potency
Derivative ClassCancer Cell LineReported IC₅₀ (µg/mL)Reference DrugReference Drug IC₅₀ (µg/mL)Source
Fluorinated Pyridine Thiourea (4a)HepG2 (Liver)4.85-Fluorouracil4.9[3][4]
Fluorinated Pyridine Thiourea (4a)MCF-7 (Breast)5.25-Fluorouracil6.1[3][4]
2,4-Difluorophenyl Thiourea (3c)HepG2 (Liver)5.15-Fluorouracil4.9[3][4]
2,4-Difluorophenyl Thiourea (3c)MCF-7 (Breast)5.75-Fluorouracil6.1[3][4]

Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against an adherent cancer cell line.

Objective: To quantify the cytotoxic effect of this compound derivatives.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the thiourea derivative in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂. The duration is critical as it must be long enough to allow the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: The In Vivo Challenge: Bridging the Translational Gap

While in vitro data provide a strong foundation, the true test of a therapeutic agent lies in its performance within a complex biological system. For many thiourea derivatives, a promising in vitro profile does not always translate to in vivo success. Direct in vivo efficacy studies for this compound derivatives are not as widely published as their in vitro counterparts, highlighting a common bottleneck in drug development.

Key Hurdles in Translation
  • Pharmacokinetics (ADME):

    • Absorption & Bioavailability: Oral bioavailability can be limited by poor aqueous solubility and first-pass metabolism.

    • Distribution: The compound must reach the target tissue (e.g., a solid tumor) in sufficient concentrations. Non-specific binding to plasma proteins can reduce the free, active fraction of the drug.

    • Metabolism: The thiourea moiety can be susceptible to metabolic breakdown in the liver, potentially leading to rapid clearance or the formation of toxic metabolites.

    • Excretion: The rate and route of elimination determine the compound's half-life and dosing schedule.

  • Systemic Toxicity: A compound that is selectively toxic to cancer cells in vitro may exhibit off-target toxicity in an animal model, affecting healthy organs like the liver, kidneys, or bone marrow. This is a primary cause of failure in preclinical development.

  • The Tumor Microenvironment (TME): Unlike a monolayer of cells in a dish, solid tumors in vivo are complex structures with regions of hypoxia, altered pH, and a dense extracellular matrix that can prevent drug penetration. The TME is not replicated in standard in vitro assays.

The following diagram illustrates the typical workflow and the "translational gap" where many promising compounds fail.

G cluster_0 Preclinical Pipeline cluster_1 Translational Gap cluster_2 In Vivo Validation in_silico In Silico Design & Molecular Docking synthesis Chemical Synthesis in_silico->synthesis in_vitro In Vitro Screening (Potency, Selectivity) synthesis->in_vitro High Hit Rate adme_tox ADME / Toxicology (Pharmacokinetics, Safety) in_vitro->adme_tox High Failure Rate in_vivo In Vivo Efficacy (Xenograft Models) adme_tox->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: The drug discovery workflow from in vitro screening to in vivo validation.

Experimental Protocol 2: In Vivo Antitumor Efficacy (Xenograft Mouse Model)

This protocol describes a standard approach to evaluate the in vivo anticancer activity of a lead compound.

Objective: To determine if a this compound derivative can inhibit tumor growth in a living animal model.

Model: Immunodeficient mice (e.g., NOD/SCID or Athymic Nude) are used to prevent rejection of the human tumor graft.

Methodology:

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., NCI-H460) suspended in Matrigel into the flank of each mouse. The choice of cell line should be based on robust in vitro data.

  • Tumor Growth: Allow tumors to grow to a palpable size, typically 100-150 mm³. This ensures that the treatment starts on established tumors.

  • Randomization: Randomly assign mice into treatment and control groups (n=8-10 per group). Measure initial tumor volume using calipers (Volume = 0.5 × Length × Width²) and record body weight.

  • Compound Formulation & Administration: Formulate the thiourea derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for administration. The route (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily for 21 days) must be determined from prior pharmacokinetic and tolerability studies. The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration. Ethical endpoints, such as >20% body weight loss, also necessitate euthanasia.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.

    • Compare the mean tumor volumes between groups using appropriate statistical tests (e.g., ANOVA).

    • Assess toxicity by comparing body weight changes and observing any clinical signs of distress.

Conclusion and Future Directions

This compound derivatives have unequivocally demonstrated potent and broad-spectrum biological activity in vitro. Their efficacy against cancer cell lines and microbial pathogens establishes them as a promising scaffold for further development.

However, the critical barrier to their clinical translation remains the demonstration of a favorable in vivo efficacy and safety profile. The disconnect between cell-based assays and whole-organism outcomes is a significant challenge. Future research must prioritize a multi-faceted approach:

  • Early ADME/Tox Assessment: Pharmacokinetic and toxicology studies should be conducted earlier in the discovery pipeline to eliminate compounds with poor drug-like properties before committing to expensive in vivo efficacy models.

  • Structure-Property Relationship Studies: A systematic investigation into how modifications of the thiourea scaffold affect solubility, metabolic stability, and toxicity is essential.

  • Advanced Formulation Strategies: The use of drug delivery systems, such as nanoparticles or liposomes, could improve the solubility and targeted delivery of these compounds, enhancing their therapeutic index.

  • Development of Prodrugs: Designing prodrugs that release the active thiourea derivative at the target site could improve bioavailability and reduce systemic toxicity.

By integrating these strategies, the scientific community can better navigate the translational gap and potentially unlock the full therapeutic potential of the this compound class of compounds.

References

A Strategic Guide to Bioisosteric Replacement of the Thiourea Group in (2,6-Difluorophenyl)thiourea Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Thiourea Moiety

The thiourea functional group is a cornerstone in medicinal chemistry, prized for its unique ability to act as a rigid hydrogen bond donor, effectively anchoring molecules to their biological targets.[1] This capacity is central to the bioactivity of numerous compounds, including the (2,6-Difluorophenyl)thiourea scaffold, which has shown promise in diverse therapeutic areas such as oncology and infectious diseases.[2][3] The N-H protons of the thiourea group form strong, directional hydrogen bonds with protein residues, a key interaction for potent biological activity.

However, the thiourea moiety is not without its liabilities. Concerns regarding poor aqueous solubility, metabolic instability (e.g., oxidation to toxic intermediates), and potential for off-target effects often hinder the progression of promising candidates through the drug development pipeline.[1] This has led to a critical need for effective bioisosteric replacement strategies. Bioisosterism, the practice of substituting one functional group with another that retains similar steric and electronic characteristics, offers a rational approach to mitigate these drawbacks while preserving or even enhancing the desired pharmacological activity.[4][5]

This guide provides a comparative analysis of key bioisosteric replacements for the thiourea group within the this compound framework. We will delve into the design rationale, synthetic accessibility, and the impact of these replacements on physicochemical and biological properties, supported by experimental data and protocols.

The Rationale for Replacement: A Comparative Overview

The primary goal of replacing the thiourea group is to improve the "drug-likeness" of the parent molecule. This involves a multi-parameter optimization problem, balancing potency, selectivity, solubility, metabolic stability, and toxicity. The choice of a bioisostere is therefore not arbitrary but a strategic decision based on the specific liabilities of the lead compound.

Below is a logical workflow illustrating the decision-making process for selecting a suitable bioisostere.

G Start Parent Compound: This compound Identified Liabilities: - Poor Solubility - Metabolic Instability - Potential Toxicity Urea Urea (Direct O for S swap) Start->Urea Minimal Change Cyanoguanidine Cyanoguanidine (Modulates pKa) Start->Cyanoguanidine Address Basicity Heterocycles Heterocycles (e.g., Triazole, Oxadiazole) (Improves metabolic stability) Start->Heterocycles Enhance Stability Squaramide Squaramide (Rigid H-bond mimic) Start->Squaramide Novel Scaffold Analysis Synthesize & Evaluate: - Potency (IC50) - Solubility - Metabolic Stability (Microsomes) - Permeability (e.g., Caco-2) Urea->Analysis Cyanoguanidine->Analysis Heterocycles->Analysis Squaramide->Analysis Decision Select Optimal Candidate for In Vivo Studies Analysis->Decision

Caption: Decision workflow for bioisostere selection.

Key Bioisosteric Replacements: A Head-to-Head Comparison

The following sections detail the most common and effective bioisosteres for the thiourea group, comparing their structural features, synthetic routes, and impact on molecular properties.

The Urea Analog: The Most Direct Isostere

Replacing the sulfur atom with oxygen to form a urea is the most classical and sterically conservative substitution.

  • Design Rationale: The urea group maintains the crucial N,N'-disubstituted framework and preserves the two hydrogen bond donors. The primary change is the nature of the chalcogen atom, which slightly alters the electronic distribution and hydrogen bond acceptor strength.

  • Impact on Properties:

    • Lipophilicity: Generally, ureas are less lipophilic than their thiourea counterparts, which can sometimes lead to improved aqueous solubility.

    • Hydrogen Bonding: The C=O bond is a stronger hydrogen bond acceptor than C=S. This can alter the binding mode and potency.

    • Metabolic Stability: Ureas are often more metabolically stable than thioureas, which can be susceptible to S-oxidation.

  • Causality Behind Experimental Choice: This is often the first replacement attempted due to its synthetic simplicity. It serves as a crucial baseline to understand if the sulfur atom itself is critical for activity or if its primary role is simply as part of the hydrogen-bonding scaffold.

Cyanoguanidine and Related Analogs: Modulating Basicity and H-Bonding

The cyanoguanidine group proved to be a landmark bioisosteric replacement for thiourea in the development of the H2-receptor antagonist Cimetidine.[1]

  • Design Rationale: The cyanoguanidine moiety is a planar, polar group that mimics the hydrogen bond donor capabilities of thiourea but with significantly different electronic properties. The electron-withdrawing nitrile group lowers the pKa of the guanidine nitrogen atoms, making them less basic at physiological pH compared to an unsubstituted guanidine. Other related groups include 1,1-diamino-2-nitroethene, found in Ranitidine.[1]

  • Impact on Properties:

    • Physicochemical Profile: These groups are typically more polar and can significantly enhance aqueous solubility.

    • Hydrogen Bonding: They offer a different geometric arrangement of hydrogen bond donors and acceptors, which can lead to novel interactions with the target protein.

    • Toxicity: They avoid the potential liabilities associated with the sulfur atom of the thiourea group.

  • Causality Behind Experimental Choice: A cyanoguanidine is chosen when the goal is to increase polarity and solubility significantly while maintaining the key hydrogen bond donor features. It is particularly useful if the basicity of a simple guanidine is problematic for selectivity or off-target effects.

Heterocyclic Bioisosteres: Enhancing Metabolic Stability and Fine-Tuning Geometry

Five-membered heterocycles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, have emerged as highly effective non-classical bioisosteres.[1][6]

  • Design Rationale: These aromatic rings can present hydrogen bond donors and acceptors in a spatially similar arrangement to the planar thiourea group. Their rigid nature can also reduce the entropic penalty upon binding.

  • Impact on Properties:

    • Metabolic Stability: Heterocyclic rings are generally more resistant to metabolic degradation than the thiourea group.

    • Solubility and Permeability: The properties can be fine-tuned by the choice of heterocycle and its substituents. For example, an oxadiazole is more polar than a triazole.

    • Intellectual Property: Employing a novel heterocyclic core can provide a clear path to new intellectual property.

  • Causality Behind Experimental Choice: Heterocycles are an excellent choice when metabolic instability of the thiourea is the primary issue. They offer a high degree of "tunability" to optimize the overall physicochemical profile of the molecule.

Caption: Comparison of H-bond patterns in bioisosteres.

Quantitative Data Summary

The selection of a bioisostere should be guided by quantitative data. The following tables summarize key physicochemical properties and provide hypothetical biological data to illustrate the potential outcomes of these replacements.

Table 1: Comparative Physicochemical Properties of Thiourea and its Bioisosteres

Functional GroupApprox. LogP*H-Bond DonorsH-Bond AcceptorsKey Features
Thiourea +0.5 to +1.021 (weak)Lipophilic, potential metabolic liability
Urea 0.0 to +0.521 (strong)Less lipophilic, more stable
Cyanoguanidine -1.0 to -0.523Polar, non-basic, high solubility
1,2,4-Triazole -0.5 to 0.012Rigid, metabolically stable
Squaramide -0.5 to 0.022Rigid, strong H-bond donor/acceptor[1]

*Note: LogP values are estimations for the core functional group and will vary significantly based on the attached aryl groups.

Table 2: Hypothetical Biological and ADME Data for Bioisosteric Analogs

AnalogTarget IC50 (nM)Aqueous Solubility (µg/mL)Microsomal Stability (% remaining @ 30 min)
Parent Thiourea 15510%
Urea Analog 252065%
Cyanoguanidine Analog 50>20085%
1,2,4-Triazole Analog 205090%
Squaramide Analog 183575%

Experimental Protocols

The following are representative, detailed protocols for the synthesis of key analogs. Researchers should always conduct their own risk assessments before performing any new procedure.

Protocol 1: Synthesis of N-(2,6-Difluorophenyl)-N'-(Aryl)urea

Causality: This protocol utilizes the standard reaction between an isocyanate and an amine. The 2,6-difluorophenyl isocyanate is a key intermediate, readily formed from the corresponding aniline. This is a robust and high-yielding reaction, making it an ideal first step in a bioisosteric replacement campaign.

Step-by-Step Methodology:

  • Preparation of 2,6-Difluorophenyl isocyanate: To a solution of 2,6-difluoroaniline (1.0 eq) in a suitable solvent (e.g., ethyl acetate), add triphosgene (0.4 eq) portion-wise at 0 °C under an inert atmosphere (N2).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting aniline is consumed.

  • Cool the reaction mixture and filter to remove any byproducts. The filtrate containing the isocyanate is typically used directly in the next step without purification.

  • Urea Formation: To the crude solution of 2,6-difluorophenyl isocyanate (1.0 eq), add the desired aryl amine (1.0 eq) and a non-nucleophilic base such as triethylamine (0.1 eq).

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure urea analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a 1-(2,6-Difluorophenyl)-3-(Aryl)cyanoguanidine

Causality: This multi-step synthesis builds the cyanoguanidine from the parent aniline. The key step is the displacement of a leaving group from diphenyl cyanocarbonimidate by the target amine. This method provides a reliable route to asymmetrically substituted cyanoguanidines.

Step-by-Step Methodology:

  • Synthesis of S-methylisothiourea intermediate: To a solution of 2,6-difluoroaniline (1.0 eq) in a solvent like DMF, add benzoyl isothiocyanate (1.1 eq). Stir at room temperature for 2 hours.

  • Add methyl iodide (1.2 eq) and a base like potassium carbonate (2.0 eq) to the mixture. Stir overnight at room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The crude product is the S-methylisothiourea derivative.

  • Cyanoguanidine Formation: Dissolve the S-methylisothiourea intermediate (1.0 eq) and the desired aryl amine (1.2 eq) in a high-boiling solvent such as isopropanol.

  • Add a catalytic amount of a mild acid (e.g., acetic acid) and heat the mixture to reflux for 12-24 hours. The reaction releases methanethiol.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • The product often precipitates upon cooling. Collect the solid by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the final cyanoguanidine analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Expert Recommendations

The bioisosteric replacement of a thiourea group is a powerful strategy to overcome common drug development hurdles. There is no single "best" replacement; the optimal choice is context-dependent and guided by the specific liabilities of the lead molecule.

  • For a conservative approach focused on improving metabolic stability with minimal structural perturbation, a urea is the logical starting point.

  • When poor solubility is the primary obstacle, a cyanoguanidine or a polar heterocycle like an oxadiazole should be prioritized.

  • If metabolic instability is the key issue, a robust 1,2,4-triazole or other stable heterocycle offers the most promising solution.

  • For exploring novel chemical space and potentially unique binding interactions, a less common bioisostere like a squaramide can be considered.[1]

A successful drug design campaign will often involve the parallel synthesis and evaluation of several bioisosteres. By systematically comparing their effects on potency, solubility, stability, and permeability, researchers can rationally navigate the complex landscape of drug optimization and select candidates with a higher probability of clinical success.

References

A Head-to-Head Comparison of Synthetic Routes to (2,6-Difluorophenyl)thiourea: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,6-Difluorophenyl)thiourea is a versatile building block in medicinal chemistry and materials science, finding applications in the development of novel pharmaceuticals and functional materials. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in these fields. This guide provides a comprehensive, head-to-head comparison of the most common synthetic routes to this compound, offering a detailed analysis of their respective methodologies, performance metrics, and practical considerations. By presenting supporting experimental data and elucidating the underlying chemical principles, this document aims to empower researchers, scientists, and drug development professionals to select the most appropriate synthetic strategy for their specific needs.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via three primary routes, each commencing from the readily available starting material, 2,6-difluoroaniline. These routes are:

  • Route A: Reaction of 2,6-difluoroaniline with an in situ generated acyl isothiocyanate from benzoyl chloride and ammonium thiocyanate, followed by hydrolysis.

  • Route B: A two-step process involving the synthesis of 2,6-difluorophenyl isothiocyanate, followed by its reaction with ammonia.

  • Route C: Direct conversion of 2,6-difluoroaniline using carbon disulfide.

The choice of a particular route is often dictated by a balance of factors including yield, purity, reaction conditions, availability and toxicity of reagents, and scalability. The following sections will delve into the experimental details of each route, providing a comparative analysis to guide the synthetic chemist's decision-making process.

Data Summary: A Head-to-Head Comparison

Parameter Route A: Acyl Isothiocyanate Route B: Isothiocyanate & Ammonia Route C: Carbon Disulfide
Starting Materials 2,6-Difluoroaniline, Benzoyl Chloride, Ammonium Thiocyanate2,6-Difluoroaniline, Thiophosgene (or equivalent), Ammonia2,6-Difluoroaniline, Carbon Disulfide
Key Reagents Acetone, NaOHDichloromethane, AmmoniaN,N-Dimethylformamide, Carbon Tetrabromide
Reaction Temperature Reflux, then boilingRoom Temperature to RefluxRoom Temperature
Reaction Time ~3-4 hours~2-3 hours~30 minutes
Typical Yield Good to ExcellentHigh to QuantitativeGood to Excellent
Product Purity High, requires recrystallizationHigh, often precipitatesHigh, requires chromatography
Advantages One-pot procedure, avoids handling of toxic isothiocyanates directly.High yields, clean reaction, wide substrate scope for the general method.[1]Rapid reaction, readily available reagents.
Disadvantages Requires a hydrolysis step, generates benzoate waste.Two-step process, isothiocyanates can be toxic and may not be readily available.Carbon disulfide is highly flammable and toxic, requires a promoter like CBr4.

Experimental Protocols and Mechanistic Insights

Route A: The Acyl Isothiocyanate Method

This one-pot procedure offers a convenient and relatively safe approach by avoiding the isolation of the potentially hazardous isothiocyanate intermediate. The reaction proceeds through the in situ formation of benzoyl isothiocyanate, which then reacts with 2,6-difluoroaniline. The resulting N-benzoyl-N'-(2,6-difluorophenyl)thiourea is subsequently hydrolyzed to afford the desired product.[2]

Reaction Workflow:

Route A cluster_0 Step 1: In situ formation of Benzoyl Isothiocyanate cluster_1 Step 2: Reaction with Amine cluster_2 Step 3: Hydrolysis Benzoyl_Chloride Benzoyl Chloride Benzoyl_Isothiocyanate Benzoyl Isothiocyanate Benzoyl_Chloride->Benzoyl_Isothiocyanate Acetone, Reflux Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Benzoyl_Isothiocyanate N-Benzoyl-N'-(2,6-difluorophenyl)thiourea N-Benzoyl-N'-(2,6-difluorophenyl)thiourea Benzoyl_Isothiocyanate->N-Benzoyl-N'-(2,6-difluorophenyl)thiourea Acetone, Reflux 2,6-Difluoroaniline 2,6-Difluoroaniline 2,6-Difluoroaniline->N-Benzoyl-N'-(2,6-difluorophenyl)thiourea Final_Product_A This compound N-Benzoyl-N'-(2,6-difluorophenyl)thiourea->Final_Product_A NaOH(aq), Heat

Caption: Workflow for the synthesis of this compound via the acyl isothiocyanate route.

Detailed Protocol:

  • To a stirred solution of ammonium thiocyanate (0.22 mol) in dry acetone (100 mL) in a three-necked flask fitted with a reflux condenser and a dropping funnel, add benzoyl chloride (0.2 mol) dropwise.

  • After the addition is complete, reflux the mixture for 5 minutes.

  • Add a solution of 2,6-difluoroaniline (0.2 mol) in dry acetone (50 mL) at a rate that maintains a gentle reflux.

  • After the addition is complete, pour the reaction mixture into cold water (1.5 L) with stirring.

  • Collect the precipitated N-benzoyl-N'-(2,6-difluorophenyl)thiourea by filtration.

  • Heat the crude intermediate with a solution of sodium hydroxide (30 g) in water (270 mL) at boiling for 5 minutes.

  • Filter the hot solution to remove any insoluble material.

  • Cool the filtrate and acidify with concentrated hydrochloric acid, then make it slightly basic with ammonium hydroxide to precipitate the product.

  • Collect the this compound by filtration, wash with water, and recrystallize from ethanol.

Expertise & Experience: The key to this method's success lies in the controlled in situ generation of the benzoyl isothiocyanate. The subsequent hydrolysis must be carefully monitored to ensure complete conversion without degradation of the final product. This method is particularly advantageous for small to medium-scale synthesis where the handling of neat isothiocyanates is undesirable.

Route B: The Isothiocyanate and Ammonia Method

This is a classic and highly efficient two-step approach for the synthesis of monosubstituted thioureas.[1] The first step involves the conversion of 2,6-difluoroaniline to the corresponding isothiocyanate, which is then reacted with ammonia in the second step.

Reaction Workflow:

Route B cluster_0 Step 1: Synthesis of Isothiocyanate cluster_1 Step 2: Reaction with Ammonia 2,6-Difluoroaniline 2,6-Difluoroaniline 2,6-Difluorophenyl_Isothiocyanate 2,6-Difluorophenyl Isothiocyanate 2,6-Difluoroaniline->2,6-Difluorophenyl_Isothiocyanate DCM, base Thiophosgene Thiophosgene Thiophosgene->2,6-Difluorophenyl_Isothiocyanate Final_Product_B This compound 2,6-Difluorophenyl_Isothiocyanate->Final_Product_B Solvent Ammonia Ammonia Ammonia->Final_Product_B

Caption: Workflow for the two-step synthesis of this compound.

Detailed Protocol:

Step 1: Synthesis of 2,6-Difluorophenyl isothiocyanate

  • Dissolve 2,6-difluoroaniline (1 equivalent) in dichloromethane.

  • To this solution, add thiophosgene (1.1 equivalents) and a suitable base (e.g., triethylamine, 2.2 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,6-difluorophenyl isothiocyanate, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the 2,6-difluorophenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or THF.

  • Bubble ammonia gas through the solution or add aqueous ammonia (excess) with stirring at room temperature.

  • The product will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry to obtain this compound.

Expertise & Experience: The primary challenge in this route is the handling of thiophosgene, which is highly toxic and corrosive. Alternative, less hazardous thiocarbonylating agents can be employed. The reaction with ammonia is generally very clean and high-yielding. This route is well-suited for producing a variety of substituted thioureas by simply changing the amine in the second step.

Route C: The Carbon Disulfide Method

This method offers a rapid and direct conversion of 2,6-difluoroaniline to the symmetrical N,N'-bisthis compound. To obtain the monosubstituted this compound, a modified one-pot procedure involving a promoter is necessary.

Reaction Workflow:

Route C 2,6-Difluoroaniline 2,6-Difluoroaniline Intermediate_Complex Intermediate Complex 2,6-Difluoroaniline->Intermediate_Complex Carbon_Disulfide Carbon Disulfide Carbon_Disulfide->Intermediate_Complex Promoter Promoter (e.g., CBr4) Promoter->Intermediate_Complex Final_Product_C This compound Intermediate_Complex->Final_Product_C DMF, RT

Caption: One-pot synthesis of this compound using carbon disulfide.

Detailed Protocol:

  • To a solution of 2,6-difluoroaniline (2.0 mmol) in N,N-dimethylformamide (2.0 mL) in an ice-water bath, add carbon disulfide (1.0 mmol).

  • Stir the mixture for 5 minutes.

  • Add carbon tetrabromide (1.0 mmol) to the mixture and stir at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-water (80 mL) with stirring and extract with dichloromethane (3 x 60 mL).

  • Combine the organic layers, concentrate, and purify the residue by column chromatography (silica gel, petroleum ether-EtOAc) to yield this compound.[3]

Expertise & Experience: The use of a promoter like carbon tetrabromide is crucial for achieving high yields in a short reaction time.[3] Carbon disulfide is highly volatile and flammable, requiring careful handling in a well-ventilated fume hood. This method is attractive for its speed and the use of inexpensive, readily available reagents.

Conclusion and Recommendations

Each of the presented synthetic routes to this compound offers a viable pathway with distinct advantages and disadvantages.

  • Route A (Acyl Isothiocyanate) is recommended for laboratories where the handling of toxic isothiocyanates is a concern and for small to medium-scale preparations. Its one-pot nature simplifies the procedure, although the final hydrolysis step adds to the overall process.

  • Route B (Isothiocyanate & Ammonia) is arguably the most versatile and high-yielding method, especially when the isothiocyanate intermediate is commercially available or can be synthesized safely. It is the preferred method for accessing a library of related thiourea derivatives.

  • Route C (Carbon Disulfide) is an excellent choice for rapid synthesis when time is a critical factor and appropriate safety measures for handling carbon disulfide are in place. The efficiency of this method is significantly enhanced by the use of a promoter.

The ultimate choice of synthesis will depend on the specific requirements of the research, including scale, available equipment, safety protocols, and cost considerations. This guide provides the necessary framework and experimental insights to make an informed decision.

References

A Comparative Guide to Validating the Mechanism of Action of (2,6-Difluorophenyl)thiourea

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of (2,6-difluorophenyl)thiourea. We move beyond simplistic protocols to offer a self-validating, logic-driven workflow that emphasizes scientific integrity and causality. Our approach is grounded in the principle that robust MoA validation requires a multi-faceted strategy, integrating biochemical, cellular, and comparative analyses to build an unassailable case for a compound's primary biological target and its downstream consequences.

Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry for developing novel therapeutics against cancer, infectious diseases, and inflammatory conditions.[1][2][3] The pharmacological utility of these molecules stems from the unique chemical properties of the thiourea moiety, which can form critical hydrogen bonds and other non-covalent interactions with biological targets like enzymes and receptors.[2][4] The specific compound, this compound (CAS 59772-31-5)[5], has been implicated as a potential inhibitor of glutathione-dependent enzymes, a critical class of proteins involved in maintaining cellular redox homeostasis.[6]

Validating this proposed mechanism is not merely an academic exercise; it is a cornerstone of translational success. A well-defined MoA is essential for predicting efficacy, understanding potential toxicities, identifying responsive patient populations, and developing rational combination therapies.[7][8] This guide will use the hypothesized inhibition of Glutathione Reductase (GR) by this compound as a central case study to illustrate a best-practice validation workflow.

Part 1: The Validation Workflow: A Logic-Driven Approach

A robust MoA validation is a process of systematic evidence-building. Our workflow is designed to progress from direct target interaction to cellular consequences and finally to comparative analysis, with each stage providing a layer of validation for the next.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Phenotypic & Comparative Analysis A Biochemical Assay: Enzyme Inhibition Kinetics (IC50) B Biophysical Assay: Surface Plasmon Resonance (SPR) (Kd Determination) A->B Confirms direct binding C Cellular Thermal Shift Assay (CETSA) (Confirms target engagement in situ) A->C Translate to cellular context D Downstream Biomarker Analysis (GSH/GSSG Ratio, ROS Levels) C->D Links binding to functional effect E Cell Viability & Apoptosis Assays (Links functional effect to phenotype) C->E Confirm biological outcome F Comparative Analysis: - Known GR Inhibitor (Positive Control) - Inactive Analog (Negative Control) E->F Validates specificity G Off-Target Profiling (Kinome Scans, Proteomics) F->G Ensures selectivity

Caption: Overall workflow for validating the mechanism of action.

Part 2: The Glutathione Pathway: The Hypothesized Target

Glutathione Reductase (GR) is a central enzyme in the cellular antioxidant defense system. It catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form, glutathione (GSH), using NADPH as a cofactor. GSH is a primary scavenger of reactive oxygen species (ROS). Inhibition of GR leads to an accumulation of GSSG, a decrease in the protective GSH pool, and a subsequent rise in oxidative stress, which can trigger apoptosis in cancer cells that are often under high basal oxidative stress.

G compound This compound GR Glutathione Reductase (GR) compound->GR Inhibits NADP NADP+ GR->NADP GSH GSH (Reduced Glutathione) GR->GSH NADPH NADPH NADPH->GR GSSG GSSG (Oxidized Glutathione) GSSG->GR ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Stress Oxidative Stress & Apoptosis ROS->Stress

References

Safety Operating Guide

Navigating the Disposal of (2,6-Difluorophenyl)thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (2,6-Difluorophenyl)thiourea, a compound frequently utilized in research and development. By understanding the inherent hazards and adhering to a rigorous disposal workflow, researchers can ensure a safe laboratory environment and minimize their ecological impact. This document moves beyond a simple checklist, offering a causal framework for each procedural step, grounded in authoritative safety data and regulatory standards.

Hazard Assessment: Understanding the Risk Profile

Thiourea compounds are generally classified as hazardous materials due to several key risks:

  • Acute Toxicity: They are often harmful if swallowed.[1][2][3]

  • Carcinogenicity: Thiourea is suspected of causing cancer and is handled with extreme caution as a carcinogen.[2][3][4]

  • Reproductive Toxicity: There is evidence to suggest that these compounds may damage fertility or the unborn child.[1][2][3]

  • Aquatic Toxicity: These substances are toxic to aquatic life with long-lasting effects, necessitating containment from waterways.[1][3][5]

  • Persistence of Fluorinated Compounds: The carbon-fluorine bond is exceptionally strong, making many fluorinated organic compounds, often dubbed "forever chemicals," highly resistant to environmental degradation.[6] This persistence demands specialized disposal methods to prevent long-term contamination.[6][7]

Hazard ClassificationDescriptionPrimary Concerns
Acute Toxicity (Oral) Harmful if swallowed.[1][3]Accidental ingestion can lead to serious health issues.
Carcinogenicity Suspected of causing cancer.[2][4]Long-term or repeated exposure may increase cancer risk.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][3]Poses a significant risk to reproductive health.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3][5]Improper disposal can cause significant environmental harm.
Persistence As a fluorinated organic compound, it is likely to be environmentally persistent.[6][7]Potential for bioaccumulation and long-term ecological impact.
Personal Protective Equipment (PPE): The First Line of Defense

Given the hazard profile, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including as waste. The proper selection and use of PPE is crucial to prevent exposure.[8]

  • Eye Protection: Chemical splash goggles are the minimum requirement to protect against splashes or dust.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber). It is advisable to consult the glove manufacturer's compatibility chart. Double-gloving is recommended for handling the pure substance or concentrated waste.[3][8]

  • Body Protection: A flame-resistant lab coat should be worn at all times.[8] For larger quantities of waste, a chemical-resistant apron is also recommended.

  • Respiratory Protection: All handling of this compound powder and preparation of its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10] If a fume hood is not available or engineering controls are insufficient, a NIOSH/MSHA approved respirator with a particulate filter is necessary.[8][11]

Spill Management Protocol

Accidents happen, and a clear, pre-defined spill management plan is essential.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert, absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[8]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.[4][9]

  • Decontaminate: Clean the spill area with soap and water, collecting the decontamination materials as hazardous waste.[4]

  • Report: Report the spill to the laboratory supervisor or Environmental Health & Safety (EHS) department according to your institution's policies.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous waste from cradle to grave. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Step 1: Waste Identification and Segregation

  • Classify as Hazardous: All materials contaminated with this compound, including the pure compound, reaction residues, contaminated PPE (gloves, bench paper), and empty containers, must be treated as hazardous waste.[1][4]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams.[1][8] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[12] Keeping it separate prevents potentially violent reactions and simplifies the final disposal process.

Step 2: Containerization and Labeling

  • Use Approved Containers: Collect all waste in a designated, leak-proof, and chemically compatible container.[1][8] The container must have a tightly sealing lid.

  • Label Clearly: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Carcinogen," "Aquatic Hazard")

    • The accumulation start date

    • The name of the principal investigator or lab group

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4][8] This area should be away from incompatible materials.[4]

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Store Locked Up: Given the toxicity, storing the waste in a locked cabinet or secure area is recommended.[2][5]

Step 4: Final Disposal

  • Professional Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste management company.[13] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

  • High-Temperature Incineration: Due to the persistent nature of fluorinated organic compounds, high-temperature incineration is often the required disposal method to ensure complete destruction.[7] Your institution's EHS department will coordinate with the disposal vendor to ensure the correct procedures are followed.

  • Consult Authorities: For specific recommendations and regulatory requirements, contact your state's Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA).[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Interim Storage & Spill Response cluster_2 Final Disposition start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always segregate Segregate as Hazardous Waste (Avoid Incompatibles) ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container storage Store in Secure, Ventilated, Secondary Containment Area container->storage spill Spill Occurs storage->spill Monitor for leaks ehs Contact Environmental Health & Safety (EHS) storage->ehs When container is full or per schedule spill_protocol Follow Spill Protocol: Contain, Collect, Decontaminate spill->spill_protocol spill_protocol->container Collected spill material is also hazardous waste pickup Arrange for Pickup by Licensed Waste Vendor ehs->pickup disposal Final Disposal (e.g., High-Temp Incineration) pickup->disposal

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of (2,6-Difluorophenyl)thiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. (2,6-Difluorophenyl)thiourea, a compound of interest in various research applications, requires meticulous handling due to its potential health hazards. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory.

Understanding the Hazard Profile

This compound is classified as a substance with significant health risks. According to its Safety Data Sheet (SDS), it is harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child. Furthermore, it is toxic to aquatic life with long-lasting effects.[1] The primary routes of exposure are ingestion, inhalation, and skin or eye contact. Understanding these risks is the foundational step in implementing effective safety protocols.

Hazard Classification Summary
Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)
Suspected of causing cancerCarcinogenicity (Category 2)[1]
Suspected of damaging fertility or the unborn childReproductive toxicity (Category 2)
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Category 2)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Chemical safety goggles that comply with European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[2] In situations with a higher risk of splash, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear appropriate protective gloves, such as nitrile rubber, that are resistant to chemicals.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If the ventilation is inadequate or if there is a risk of dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[2]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[2] In the event of contamination, the protective clothing should be removed immediately and decontaminated or disposed of as hazardous waste. Do not take contaminated clothing home.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to mitigate risks. The following protocol outlines the key steps for its safe use in a laboratory setting.

Pre-Handling Preparations
  • Information Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Area Designation: Designate a specific area within a chemical fume hood for handling the compound. Ensure the area is clean and uncluttered.

  • Emergency Equipment Check: Verify that an emergency eyewash station and safety shower are readily accessible and in good working order.

  • PPE Donning: Put on all required personal protective equipment as detailed in the section above.

Handling Procedures
  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the designated chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool for transferring the solid material. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Experimental Use:

    • Keep all containers of this compound tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the designated handling area.[3]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn.[3]

    • Clean and decontaminate the work area and any equipment used.

Handling_Workflow cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep1 Review SDS prep2 Designate Area in Fume Hood prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh & Transfer in Hood prep4->handle1 handle2 Conduct Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Wash Hands & Exposed Skin handle3->post1 post2 Decontaminate Work Area post1->post2

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. All waste must be treated as hazardous.

  • Chemical Waste:

    • Collect all waste this compound, including unused material and solutions, in a clearly labeled, sealed, and compatible hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in a designated hazardous waste container.

  • Disposal Procedure:

    • Follow all local, state, and federal regulations for the disposal of hazardous waste.

    • Arrange for pickup and disposal by a licensed environmental waste management company.[2][3]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Cleanup:

    • Evacuate the area and restrict access.

    • Wearing the appropriate PPE, carefully sweep up the solid material and place it in a sealed container for hazardous waste disposal.[2]

    • Avoid generating dust.

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound, ensuring both the integrity of their research and a safe laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,6-Difluorophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
(2,6-Difluorophenyl)thiourea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.